molecular formula C9H4ClNO B1457947 7-Chlorobenzofuran-5-carbonitrile CAS No. 1427420-85-6

7-Chlorobenzofuran-5-carbonitrile

Cat. No.: B1457947
CAS No.: 1427420-85-6
M. Wt: 177.59 g/mol
InChI Key: PHWNDIUVRJWQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorobenzofuran-5-carbonitrile is a useful research compound. Its molecular formula is C9H4ClNO and its molecular weight is 177.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWNDIUVRJWQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Chlorobenzofuran-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The benzofuran scaffold, a fusion of a benzene and a furan ring, serves as a versatile platform for the development of novel therapeutic agents.[4] This guide provides an in-depth technical overview of a specific derivative, 7-Chlorobenzofuran-5-carbonitrile, focusing on its chemical identity, properties, synthesis, and potential applications in drug discovery.

Chemical Identity and Properties

CAS Number: 1427420-85-6[5][6]

Molecular Formula: C₉H₄ClNO[5]

Molecular Weight: 177.59 g/mol [5]

IUPAC Name: 7-chloro-1-benzofuran-5-carbonitrile[5]

While specific experimental data for the physical properties of this compound are not widely published, computational predictions and data from related compounds provide valuable insights.

PropertyValue/InformationSource
CAS Number 1427420-85-6[5][6][7]
Molecular Formula C₉H₄ClNO[5]
Molecular Weight 177.59 g/mol [5]
IUPAC Name 7-chloro-1-benzofuran-5-carbonitrile[5]
Topological Polar Surface Area 36.9 Ų[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 0[5]
XLogP3-AA 2.7[5]

Synthesis of Benzofuran Derivatives

The synthesis of substituted benzofurans can be achieved through various strategies. A common and effective method involves the palladium- and copper-catalyzed Sonogashira coupling reaction followed by an intramolecular cyclization.[8] While a specific protocol for this compound is not detailed in publicly available literature, a general and adaptable synthetic workflow is presented below, based on established methodologies for analogous compounds.[9]

General Synthetic Workflow

The synthesis of a substituted benzofuran-carbonitrile, such as the target molecule, typically starts from a suitably substituted phenol. The following diagram illustrates a plausible synthetic route.

Synthesis_Workflow A Substituted Phenol B Iodination A->B e.g., I₂, KI C Protection of Hydroxyl Group B->C e.g., Protecting Group Reagent D Sonogashira Coupling with a Protected Alkyne C->D e.g., Pd/Cu catalyst, alkyne E Deprotection and Cyclization D->E Deprotection Agent, Base F This compound E->F

Caption: A generalized synthetic workflow for substituted benzofuran derivatives.

Step-by-Step Methodology (Hypothetical Protocol based on Analogs)
  • Iodination of the Phenolic Precursor: A substituted 3-hydroxytoluene is subjected to iodination to introduce an iodine atom at a position that will facilitate the subsequent coupling reaction.

  • Sonogashira Coupling: The resulting iodophenol is then coupled with a suitable terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).[8]

  • Cyclization: The resulting phenylacetylene derivative undergoes intramolecular cyclization, often facilitated by a base, to form the benzofuran ring system.

  • Functional Group Interconversion: The nitrile group can be introduced at an appropriate stage, for instance, from a corresponding aldehyde or carboxylic acid precursor. The chloro substituent would be present on the starting phenolic material.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related benzofuran structures.[10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the benzofuran ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and cyano groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzofuran core, the nitrile carbon, and the carbons bearing the chloro and cyano substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the following functional groups:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O-C stretch (ether): Bands in the 1000-1300 cm⁻¹ region.

  • C-Cl stretch: Absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of small molecules such as HCN and CO.[12][14]

Potential Applications in Drug Discovery

Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1] The introduction of halogen and nitrile functionalities can significantly modulate the biological properties of the core structure.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted benzofuran derivatives.[3][15][16] Halogenated benzofurans, in particular, have shown enhanced cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.[16]

Anticancer_Mechanism A Benzofuran Derivative B Cancer Cell A->B C Inhibition of Proliferation Signaling Pathways B->C D Induction of Apoptosis B->D E Cell Death C->E D->E

Caption: General mechanism of anticancer action for benzofuran derivatives.

Antimicrobial Activity

Benzofuran derivatives have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][17][18] The presence of electron-withdrawing groups can enhance the antimicrobial potency of the benzofuran scaffold.[18]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising heterocyclic compound with significant potential for application in drug discovery and development. Its structural features suggest the likelihood of interesting biological activities, particularly in the areas of oncology and infectious diseases. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the benzofuran class of molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 7-Chlorobenzofuran-5-carbonitrile: Molecular Structure, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many functional molecules. Among these, the benzofuran scaffold, a bicyclic system composed of a fused benzene and furan ring, is recognized as a "privileged structure." This distinction arises from its prevalence in natural products and its ability to serve as a versatile framework for designing molecules with a wide spectrum of biological activities, including anti-tumor, antibacterial, and anti-viral properties.[1]

This technical guide provides a detailed examination of a specific, substituted benzofuran derivative: 7-Chlorobenzofuran-5-carbonitrile . We will dissect its molecular architecture, delineate its physicochemical properties, and place it within the broader scientific context of benzofuran chemistry. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound for potential applications in synthesis, screening, and materials development.

Core Molecular Properties

The fundamental identity and characteristics of a compound are encapsulated by its molecular properties. For this compound, these have been computationally determined and are consolidated from authoritative chemical databases.

PropertyValueSource
IUPAC Name 7-chloro-1-benzofuran-5-carbonitrilePubChem[2]
CAS Number 1427420-85-6PubChem[2][3]
Molecular Formula C₉H₄ClNOPubChem[2][4]
Molecular Weight 177.59 g/mol PubChem[2][4]
Canonical SMILES C1=COC2=C(C=C(C=C21)C#N)ClPubChem[2]
InChIKey PHWNDIUVRJWQNM-UHFFFAOYSA-NPubChem[2][4]

Molecular Structure Analysis

The functionality and reactivity of this compound are dictated by its distinct molecular structure. This structure consists of the core benzofuran rings, with two key substituents that modulate its electronic and steric properties:

  • Benzofuran Core : A planar, aromatic, bicyclic system that provides a rigid scaffold.

  • 7-Chloro Substituent : An electron-withdrawing chlorine atom positioned on the benzene ring portion of the core. This group influences the molecule's lipophilicity and can affect its metabolic stability and binding interactions.

  • 5-Carbonitrile Substituent : A strongly electron-withdrawing nitrile group (-C≡N) also on the benzene ring. This group is a common feature in medicinal chemistry, often serving as a hydrogen bond acceptor or a metabolic blocking group.

The precise arrangement of these components is visualized in the diagram below.

Benzofuran_Synthesis_Workflow cluster_0 Preparation cluster_1 Core Reaction cluster_2 Workup & Purification cluster_3 Analysis Start Select Substituted Phenol (e.g., 2-hydroxybenzonitrile derivative) Reaction Catalyst/Base-Mediated Annulation Reaction Start->Reaction Reagent Choose Coupling Partner (e.g., α-haloketone or alkyne) Reagent->Reaction Mechanism Key Steps: 1. O-Alkylation/Arylation 2. Intramolecular Cyclization 3. Dehydration/Aromatization Reaction->Mechanism Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analysis Structural Verification (NMR, MS, IR) Purify->Analysis Final Pure Benzofuran Derivative Analysis->Final

References

An In-depth Technical Guide to the Synthesis and Discovery of 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chlorobenzofuran-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While direct literature on its synthesis and discovery is sparse, this document consolidates available data and proposes scientifically grounded synthetic strategies based on established benzofuran chemistry. This guide serves as a foundational resource for researchers engaged in the design and synthesis of novel benzofuran-based compounds for drug discovery and development.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] The specific substitution pattern of functional groups on the benzofuran core dictates the molecule's physicochemical properties and pharmacological profile, making the development of diverse synthetic routes a critical endeavor for drug discovery.

This compound represents a unique substitution pattern with a chloro group at the 7-position and a nitrile group at the 5-position. While not extensively studied, its structure suggests potential as an intermediate in the synthesis of more complex, biologically active molecules. The electron-withdrawing nature of the chloro and cyano groups can influence the reactivity of the benzofuran ring system and provide handles for further chemical modification.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed properties of this compound.[4]

PropertyValueSource
IUPAC Name 7-chloro-1-benzofuran-5-carbonitrilePubChem[4]
Molecular Formula C₉H₄ClNOPubChem[4]
Molecular Weight 177.59 g/mol PubChem[4]
CAS Number 1427420-85-6PubChem[4]
Appearance (Predicted) Crystalline solidN/A
XLogP3 2.7PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 0PubChem[4]

Proposed Synthetic Strategies

While a specific, documented synthesis for this compound has not been identified in a comprehensive literature review, several established methods for the synthesis of substituted benzofurans can be logically adapted. The following section outlines plausible synthetic routes, grounded in well-established organic chemistry principles.

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests several potential disconnections. A key strategy involves the formation of the furan ring onto a pre-functionalized benzene ring.

G This compound This compound Alkynyl Phenol Alkynyl Phenol This compound->Alkynyl Phenol Intramolecular Cyclization Substituted Phenol Substituted Phenol Halogenated Phenol Halogenated Phenol Alkynyl Phenol->Halogenated Phenol Sonogashira Coupling Halogenated Phenol->Substituted Phenol Halogenation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway via Sonogashira Coupling and Cyclization

A highly versatile and widely employed method for benzofuran synthesis is the Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization. This strategy offers a convergent approach to construct the benzofuran core.

Workflow Diagram:

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Intramolecular Cyclization start 2-Bromo-3-chloro-5-cyanophenol coupling Reaction with Trimethylsilylacetylene (Pd catalyst, Cu(I) cocatalyst, base) start->coupling intermediate 2-(Trimethylsilylethynyl)-3-chloro-5-cyanophenol coupling->intermediate cyclization Base-mediated cyclization intermediate->cyclization product This compound cyclization->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Materials:

  • 2-Bromo-3-chloro-5-cyanophenol

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., Toluene or DMF)

  • Base for cyclization (e.g., Potassium carbonate or Sodium hydroxide)

Procedure:

  • Sonogashira Coupling:

    • To a solution of 2-bromo-3-chloro-5-cyanophenol in an appropriate solvent, add the palladium catalyst, copper(I) iodide, and the base.

    • Degas the mixture and purge with an inert gas (e.g., Argon or Nitrogen).

    • Add trimethylsilylacetylene dropwise at room temperature.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Purify the crude product by column chromatography to obtain 2-(trimethylsilylethynyl)-3-chloro-5-cyanophenol.

  • Intramolecular Cyclization:

    • Dissolve the purified 2-(trimethylsilylethynyl)-3-chloro-5-cyanophenol in a suitable solvent.

    • Add a base such as potassium carbonate or sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

    • Cool the reaction, neutralize with acid, and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysis: The Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) cocatalyst activates the terminal alkyne.

  • Base: The amine base is crucial for deprotonating the alkyne and for scavenging the hydrohalic acid formed during the reaction.

  • Trimethylsilylacetylene: The use of a silyl-protected alkyne can prevent unwanted side reactions and is readily deprotected in situ or in a subsequent step to facilitate cyclization.

  • Intramolecular Cyclization: The cyclization is typically base-mediated, where the phenoxide anion attacks the alkyne to form the furan ring.

Discovery and Potential Applications

As of the date of this guide, the initial discovery and specific biological activities of this compound have not been prominently reported in peer-reviewed scientific literature. Its commercial availability from various chemical suppliers suggests its use as a building block or intermediate in proprietary research and development, likely within the pharmaceutical or agrochemical industries.[5]

The benzofuran scaffold is a known pharmacophore, and the presence of the chloro and nitrile substituents on this core in this compound makes it an attractive starting point for the synthesis of libraries of novel compounds for biological screening. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

Analytical Characterization

The definitive identification and purity assessment of this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the benzofuran ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (around 2220-2240 cm⁻¹) and the aromatic C-Cl bond.

  • Elemental Analysis: Combustion analysis would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula.

Conclusion and Future Directions

This compound is a chemical entity with potential as a valuable intermediate in the synthesis of novel, biologically active molecules. While its direct synthesis and discovery are not well-documented, this guide provides a robust, scientifically-backed framework for its preparation based on established synthetic methodologies for related benzofuran derivatives.

Future research should focus on the experimental validation of the proposed synthetic routes and a thorough investigation of the compound's reactivity. Furthermore, the synthesis and biological evaluation of derivatives of this compound could unveil novel therapeutic agents. As the landscape of drug discovery continues to evolve, the exploration of unique chemical scaffolds like this will remain a cornerstone of innovation.

References

Spectroscopic Characterization of 7-Chlorobenzofuran-5-carbonitrile: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 7-Chlorobenzofuran-5-carbonitrile. In the dynamic landscape of drug discovery and materials science, the unambiguous structural elucidation of new chemical entities is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles, data from structurally analogous compounds, and predictive methodologies to forecast the spectral characteristics of this compound. Furthermore, detailed experimental protocols for acquiring high-quality spectroscopic data are provided, ensuring a self-validating framework for future empirical studies.

Introduction to this compound

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and functional materials.[1] The title compound, this compound, incorporates a benzofuran core functionalized with a chlorine atom and a nitrile group. These substituents are expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. A thorough understanding of its spectral characteristics is the first step in its potential application in medicinal chemistry or materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be deciphered.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons of the benzofuran ring system. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitrile substituents, as well as the anisotropic effects of the aromatic rings.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.8 - 8.0dJ2,3 = 2.0 - 3.0
H-37.0 - 7.2dJ3,2 = 2.0 - 3.0
H-47.9 - 8.1s-
H-67.7 - 7.9s-

Causality Behind Predictions: The protons on the furan ring (H-2 and H-3) are expected to appear as doublets due to their coupling to each other. The protons on the benzene ring (H-4 and H-6) are predicted to be singlets due to the substitution pattern. The electron-withdrawing nature of the nitrile group at C5 and the chlorine at C7 will deshield the adjacent protons, shifting their signals downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. Nine distinct signals are anticipated, corresponding to each carbon atom in this compound.

Carbon Predicted Chemical Shift (ppm)
C-2145 - 150
C-3105 - 110
C-3a150 - 155
C-4125 - 130
C-5110 - 115
C-6130 - 135
C-7120 - 125
C-7a125 - 130
C≡N115 - 120

Causality Behind Predictions: The chemical shifts are estimated based on the known effects of chloro and cyano substituents on aromatic and heterocyclic rings. The quaternary carbons (C-3a, C-5, C-7, and C-7a) and the nitrile carbon will have distinct chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between CH and quaternary carbons.

Experimental Protocol for NMR Spectroscopy

A rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data.[3]

Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for all carbon signals.

  • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations.

Caption: A streamlined workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C≡N (Nitrile)2220 - 2240Stretching
C=C (Aromatic)1580 - 1620Stretching
C-O-C (Ether)1200 - 1250 (asymmetric)Stretching
1020 - 1075 (symmetric)
C-Cl (Chloroalkane)700 - 800Stretching
=C-H (Aromatic)3050 - 3150Stretching

Causality Behind Expectations: The most diagnostic peak will be the sharp, strong absorption of the nitrile group (C≡N) in the 2220-2240 cm⁻¹ region.[5][6] The presence of the benzofuran ring will be confirmed by the aromatic C=C stretching vibrations and the C-O-C stretching of the furan ether linkage. The C-Cl stretch will likely appear in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

Sample Preparation and Data Acquisition (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of powdered this compound onto the center of the crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Standard operating procedure for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Expected Mass Spectrum

For this compound (C₉H₄ClNO), the high-resolution mass spectrum (HRMS) is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Ion Expected m/z (for ³⁵Cl) Expected m/z (for ³⁷Cl) Notes
[M]⁺177.0008178.9979Molecular ion peak. The M+2 peak will have approximately one-third the intensity of the M peak.
[M-Cl]⁺142.0344-Loss of a chlorine radical.
[M-HCN]⁺150.0083152.0054Loss of hydrogen cyanide.

Causality Behind Expectations: The presence of a chlorine atom is readily identified by the isotopic cluster of the molecular ion.[8] Common fragmentation pathways for benzofurans involve the loss of CO or CHO, while nitriles can lose HCN. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.[9]

Sample Preparation and Data Acquisition (ESI-MS):

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and abundant signal for the molecular ion.

  • Acquire the mass spectrum in positive ion mode.

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Caption: A typical workflow for the analysis of a small molecule by ESI-MS.

Conclusion

This guide provides a robust predictive framework for the spectroscopic characterization of this compound. By combining theoretical predictions with established analytical protocols, researchers are well-equipped to undertake the empirical validation of this novel compound's structure. The anticipated NMR, IR, and MS data presented herein serve as a valuable reference for the synthesis and future development of this and related benzofuran derivatives. The self-validating nature of the described protocols ensures the generation of high-fidelity data, which is the cornerstone of scientific integrity and advancement in chemical research.

References

Unlocking the Potential of 7-Chlorobenzofuran-5-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structure in a multitude of natural and synthetic molecules with significant biological activities.[1][2] Its derivatives are of profound interest to medicinal chemists due to their demonstrated efficacy across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] The benzofuran nucleus is a key pharmacophore in several clinically approved drugs, underscoring its importance as a "privileged scaffold" in drug design and development.[5] Molecules incorporating this moiety have shown activities such as anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory effects.[2][6][7]

This technical guide focuses on a specific, yet underexplored, derivative: 7-Chlorobenzofuran-5-carbonitrile . While direct research on this compound is limited, its structural features—a chlorinated benzofuran core with a nitrile group—suggest a rich potential for investigation in several key areas of drug discovery. The presence of a chlorine atom at the 7-position and a carbonitrile group at the 5-position can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This guide will provide a comprehensive overview of the potential research applications of this compound, grounded in the established pharmacology of related benzofuran and nitrile-containing compounds. We will explore detailed, actionable experimental protocols to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Chemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing robust experimental plans.

PropertyValueSource
Molecular Formula C₉H₄ClNO[8]
Molecular Weight 177.59 g/mol [8]
IUPAC Name 7-chloro-1-benzofuran-5-carbonitrile[8]
CAS Number 1427420-85-6[9]

Potential Research Application I: Anticancer Agent Development

The benzofuran scaffold is a well-established framework for the development of novel anticancer agents.[10] Derivatives have been shown to exert cytotoxic effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[11] The nitrile group, a common feature in many kinase inhibitors, further enhances the potential of this compound as an anticancer candidate.[12]

Hypothesized Mechanism of Action: Kinase Inhibition

Many small-molecule anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell proliferation, survival, and metastasis. The planar, heterocyclic nature of the benzofuran ring, combined with the electron-withdrawing properties of the nitrile and chloro substituents, makes this compound an attractive candidate for targeting the ATP-binding pocket of various kinases.

Experimental Workflow: Screening for Anticancer Activity

A systematic approach is crucial to evaluate the anticancer potential of this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Initial Cytotoxicity Screening (MTT/XTT Assay) B Cell Line Panel Screening (e.g., NCI-60) A->B Hit Identification C Dose-Response and IC₅₀ Determination B->C Lead Prioritization D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Kinase Inhibition Profiling (Biochemical Assays) C->F G Xenograft Mouse Model F->G Efficacy Testing H Toxicity and Pharmacokinetic Studies G->H Safety Profiling G cluster_0 Primary Screening cluster_1 Potency Determination cluster_2 Spectrum of Activity A Disk Diffusion Assay B Broth Microdilution Assay A->B Qualitative to Quantitative C Minimum Inhibitory Concentration (MIC) B->C D Minimum Bactericidal Concentration (MBC) C->D E Panel of Gram-positive bacteria C->E F Panel of Gram-negative bacteria C->F G Panel of Fungal strains C->G

References

Topic: 7-Chlorobenzofuran-5-carbonitrile Derivatives and Analogues: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active natural products and synthetic drugs.[1] This guide delves into the specific, highly functionalized core of 7-chlorobenzofuran-5-carbonitrile, deconstructing the strategic importance of its substituents and exploring the vast therapeutic potential of its derivatives. We provide a comprehensive analysis of the structure-activity relationships (SAR), synthetic methodologies, and biological applications, with a focus on anticancer and antiviral discovery. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals engaged in harnessing this versatile molecular framework.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a fused ring system composed of benzene and furan, is a structural motif of immense interest in pharmaceutical research.[2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[4][5][6] The therapeutic versatility of this scaffold has driven the development of numerous drugs, such as the antiarrhythmic agent Amiodarone.[4]

This guide focuses specifically on the this compound framework. The deliberate placement of a chlorine atom at the C-7 position and a nitrile group at the C-5 position is not arbitrary; these substitutions are strategic choices designed to modulate the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Understanding the distinct roles of these functional groups is paramount to designing novel derivatives with enhanced potency and selectivity.

Section 1: The Core Moiety - Deconstructing this compound

Chemical and Physicochemical Properties

The parent compound, this compound, serves as the foundational building block for a diverse library of potential therapeutic agents. Its core properties are summarized below.

PropertyValueSource
IUPAC Name 7-chloro-1-benzofuran-5-carbonitrile[7]
Molecular Formula C₉H₄ClNO[7]
Molecular Weight 177.59 g/mol [7]
XLogP3 2.7[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 2[7]
The Strategic Importance of the 5-Carbonitrile Group

The nitrile moiety (C≡N) is a powerful and versatile functional group in drug design, far exceeding the role of a simple substituent.[8] Its inclusion at the 5-position of the benzofuran ring is a deliberate tactic to impart favorable drug-like properties.

  • Bioisosteric Replacement: The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and even halogen groups.[9][10] This allows medicinal chemists to fine-tune steric and electronic profiles while maintaining or improving biological activity. Its linear geometry and ability to act as a hydrogen bond acceptor enable it to mimic the interactions of other key functional groups.[10]

  • Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the nitrile moiety significantly alters the electronic density of the aromatic ring system.[9] This can enhance π–π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein's active site and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[8][10]

  • Enhancing Target Affinity: The nitrile group can directly participate in crucial binding interactions, including hydrogen bonds, polar interactions, and even covalent bonds with specific targets, thereby increasing the binding affinity and selectivity of the drug candidate.[8]

The Influence of the 7-Chloro Substituent

The placement and nature of halogen atoms on a drug scaffold are critical determinants of its biological activity.[11] The chlorine at the C-7 position is no exception and serves multiple functions.

  • Hydrophobicity and Membrane Permeability: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. This hydrophobic nature is often beneficial for improving oral bioavailability.[4]

  • Halogen Bonding: The chlorine atom can participate in "halogen bonds," which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological target.[4] This interaction, distinct from a hydrogen bond, can substantially improve binding affinity and contribute to the compound's overall potency.[4]

  • Positional Importance in SAR: Structure-activity relationship studies of benzofuran derivatives consistently show that the position of the halogen is crucial for cytotoxic activity.[4] While substitutions at various positions have been explored, the specific placement at C-7 dictates a unique electronic and steric profile that influences how the molecule fits into a binding pocket.

Section 2: Synthesis and Characterization

Synthetic Strategies for the Benzofuran Core

The construction of the benzofuran nucleus is a well-established field in organic chemistry, with numerous methodologies available. Common strategies often involve the cyclization of appropriately substituted phenols or salicylaldehydes.[1][12][13] Palladium-catalyzed reactions, such as Sonogashira cross-coupling followed by cyclization, and acid-catalyzed cyclizations of ortho-alkynylphenols are also powerful modern techniques.[13][14]

cluster_main General Benzofuran Synthesis Phenol Substituted Phenol Intermediate1 Allyl Aryl Ether Phenol->Intermediate1 Allylation Salicylaldehyde Substituted Salicylaldehyde Intermediate2 Phenoxy Acetonitrile Salicylaldehyde->Intermediate2 Reaction with Chloroacetonitrile oAlkynylphenol o-Alkynylphenol Intermediate3 Vinylogous Ester oAlkynylphenol->Intermediate3 Reaction with Vinylogous Ester Precursor Benzofuran Substituted Benzofuran Core Intermediate1->Benzofuran Claisen Rearrangement & Ring-Closing Metathesis Intermediate2->Benzofuran Base-catalyzed Cyclization Intermediate3->Benzofuran Acid-catalyzed Cyclization

Caption: Common synthetic pathways to the benzofuran scaffold.

Protocol: Synthesis of a 7-Chlorobenzofuran Intermediate

The following protocol is based on established literature methods for synthesizing a key intermediate, (7-chlorobenzofuran-3-yl)hydrazine, which can be further derivatized.[15] This self-validating system proceeds through identifiable intermediates, ensuring process control.

Rationale: This multi-step synthesis begins with the formation of a benzofuranone, which is then chlorinated and converted to a hydrazine. Hydrazines are exceptionally useful intermediates, readily reacting with aldehydes and ketones to form hydrazones, enabling the rapid generation of a diverse library of derivatives.

Step 1: Synthesis of 7-chlorobenzofuran-3(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting benzofuran-3(2H)-one (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Chlorination: Slowly add a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) (1.1 eq) dropwise to the solution at room temperature. The reaction is exothermic; maintain control with an ice bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and water. The crude product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove acid, and dry. Recrystallize the crude product from ethanol to yield pure 7-chlorobenzofuran-3(2H)-one.[15]

Step 2: Synthesis of 3,7-dichlorobenzofuran

  • Reaction Setup: To the 7-chlorobenzofuran-3(2H)-one (1.0 eq) in a flask, add phosphorus oxychloride (POCl₃) (3-5 eq).

  • Reaction: Heat the mixture under reflux for 3-5 hours.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain 3,7-dichlorobenzofuran.

Step 3: Synthesis of (7-chlorobenzofuran-3-yl)hydrazine

  • Reaction Setup: Dissolve 3,7-dichlorobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (98%, 1.5-2.0 eq) to the solution.

  • Reaction: Heat the mixture under reflux for 6-8 hours.[15]

  • Isolation: Remove the excess solvent under reduced pressure. The resulting solid product is filtered, washed with cold ethanol, and recrystallized from methanol to yield the target hydrazine intermediate.[15]

Analytical Characterization Workflow

Confirming the structure and purity of synthesized compounds is critical. A standard workflow involves a combination of spectroscopic and spectrometric techniques.

Rationale: Each technique provides a unique piece of the structural puzzle. IR confirms the presence of key functional groups, NMR elucidates the proton and carbon framework, and high-resolution mass spectrometry (HRMS) confirms the exact molecular formula.

cluster_workflow Characterization Workflow Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Column Chromatography or Recrystallization TLC->Purification Pure Pure Compound Purification->Pure IR FT-IR Spectroscopy (Functional Groups) Pure->IR NMR ¹H & ¹³C NMR (Structural Framework) Pure->NMR MS LC-MS / HRMS (Molecular Weight & Formula) Pure->MS

Caption: Standard workflow for the purification and characterization of synthesized derivatives.

Section 3: Biological Activity and Therapeutic Potential

The this compound scaffold and its analogues are being investigated for a range of therapeutic applications, primarily driven by the broad bioactivity of benzofurans.[6][16]

Anticancer Applications: A Case Study in SAR

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against numerous human cancer cell lines.[1][3][11] Their mechanisms often involve disrupting fundamental cellular processes.[1]

  • Structure-Activity Relationship (SAR): Studies have shown that substitutions on the benzofuran core are crucial for cytotoxic activity.[11]

    • Halogenation: The presence and position of a halogen are critical. Attaching a halogen to an alkyl or acetyl chain, or directly onto the ring, can significantly enhance anticancer potency.[4][11]

    • Hybrid Molecules: Creating hybrid structures by linking the benzofuran core to other pharmacologically active moieties like chalcones, triazoles, or piperazines is a successful strategy for developing potent cytotoxic agents.[4][5]

    • Substitutions at C-2: Ester or heterocyclic ring substitutions at the C-2 position have been identified as being particularly important for cytotoxic activity.[11]

Table of Anticancer Activity for Benzofuran Derivatives

Compound TypeCancer Cell LineActivity (IC₅₀ / GI₅₀)Mechanism of Action (if known)
3-bromomethyl-benzofuran (1)K562, HL60 (Leukemia)5 µM, 0.1 µMApoptosis Induction
N-phenyl benzofuran derivative (7c)MultipleCTC₅₀ values indicate high activityNot specified
Benzofuran-piperazine hybrid (38)A549 (Lung), SGC7901 (Gastric)0.12 µM, 2.75 µMNO Production Inhibition
Benzofuran-pyrazolyl methanone (33)A2780 (Ovarian)11 µMNot specified

(Data synthesized from sources[4][5])

Antiviral Activity: Targeting Host Pathways

A novel and exciting application for benzofuran derivatives is in the modulation of the host's innate immune system to combat viral infections. Recent studies have identified benzofuran derivatives as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[17]

The STING Pathway: STING is a critical component of the innate immune system that detects cytosolic DNA from invading pathogens.[17] Upon activation, STING triggers a signaling cascade that results in the production of Type I Interferons (IFN-I), which establish a broad-spectrum antiviral state in surrounding cells. Targeting STING with small molecule agonists represents a promising host-targeting strategy to treat a wide range of viral diseases.[17][18]

cluster_pathway STING Antiviral Signaling Pathway DNA Cytosolic DNA (from virus/bacteria) cGAS cGAS DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates Benzofuran Benzofuran Derivative (Agonist) Benzofuran->STING binds & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon (IFN-I) Production Nucleus->IFN Antiviral Antiviral State IFN->Antiviral induces

Caption: Benzofuran derivatives can act as STING agonists to induce an antiviral state.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic (cell-killing) potential of newly synthesized this compound derivatives against cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Sorafenib (positive control).[19]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Section 4: Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of next-generation therapeutics. The strategic combination of a versatile benzofuran core with activity-enhancing chloro and nitrile substituents provides a rich foundation for further exploration.

  • Lead Optimization: Future efforts should focus on creating focused libraries of analogues to refine SAR and optimize for potency, selectivity, and pharmacokinetic properties. The use of computational tools, such as molecular docking and dynamic simulations, will be invaluable in guiding the rational design of new derivatives against specific targets like VEGFR-2 or STING.[19]

  • Exploring New Analogues: The exploration of novel bioisosteric replacements for the nitrile and chloro groups could yield compounds with unique pharmacological profiles.[20] For example, replacing the nitrile with other small, polar groups like oxetanes or replacing the chlorine with bromine or a trifluoromethyl group could modulate activity and ADME properties.

  • Mechanism of Action Studies: For promising lead compounds, in-depth studies to elucidate their precise mechanism of action are essential. This includes identifying direct binding targets and mapping their effects on cellular signaling pathways.

References

The Therapeutic Promise of Substituted Benzofuran Carbonitriles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a privileged heterocyclic system forged from the fusion of a benzene and a furan ring, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, earmarking them as compelling candidates for novel therapeutic development. This guide provides a detailed exploration of the biological activities of substituted benzofuran carbonitriles, with a focused lens on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By integrating mechanistic insights, quantitative data, and detailed experimental protocols, this document aims to serve as a vital resource for professionals dedicated to advancing drug discovery.

Section 1: Anticancer Activity of Substituted Benzofuran Carbonitriles

Substituted benzofuran carbonitriles have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer efficacy of benzofuran carbonitriles is frequently attributed to their ability to interfere with essential cellular signaling cascades. Notably, the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer, represent key therapeutic targets.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, including breast cancer. Certain substituted benzofuran derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and the induction of apoptosis.

  • NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer, controlling the expression of numerous genes involved in cell survival, proliferation, and angiogenesis.[1] The inhibition of NF-κB signaling can sensitize cancer cells to chemotherapeutic agents.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted benzofuran carbonitrile derivatives against a selection of human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference(s)
Cyanobenzofuran derivative 2HePG2 (Liver)16.08–23.67[2]
Cyanobenzofuran derivative 8HePG2 (Liver)16.08–23.67[2]
Cyanobenzofuran derivative 2HCT-116 (Colon)8.81–13.85[2]
Cyanobenzofuran derivative 8HCT-116 (Colon)8.81–13.85[2]
Cyanobenzofuran derivative 2MCF-7 (Breast)8.36–17.28[2]
Cyanobenzofuran derivative 8MCF-7 (Breast)8.36–17.28[2]
Benzofuran derivative R12NCI-H522 (Lung)0.95[2]
Experimental Protocols

A common and efficient method for the synthesis of 2-amino-3-cyanobenzofurans involves a multicomponent reaction, often a variation of the Gewald reaction.[3][4]

Protocol: Synthesis of 2-Amino-3-cyanobenzofurans

  • Reaction Setup: In a round-bottom flask, combine the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol) in a suitable solvent like ethanol (10 mL).

  • Reaction Conditions: Stir the mixture at room temperature or under gentle reflux for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis of 2-Amino-3-cyanobenzofuran Salicylaldehyde Salicylaldehyde Reaction_Mixture Reaction Mixture Salicylaldehyde->Reaction_Mixture Malononitrile Malononitrile Malononitrile->Reaction_Mixture Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Reaction_Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction_Mixture Stir_Reflux Stirring/Reflux Reaction_Mixture->Stir_Reflux Precipitation Product Precipitation Stir_Reflux->Precipitation Filtration_Purification Filtration & Purification Precipitation->Filtration_Purification Final_Product 2-Amino-3-cyanobenzofuran Filtration_Purification->Final_Product

Caption: Synthetic workflow for 2-amino-3-cyanobenzofurans.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran carbonitrile derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_MTT MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Benzofuran Carbonitriles Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (4h, 37°C) MTT_Addition->Incubation Formazan_Solubilization Solubilize Formazan (DMSO) Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. For instance, the presence of halogen atoms can enhance cytotoxic activity.[5] The introduction of bulky aromatic or heterocyclic rings at the C2 or C3 position can also modulate the biological activity.[5]

Section 2: Antimicrobial Activity

Benzofuran carbonitriles have also demonstrated promising activity against a spectrum of bacterial and fungal pathogens, positioning them as a scaffold of interest for the development of new antimicrobial agents.[6][7]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives against various microorganisms.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference(s)
Benzofuran derivative 1Salmonella typhimurium12.5[8]
Benzofuran derivative 1Escherichia coli25[8]
Benzofuran derivative 1Staphylococcus aureus12.5[8]
Benzofuran derivative 6Penicillium italicum12.5[8]
Benzofuran derivative 6Colletotrichum musae12.5–25[8]
Hydrophobic benzofuran analogE. coli, S. aureus, MRSA, B. subtilis0.39-3.12[9]
Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform serial two-fold dilutions of the benzofuran carbonitrile compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzofuran derivatives is highly dependent on their substitution pattern. Electron-withdrawing groups, such as halogens, in the ortho position of the benzofuran ring and in the para position of an aryl substituent tend to increase the antimicrobial activity.[6] Conversely, electron-donating groups often weaken the activity.[6] The presence of hydroxyl groups at specific positions can also significantly impact the antibacterial efficacy.[6]

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including cancer and neurodegenerative disorders. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.[7]

Mechanistic Insights: Modulation of Inflammatory Pathways

The anti-inflammatory effects of certain benzofuran hybrids are linked to the inhibition of the NF-κB and MAPK signaling pathways.[7] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. By suppressing the activation of these pathways, benzofuran derivatives can reduce the production of inflammatory mediators like nitric oxide (NO).[7][10]

G cluster_inflammation Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK_Pathway->Proinflammatory_Mediators NFkB_Pathway->Proinflammatory_Mediators Benzofuran_Carbonitrile Benzofuran Carbonitrile Benzofuran_Carbonitrile->MAPK_Pathway inhibition Benzofuran_Carbonitrile->NFkB_Pathway inhibition Inflammation Inflammation Proinflammatory_Mediators->Inflammation

Caption: Inhibition of inflammatory pathways by benzofuran carbonitriles.

Quantitative Data: Anti-inflammatory Activity

The following table provides IC50 values for the inhibition of nitric oxide (NO) production by selected benzofuran derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound ID/DescriptionAssayIC50 (µM)Reference(s)
Benzofuran hybrid 5dNO Production Inhibition52.23[7]
Fluorinated benzofuran 2PGE2 Formation Inhibition1.92[11]
Fluorinated benzofuran 3PGE2 Formation Inhibition1.48[11]
Fluorinated benzofuran 2IL-6 Secretion Inhibition1.2[11]
Fluorinated benzofuran 3IL-6 Secretion Inhibition9.04[11]
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic in vivo assay for evaluating the anti-inflammatory activity of compounds.

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test benzofuran carbonitrile compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Section 4: Neuroprotective Activity

With the rising prevalence of neurodegenerative diseases, the search for neuroprotective agents is of paramount importance. Benzofuran derivatives have shown potential in this area, exhibiting protective effects in various models of neuronal damage.[8][12]

Mechanistic Insights

The neuroprotective effects of some benzofuran derivatives are linked to their antioxidant properties and their ability to counteract excitotoxicity.[8] For instance, certain benzofuran-2-carboxamide derivatives have demonstrated the ability to protect primary cultured rat cortical cells from NMDA-induced excitotoxic damage.[8] The substitution pattern on the benzofuran ring plays a crucial role in this neuroprotective action.[8]

Quantitative Data: Neuroprotective Activity

The following table summarizes the neuroprotective effects of selected benzofuran derivatives.

Compound ID/DescriptionAssayConcentration (µM)% Cell ViabilityReference(s)
Benzofuran-2-carboxamide 1fNMDA-induced excitotoxicity30~97%[8]
Benzofuran-2-carboxamide 1jNMDA-induced excitotoxicity100Marked protection[8]
Benzofuran-2-carboxamide 1jNMDA-induced excitotoxicity300Marked protection[8]
Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro neuroprotection assay using a neuronal cell line such as SH-SY5Y is a common method to screen for neuroprotective compounds.

Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium. For experiments, seed the cells in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran carbonitrile derivatives for 1-2 hours.

  • Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models.

  • Cell Viability Assessment: After 24-48 hours of incubation with the neurotoxin, assess cell viability using the MTT assay as described in section 1.3.2.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the benzofuran carbonitrile compounds compared to the neurotoxin-treated control.

Structure-Activity Relationship (SAR) Insights

For neuroprotective benzofuran-2-carboxamide derivatives, substitutions at the R2 and R3 positions of the benzofuran moiety appear to be important for their anti-excitotoxic effects.[8] For example, a methyl substitution at the R2 position and a hydroxyl group at the R3 position have been shown to be beneficial for neuroprotective activity.[8]

Conclusion

Substituted benzofuran carbonitriles represent a versatile and promising scaffold in drug discovery, demonstrating a wide spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, coupled with the potential for synthetic modification, make them attractive candidates for the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately contributing to the advancement of human health.

References

In silico prediction of 7-Chlorobenzofuran-5-carbonitrile bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of 7-Chlorobenzofuran-5-carbonitrile Bioactivity

Executive Summary

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both resource-intensive and time-consuming. The uncharacterized molecule, this compound, represents a common starting point: a compound with a defined structure but an unknown biological role. This guide presents a comprehensive, field-proven in silico workflow designed to systematically predict its bioactivity, potential protein targets, and drug-likeness. By leveraging a cascade of computational techniques—from target fishing and molecular docking to pharmacokinetic profiling—we can efficiently generate testable hypotheses, thereby prioritizing and de-risking subsequent experimental validation. This document is structured not as a rigid protocol but as a logical, self-validating framework that mirrors the decision-making process of a computational drug discovery project, emphasizing the causality behind each methodological choice.

Introduction to the Query Molecule: this compound

The starting point of our investigation is this compound. A preliminary search in chemical databases like PubChem reveals its fundamental properties but shows a significant lack of curated bioactivity data.[1] This information gap is the primary impetus for employing a predictive computational approach. The core structure, a benzofuran scaffold, is a well-known privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Our task is to elucidate the specific potential of this particular decorated scaffold.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₄ClNO PubChem[1]
Molecular Weight 177.59 g/mol PubChem[1]
IUPAC Name 7-chloro-1-benzofuran-5-carbonitrile PubChem[1]
SMILES C1=CC2=C(C(=C1)Cl)OC=C2C#N Custom derived
XLogP3 2.7 PubChem[1]
Hydrogen Bond Donors 0 PubChem[1]

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

The In Silico Bioactivity Prediction Workflow: A Strategic Overview

The power of in silico prediction lies in its ability to function as a multi-stage filter, progressively refining a vast landscape of possibilities into a small set of high-probability hypotheses. Our workflow is designed as an integrated cascade, where the output of one stage informs the input of the next. This structure ensures that computational resources are focused on the most promising avenues.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Interaction & Druggability Analysis cluster_3 Phase 4: Synthesis & Validation A Ligand Preparation (SMILES to 3D) B Ligand-Based Target Fishing (Similarity Search) A->B Query Structure C Structure-Based Target Fishing (Inverse Docking) A->C Query Structure G ADMET Prediction (Pharmacokinetics & Safety) A->G D Potential Target List (Prioritized) B->D C->D E Molecular Docking (Binding Mode & Affinity) D->E Target Structures F Pharmacophore Modeling (Feature Mapping) D->F Active Ligand Set H Data Synthesis & Hypothesis Generation E->H F->H G->H I Experimental Validation (In Vitro Assays) H->I

Caption: High-level overview of the in silico prediction workflow.

Phase 1: Foundational Ligand Preparation

The quality of any computational prediction is fundamentally dependent on the accuracy of the input molecular representation. The initial SMILES string is merely a 2D representation; for 3D techniques like docking, a chemically correct, low-energy 3D conformation is essential.

Protocol 1: Ligand Preparation
  • 2D to 3D Conversion:

    • Action: Input the SMILES string (C1=CC2=C(C(=C1)Cl)OC=C2C#N) into a molecular editing software (e.g., Open Babel, ChemDraw).

    • Rationale: Generate an initial 3D structure. This step establishes the basic connectivity and stereochemistry.

  • Protonation State Assignment:

    • Action: Assign protonation states appropriate for a physiological pH of 7.4.

    • Rationale: The charge state of a molecule dramatically influences its interaction potential. Assuming a physiological environment is standard practice for predicting interactions within the human body.

  • Energy Minimization:

    • Action: Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF).

    • Rationale: The initial 3D conversion may result in a high-energy, sterically strained conformation. Minimization relaxes the structure to a more realistic, low-energy state, which is crucial for accurate docking and pharmacophore analysis.[2]

  • File Format Conversion:

    • Action: Save the prepared structure in multiple formats (.mol2, .sdf, .pdbqt) as required by different downstream software.

    • Rationale: Different computational tools have specific input format requirements. For example, AutoDock Vina, a popular docking program, uses the .pdbqt format, which includes atomic charges and atom type definitions.[3]

Phase 2: Target Identification - "Fishing for a Receptor"

With a prepared ligand, the next critical step is to identify its potential biological targets. We employ a two-pronged approach to cast a wide net, leveraging both the ligand's structure and the vast repository of known protein structures. This dual strategy is a self-validating mechanism; convergence of results from both ligand-based and structure-based methods significantly increases confidence in a predicted target.

G Input Prepared Ligand (3D Structure) LB Ligand-Based Approach Input->LB SB Structure-Based Approach Input->SB SimSearch 2D/3D Similarity Search (e.g., ChEMBL, PubChem) LB->SimSearch InvDock Inverse Virtual Screening (Docking against a protein panel) SB->InvDock Output Prioritized Target List SimSearch->Output InvDock->Output

Caption: Logic diagram for dual-pronged target identification.

Ligand-Based Target Fishing

This method operates on the "similarity principle": structurally similar molecules often bind to similar protein targets.[4] We use our query molecule to search large bioactivity databases for known compounds with high structural similarity.

Protocol 2: Target Fishing via Similarity Search
  • Database Selection:

    • Action: Select a comprehensive, manually curated bioactivity database such as ChEMBL.[5][6][7]

    • Rationale: ChEMBL provides high-quality, structured data linking compounds to their experimentally verified biological targets and activities (e.g., IC50, Ki).[8]

  • Similarity Search Execution:

    • Action: Perform a Tanimoto-based similarity search using the query molecule's fingerprint (e.g., ECFP4) against the ChEMBL database.

    • Rationale: The Tanimoto coefficient is a standard metric for quantifying molecular similarity. A threshold (e.g., >0.7) is typically set to identify compounds with a high degree of structural overlap.

  • Target Annotation & Aggregation:

    • Action: Collect the known protein targets for the identified similar compounds.

    • Rationale: This step aggregates all potential targets associated with the structural analogs of our query molecule, forming a preliminary, ligand-based target list.

Structure-Based Target Fishing (Inverse Virtual Screening)

This approach reverses the typical virtual screening paradigm. Instead of screening many ligands against one target, we screen our single ligand against a large panel of protein binding sites.[9]

This method is computationally intensive and typically reserved for high-priority compounds. However, it provides a powerful, independent line of evidence for target identification. A positive "hit" from this method suggests a high degree of shape and chemical complementarity between our ligand and a specific protein's binding pocket.

Phase 3: Interaction Analysis & Druggability Profiling

Once a prioritized list of potential targets is generated, we move to a more detailed analysis of the specific interactions and the compound's potential as a drug.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a "docking score".[10][11] A lower score generally indicates a more favorable binding interaction.

G Receptor Receptor Preparation (PDB -> PDBQT) Grid Grid Box Generation (Define Binding Site) Receptor->Grid Ligand Ligand Preparation (SDF -> PDBQT) Dock Run Docking (AutoDock Vina) Ligand->Dock Grid->Dock Analyze Analyze Results (Scores & Poses) Dock->Analyze

Caption: A streamlined workflow for molecular docking.

Protocol 3: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Action: Download the 3D structure of a potential target protein from the Protein Data Bank (PDB).[12][13][14] For example, a hypothetical target could be a kinase with PDB ID 'XXXX'.

    • Action: Prepare the receptor using AutoDock Tools: remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save the file in .pdbqt format.[3][15]

    • Rationale: This "cleans" the crystal structure, removing non-essential molecules and adding hydrogens that are often absent in PDB files but are critical for defining the correct interaction chemistry.[16]

  • Grid Box Generation:

    • Action: Define a 3D grid box that encompasses the known or predicted binding site of the receptor.

    • Rationale: The grid box defines the search space for the docking algorithm. Confining the search to the binding pocket (targeted docking) is more efficient and biologically relevant than searching the entire protein surface (blind docking).

  • Docking Execution:

    • Action: Run AutoDock Vina, providing the prepared ligand, prepared receptor, and grid box configuration as inputs.[17]

    • Rationale: Vina will systematically explore different conformations (poses) of the ligand within the binding site, scoring each based on its empirical scoring function.

  • Results Analysis:

    • Action: Analyze the output file. Examine the predicted binding affinity (in kcal/mol) for the top-ranked poses.

    • Action: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

    • Rationale: The docking score provides a quantitative estimate of binding affinity, while visual inspection provides qualitative, mechanistic insight into why the ligand is predicted to bind.

Table 2: Hypothetical Molecular Docking Results

Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues
Kinase A (XXXX) -9.2 LYS76, GLU91, LEU148
Protease B (YYYY) -8.5 ASP25, GLY27, ILE50

| GPCR C (ZZZZ) | -7.1 | PHE112, TRP257, TYR261 |

ADMET Prediction

A compound with high potency against a target is useless if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to assess the "drug-likeness" of a compound.[4]

Protocol 4: ADMET Profiling with SwissADME
  • Input Molecule:

    • Action: Navigate to the SwissADME web server and input the SMILES string of this compound.[18]

    • Rationale: Web-based tools like SwissADME provide a rapid, user-friendly way to assess a wide range of pharmacokinetic and physicochemical properties based on a collection of pre-built, validated models.[19][20][21]

  • Execution and Analysis:

    • Action: Run the analysis and examine the output.

    • Rationale: The output provides critical data points for decision-making. Key parameters include:

      • Lipinski's Rule of Five: Assesses general drug-likeness. Violations may indicate potential issues with oral bioavailability.

      • Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut.

      • Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to enter the central nervous system.

      • CYP450 Inhibition: Predicts potential for drug-drug interactions.

      • PAINS (Pan-Assay Interference Compounds) Alerts: Flags substructures known to cause non-specific activity in assays.

Table 3: Predicted ADMET & Physicochemical Properties (Sample Output)

Property / Rule Prediction Interpretation
GI Absorption High Likely to be well-absorbed orally.
BBB Permeant Yes May have CNS activity (desired or undesired).
Lipinski Violations 0 Good oral bioavailability profile predicted.
CYP2D6 Inhibitor No Low risk of interaction with drugs metabolized by this enzyme.

| PAINS Alert | 0 alerts | Low probability of being a frequent-hitter in HTS assays. |

Data Synthesis and Hypothesis Generation

The final and most critical phase of the in silico process is to synthesize the data from all preceding steps into a coherent, testable hypothesis.

  • Convergence of Evidence: Did the ligand-based and structure-based target fishing identify overlapping targets or pathways? A target identified by both methods, for which molecular docking predicts a high binding affinity and stable binding pose, becomes a top-tier candidate.

  • Bioactivity-ADMET Profile: Does the predicted bioactivity align with a favorable ADMET profile? For example, a compound predicted to be a potent kinase inhibitor with high oral absorption and no major toxicity flags is a much stronger candidate than one with predicted toxicity or poor absorption.

  • Final Hypothesis: Based on the synthesized data, a final hypothesis might be: "this compound is a potential inhibitor of Kinase A. It is predicted to bind with high affinity in the ATP-binding pocket, driven by hydrogen bonds with LYS76 and GLU91. The compound exhibits a favorable drug-like profile with predicted high oral absorption and low risk of key CYP450-mediated drug interactions. Experimental validation via an in vitro kinase inhibition assay is recommended."

This hypothesis is the culmination of the entire workflow—a precise, data-driven, and actionable recommendation for the next phase of experimental drug discovery.

References

The Synthetic Gateway to Novel Therapeutics: A Technical Guide to 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth analysis of 7-Chlorobenzofuran-5-carbonitrile, a key heterocyclic building block for the synthesis of novel therapeutic agents. We will explore its commercial availability, outline a robust and plausible synthetic route from commercially available precursors, provide predicted physicochemical and spectroscopic data for its characterization, and discuss its potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their research endeavors.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical importance.[1][2][3][4][5] The inherent biological activities of the benzofuran nucleus, which include antimicrobial, anti-inflammatory, and anticancer properties, have made it a privileged scaffold in drug design.[2][3][4] The strategic functionalization of the benzofuran ring system allows for the fine-tuning of pharmacological properties, making it a versatile template for the development of new chemical entities. This compound, with its strategically placed chloro and cyano functionalities, offers multiple avenues for further chemical modification, positioning it as a valuable starting material for library synthesis and lead optimization programs.

Commercial Availability and Sourcing

This compound (CAS No. 1427420-85-6) is available from several fine chemical suppliers. Researchers should inquire with the vendors listed below for current pricing, purity specifications, and availability in desired quantities.

SupplierProduct Number (if available)PurityAvailable Quantities
Amadis ChemicalA88512297%1g
ChemicalBookN/AN/AInquire
CymitQuimicaIN-DA003NEPN/AInquire
FluorochemN/AN/AInquire

Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

The key starting materials for the proposed synthesis are also commercially available:

  • 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6): Available from suppliers such as TCI, Apollo Scientific, and Parchem.[6][7]

  • Ethynyltrimethylsilane (CAS No. 1066-54-2): Available from suppliers such as Sigma-Aldrich, TCI, and Santa Cruz Biotechnology.[8][9][10][11]

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Deprotection SM1 3-Chloro-5-hydroxybenzonitrile R1 Pd(PPh3)2Cl2, CuI, Et3N SM1->R1 SM2 Ethynyltrimethylsilane SM2->R1 I1 2-((Trimethylsilyl)ethynyl)-3-chloro-5-hydroxybenzonitrile R1->I1 R2 CuI, Cs2CO3, DMF I1->R2 I2 7-Chloro-5-((trimethylsilyl)ethynyl)benzofuran R2->I2 R3 K2CO3, MeOH I2->R3 P This compound R3->P caption Proposed synthetic route for this compound.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-chloro-5-hydroxybenzonitrile (Intermediate 1)

  • Rationale: This step employs a Sonogashira cross-coupling reaction to introduce the alkyne functionality ortho to the hydroxyl group, which is essential for the subsequent cyclization.[12][13][14] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is a standard and highly efficient method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[12][13][14]

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-chloro-5-hydroxybenzonitrile (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

    • Add anhydrous triethylamine (Et₃N) as the solvent and base.

    • To the stirred suspension, add ethynyltrimethylsilane (1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Intermediate 1.

Step 2: Synthesis of 7-Chloro-5-((trimethylsilyl)ethynyl)benzofuran (Intermediate 2)

  • Rationale: This step involves an intramolecular cyclization of the 2-alkynylphenol intermediate to form the benzofuran ring.[15][16][17][18][19] Copper(I) iodide is an effective catalyst for this transformation, and the use of a base like cesium carbonate facilitates the deprotonation of the phenolic hydroxyl group, initiating the cyclization cascade.[15]

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, add Intermediate 1 (1.0 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

    • Add anhydrous dimethylformamide (DMF) as the solvent.

    • Heat the reaction mixture to 100-120 °C and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Intermediate 2.

Step 3: Synthesis of this compound (Final Product)

  • Rationale: The final step is the deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne, which in this case is the nitrile group of the target molecule.[20][21][22][23] A mild base such as potassium carbonate in methanol is a standard and effective method for this transformation, as it is generally selective for TMS ethers and alkynes.[20][21][22][23]

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq.) in methanol.

    • Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization to obtain this compound.

Physicochemical and Predicted Spectroscopic Data

The following table summarizes the key physicochemical properties and predicted spectroscopic data for this compound. The spectroscopic data is predicted using standard simulation software and should be used as a reference for characterization.[24][25]

PropertyValue
Molecular Formula C₉H₄ClNO
Molecular Weight 177.59 g/mol [26]
CAS Number 1427420-85-6[26]
Appearance Predicted to be an off-white to pale yellow solid
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.95 (d, 1H, J = 1.2 Hz, H-4), 7.70 (d, 1H, J = 2.0 Hz, H-2), 7.65 (d, 1H, J = 1.2 Hz, H-6), 6.90 (d, 1H, J = 2.0 Hz, H-3)
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 155.0 (C-7a), 146.0 (C-2), 130.0 (C-3a), 128.5 (C-6), 125.0 (C-4), 118.0 (CN), 115.0 (C-7), 112.0 (C-5), 108.0 (C-3)
Predicted IR (KBr, cm⁻¹) ν ~2230 (C≡N), ~1600, 1480 (C=C aromatic), ~1250 (C-O-C), ~800 (C-Cl)
Predicted MS (EI) m/z 177 (M⁺), 142 (M⁺ - Cl), 114 (M⁺ - Cl - CO)

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The chloro and cyano groups serve as handles for various chemical transformations.

Logical Relationship Diagram for Applications

Applications cluster_functionalization Functionalization cluster_therapeutics Potential Therapeutic Areas Core This compound CN_hydrolysis Hydrolysis of Nitrile (-> Carboxylic Acid) Core->CN_hydrolysis CN_reduction Reduction of Nitrile (-> Amine) Core->CN_reduction Cl_substitution Nucleophilic Aromatic Substitution of Chlorine Core->Cl_substitution Pd_coupling Palladium-Catalyzed Cross-Coupling at Chloro Position Core->Pd_coupling Anticancer Anticancer Agents CN_hydrolysis->Anticancer CNS_disorders CNS Disorder Treatments CN_reduction->CNS_disorders Antimicrobial Antimicrobial Agents Cl_substitution->Antimicrobial Antiviral Antiviral Agents Pd_coupling->Antiviral caption Potential derivatization pathways and therapeutic applications.

Caption: Potential derivatization pathways and therapeutic applications.

  • Modification of the Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides or esters. Alternatively, the nitrile can be reduced to a primary amine, providing a key point for further derivatization.

  • Substitution of the Chlorine Atom: The chlorine atom can be displaced by various nucleophiles via nucleophilic aromatic substitution, or it can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds.

Given the established biological activities of the benzofuran scaffold, derivatives of this compound are promising candidates for screening in various therapeutic areas, including:

  • Oncology: Many benzofuran derivatives have demonstrated potent anticancer activity.[2]

  • Infectious Diseases: The benzofuran nucleus is present in numerous compounds with antibacterial and antifungal properties.[4][27]

  • Virology: Certain benzofuran-containing molecules have shown promise as antiviral agents.

  • Central Nervous System (CNS) Disorders: The structural similarity of the benzofuran core to certain neurotransmitters has led to its exploration in the development of treatments for CNS disorders.

Conclusion

This compound is a commercially available and highly versatile synthetic intermediate. This guide has provided a comprehensive overview of its sourcing, a plausible and detailed synthetic protocol, predicted analytical data for its characterization, and a discussion of its potential applications in medicinal chemistry. The strategic placement of its functional groups makes it an ideal starting point for the synthesis of diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Strategic Value of 7-Chlorobenzofuran-5-carbonitrile

The benzofuran core, a heterocyclic system composed of fused benzene and furan rings, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its recurrence in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The structural rigidity and electronic properties of the benzofuran ring system provide an ideal framework for the spatial orientation of pharmacophoric groups, enabling potent and selective interactions with biological targets.

Within the vast library of benzofuran-based starting materials, this compound emerges as a particularly versatile and strategic building block for modern drug discovery.[5] Its value lies in the orthogonal reactivity of its two key functional groups: a chloro-substituent at the C7 position and a carbonitrile group at the C5 position.

  • The C7-Chloro Group: This halogen serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. It also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.

  • The C5-Nitrile Group: This group is a versatile precursor that can be transformed into a variety of other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or utilized as an electrophilic partner in cyclization reactions to construct adjacent heterocyclic rings, which are often crucial for kinase hinge-binding.

This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the development of novel bioactive molecules.

Caption: Structure of this compound highlighting its key reactive centers.

Core Synthetic Strategies and Mechanistic Rationale

The strategic application of this compound hinges on the selective manipulation of its chloro and nitrile functionalities. The following sections detail the most critical synthetic methodologies, explaining the causality behind procedural choices.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

Expertise & Rationale: The formation of a biaryl linkage is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors where one aryl ring often interacts with the hydrophobic pocket while the other engages the solvent-exposed region.[6][7] The Suzuki-Miyaura reaction is the preeminent method for this transformation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[8][9][10] The C7-Cl bond of our starting material is an ideal substrate for this reaction.

Mechanistic Overview: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The cycle consists of three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X R1-Pd(II)-Cl Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' R1-Pd(II)-R2 Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product R1-R2 Reductive\nElimination->Product R1-Cl 7-Cl-Benzofuran... R1-Cl->Oxidative\nAddition R2-B(OH)2 Arylboronic Acid + Base R2-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

See Section 3.1 for a detailed experimental protocol.

Nucleophilic Aromatic Substitution (SNAr) at C7

Expertise & Rationale: The introduction of nitrogen-based substituents is a common strategy to modulate solubility, introduce hydrogen-bond donors/acceptors, and occupy specific pockets within a protein's active site. The SNAr reaction provides a direct and efficient route to forge C-N bonds. The electron-withdrawing character of the benzofuran ring system, augmented by the C5-nitrile group, sufficiently activates the C7 position for nucleophilic attack, allowing the displacement of the chloride leaving group.[12][13]

Mechanistic Overview: This reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (e.g., an amine) attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] In the second, typically rapid step, the leaving group (chloride) is eliminated, restoring aromaticity and yielding the final product.

SNAr_Mechanism Start 7-Cl-Benzofuran + Nu-H Addition Nucleophilic Addition Start->Addition Intermediate Meisenheimer Complex (Resonance Stabilized) Addition->Intermediate Elimination Elimination of Cl- Intermediate->Elimination Product 7-Nu-Benzofuran Elimination->Product

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

See Section 3.2 for a detailed experimental protocol.

Chemical Transformations of the C5-Nitrile Group

Expertise & Rationale: The nitrile group is a linchpin for synthetic diversification. Its conversion to other functional groups unlocks access to a wide array of bioactive scaffolds. For instance, reduction to an aminomethyl group introduces a basic, flexible linker, while hydrolysis to a carboxylic acid provides a key hydrogen-bonding feature or a point for amide coupling. Furthermore, the nitrile can act as an electrophile to construct new heterocyclic rings, a common feature in many targeted therapies.[15][16]

Key Transformations:

  • Reduction to Primary Amine: Achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental for introducing basic linkers.

  • Hydrolysis to Carboxylic Acid: Can be performed under harsh acidic or basic conditions. The resulting acid is a common pharmacophore in itself or can be used for further derivatization (e.g., amide bond formation).

  • Cyclocondensation Reactions: The nitrile can react with dinucleophiles to form new rings. For example, reaction with hydrazine can yield an amidine intermediate, a precursor for pyrazole or triazine rings.[17]

See Section 3.3 for a detailed experimental protocol for nitrile reduction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, rationale, and expected outcomes. Standard laboratory safety precautions should always be observed.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for coupling with a representative arylboronic acid.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Standard glassware for inert atmosphere reactions

  • Step-by-Step Procedure:

    • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst which is formed in situ.

    • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Degassing prevents oxygen from interfering with the catalytic cycle.

    • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Quantitative Data (Representative Yields):

Arylboronic AcidProduct NameTypical Yield
Phenylboronic acid7-Phenylbenzofuran-5-carbonitrile85-95%
4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)benzofuran-5-carbonitrile80-90%
3-Pyridylboronic acid7-(Pyridin-3-yl)benzofuran-5-carbonitrile70-85%
4-(Trifluoromethyl)phenylboronic acid7-(4-(Trifluoromethyl)phenyl)benzofuran-5-carbonitrile75-88%
Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction with a primary or secondary amine.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., Morpholine) (2.0-3.0 eq)

    • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • Setup: In a round-bottom flask, dissolve this compound in DMSO.

    • Reagent Addition: Add the base (K₂CO₃ or DIPEA) followed by the amine nucleophile. The excess amine can also act as the base. The base is required to neutralize the HCl generated during the reaction.

    • Reaction: Heat the mixture to 80-120 °C for 6-24 hours. The higher temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex. Monitor by TLC or LC-MS.

    • Work-up: Cool the reaction mixture and pour it into a beaker of ice-water. A precipitate of the product should form.

    • Purification: Collect the solid by filtration, wash thoroughly with water, and then a cold non-polar solvent like diethyl ether or hexane to remove impurities. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol: Reduction of the C5-Nitrile to a Primary Amine

This protocol uses Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent.

  • CAUTION: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be run under a strictly inert atmosphere.

  • Materials and Reagents:

    • 7-Aryl-benzofuran-5-carbonitrile (from Protocol 3.1) (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt for quenching.

  • Step-by-Step Procedure:

    • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

    • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the benzofuran-5-carbonitrile in anhydrous THF dropwise. This is an exothermic reaction, and slow addition is crucial for temperature control.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a filterable solid.

    • Purification: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl product, which can be purified by chromatography if needed.

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

The following workflow illustrates how the previously described protocols can be integrated to synthesize a core scaffold relevant to kinase inhibitor development, such as those targeting VEGFR-2 or EGFR.[7][18]

Synthesis_Workflow Start This compound Step1 Protocol 3.1 Suzuki Coupling (Arylboronic Acid, Pd Cat.) Start->Step1 Intermediate1 7-Aryl-benzofuran-5-carbonitrile Step1->Intermediate1 Step2 Protocol 3.3 Nitrile Reduction (LiAlH4) Intermediate1->Step2 Step3 Amide Coupling (e.g., Pyrimidine-carboxylic acid, HATU) Step2->Step3 Intermediate2 (7-Aryl-benzofuran-5-yl)methanamine Product Final Kinase Inhibitor Scaffold Step3->Product

Caption: Integrated workflow for synthesizing a potential kinase inhibitor from this compound.

Bioactivity Evaluation: Standard Assay Overviews

Once synthesized, the novel molecules must be evaluated for biological activity. The following are standard, high-throughput assays used in early-stage drug discovery.

In Vitro Kinase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., VEGFR-2). This is often done using a luminescence-based method where the amount of ATP remaining after the kinase reaction is quantified. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the compound.

  • Brief Protocol: The kinase, its substrate peptide, and ATP are incubated with varying concentrations of the test compound. A kinase detection reagent is then added, which contains luciferase. The resulting luminescence is measured on a plate reader. The IC₅₀ value (the concentration of compound required to inhibit 50% of the kinase activity) is then calculated.

Cell Proliferation (MTT) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

  • Brief Protocol: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates.[2] After allowing them to attach, they are treated with various concentrations of the synthesized compounds for 48-72 hours. An MTT solution is added, which is converted by mitochondrial reductases in living cells to a purple formazan product. The formazan is then solubilized (e.g., with DMSO), and the absorbance is read on a plate reader. A lower absorbance indicates fewer viable cells. The GI₅₀ or IC₅₀ value (concentration causing 50% growth inhibition) is determined.[1]

References

Application Notes: 7-Chlorobenzofuran-5-carbonitrile as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzofuran Scaffold and the Strategic Advantage of 7-Chloro-5-cyano Substitution

The benzofuran motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a "privileged scaffold" for the design of targeted therapeutics. The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This guide focuses on a particularly valuable, yet underexplored, building block: 7-Chlorobenzofuran-5-carbonitrile . The specific placement of the chloro and cyano groups on the benzofuran core is not arbitrary; it offers a unique combination of reactive handles and electronic properties that medicinal chemists can exploit for the rapid generation of diverse compound libraries and the optimization of lead candidates.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₄ClNOPubChem[5]
Molecular Weight 177.59 g/mol PubChem[5]
CAS Number 1427420-85-6PubChem[5]
LogP (calculated) 2.7PubChem[5]

The 7-chloro group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[6][7] This position is often explored to probe hydrophobic pockets in target proteins or to modulate the overall topology of the molecule. The 5-carbonitrile group is a potent electron-withdrawing group that influences the electronic distribution of the entire ring system. It can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or be chemically transformed into other key functionalities such as amines or carboxylic acids. The presence of both of these groups on the same scaffold provides orthogonal reactivity, allowing for sequential and controlled diversification.

Strategic Applications & Synthetic Protocols

This section details exemplary protocols for the two primary transformations that leverage the unique functionalities of this compound: Palladium-catalyzed Suzuki-Miyaura coupling at the C7 position and nucleophilic aromatic substitution or modification of the C5 nitrile.

C7-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[6][7][8] The chloro group at the 7-position of the benzofuran, while less reactive than a bromo or iodo substituent, can be effectively coupled with a variety of boronic acids or esters using modern palladium catalysts and ligands. This reaction is fundamental for building molecular complexity and exploring structure-activity relationships (SAR) by introducing diverse aromatic and heteroaromatic moieties. Such modifications are crucial in the development of targeted therapies like kinase inhibitors, where specific aryl groups can interact with key residues in the ATP-binding pocket.[9]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start This compound + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/H₂O) Inert Degas & Purge with N₂/Ar Reagents->Inert Heat Heat to 80-100 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup (e.g., EtOAc/H₂O extraction) Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure 7-Arylbenzofuran-5-carbonitrile Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Disclaimer: This is a representative protocol. Researchers should optimize conditions for their specific substrates and setup.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq., e.g., 177.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq., 182.4 mg, 1.2 mmol), and potassium carbonate (2.0 eq., 276.4 mg, 2.0 mmol).

    • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq., 21.9 mg, 0.03 mmol).

    • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Transformations of the C5-Carbonitrile Group

The nitrile group at the C5 position is a versatile functional group. Its strong electron-withdrawing nature activates the aromatic ring, and it can be a key interaction point in a ligand-protein binding pocket. Furthermore, it can be chemically converted into other important functional groups.

Hydrolysis of the nitrile to a carboxylic acid provides a common isostere for phosphate groups and a key handle for the formation of amides, which are prevalent in drug molecules.

  • Reaction Setup:

    • In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add an excess of a strong base, such as sodium hydroxide (e.g., 5-10 equivalents).

  • Reaction:

    • Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then place in an ice bath.

    • Carefully acidify the mixture with concentrated hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid product. Further purification can be achieved by recrystallization if necessary.

Reduction of the nitrile to a primary amine (aminomethyl group) introduces a basic center into the molecule, which can be crucial for forming salt bridges with acidic residues in a target protein or for improving aqueous solubility.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 eq.) in THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude amine can then be purified by column chromatography or by conversion to an HCl salt and recrystallization.

Structure-Activity Relationship (SAR) Insights

The utility of this compound is best understood through the lens of SAR.

  • The 7-Position: In many kinase inhibitor scaffolds, for instance, the C7 position of a fused heterocyclic core extends into the solvent-exposed region of the ATP binding site. Substitution at this position with various aryl or heteroaryl groups (introduced via Suzuki coupling) allows for the optimization of properties such as solubility, metabolic stability, and potency without disrupting the core binding interactions. The chloro-substituent itself can engage in favorable halogen bonding interactions with the target protein.[10]

  • The 5-Position: The electron-withdrawing nitrile group at C5 significantly influences the electronics of the benzofuran ring system. This can enhance the acidity of N-H protons on adjacent functionalities or modulate the pKa of other groups within the molecule. As a hydrogen bond acceptor, the nitrile can form crucial interactions with protein backbone amides. Its conversion to a carboxylic acid or amine allows for probing interactions with different residues and for altering the overall polarity and charge of the molecule.

SAR_Logic cluster_c7 C7-Diversification (Suzuki Coupling) cluster_c5 C5-Modification Start This compound Suzuki Introduce diverse Aryl/Heteroaryl groups (R¹) Start->Suzuki Transform Nitrile Hydrolysis (R²=COOH) or Reduction (R²=CH₂NH₂) Start->Transform SAR_C7 - Modulate Sterics & Topology - Probe Hydrophobic Pockets - Enhance Potency/Selectivity Suzuki->SAR_C7 Library Diverse Library of Analogs Suzuki->Library R¹-Substituted Analogs SAR_C5 - Introduce H-bond donors/acceptors - Modify Solubility & pKa - Form Salt Bridges Transform->SAR_C5 Transform->Library R²-Modified Analogs

Caption: Strategic diversification using this compound.

Conclusion

This compound is a high-potential building block for medicinal chemistry programs. Its pre-installed, orthogonally reactive functional groups—a C7-chloro for cross-coupling and a C5-nitrile for various transformations—provide a rapid and efficient entry point to a diverse chemical space. By leveraging the protocols and strategic insights outlined in this guide, researchers can effectively utilize this scaffold to construct novel compound libraries, explore structure-activity relationships, and accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them highly valuable scaffolds in medicinal chemistry and drug development.[3][4] The functionalization of the benzofuran core is a key strategy for modulating its pharmacological profile. Among the various substituted benzofurans, those bearing a carbonitrile group, such as 7-Chlorobenzofuran-5-carbonitrile, are of particular interest. The nitrile moiety can serve as a versatile synthetic handle for further transformations or act as a crucial pharmacophore, enhancing the molecule's interaction with biological targets.

This comprehensive guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling functionalization of this compound. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and practical guidance necessary to successfully employ this versatile building block in their synthetic endeavors. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Concepts in Palladium-Catalyzed Cross-Coupling of this compound

This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The chlorine substituent at the 7-position is an aryl chloride, which is known to be less reactive in oxidative addition to palladium(0) compared to its bromide and iodide counterparts.[5] Furthermore, the presence of the electron-withdrawing nitrile group at the 5-position deactivates the aromatic ring, which can further impact the kinetics of the catalytic cycle. However, this electronic feature can also be exploited to achieve selective functionalization.

The successful execution of cross-coupling reactions with this substrate hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent system. Modern palladium catalysis offers a powerful toolkit to overcome the inherent low reactivity of aryl chlorides, primarily through the use of sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7] These ligands facilitate the rate-limiting oxidative addition step and promote the subsequent steps of the catalytic cycle.

This guide will focus on four key palladium-catalyzed cross-coupling reactions for the functionalization of the C7-position of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: For the introduction of alkynyl moieties.

  • Heck Reaction: For the alkenylation of the benzofuran core.

Additionally, a protocol for palladium-catalyzed cyanation will be discussed as a means to potentially introduce a nitrile group at other positions, should a differently halogenated precursor be available.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl linkages.[8][9] For an electron-deficient aryl chloride like this compound, the choice of a highly active catalyst system is paramount.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The oxidative addition is typically the rate-determining step for aryl chlorides. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, is crucial for promoting this step.[7][10] The base plays a critical role in activating the organoboron reagent for transmetalation.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Cl)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Cl (Oxidative Addition) Transmetalation Complex Ar-Pd(II)(R)L_n Oxidative Addition Complex->Transmetalation Complex R-B(OR')2 / Base (Transmetalation) Transmetalation Complex->Pd(0)L_n Coupled Product Ar-R Transmetalation Complex->Coupled Product (Reductive Elimination) caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%) or XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid/ester (1.2-1.5 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol) in the chosen anhydrous solvent (e.g., 5 mL of 1,4-dioxane).

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. Typical reaction temperatures range from 80 to 110 °C. For microwave-assisted reactions, temperatures up to 150 °C for shorter durations can be employed.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Recommendation Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precursors for generating the active Pd(0) species.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are highly effective for the coupling of aryl chlorides.[7]
Base K₃PO₄, Cs₂CO₃Strong inorganic bases are generally effective in Suzuki couplings. K₃PO₄ is a common and cost-effective choice.
Solvent 1,4-Dioxane, TolueneAnhydrous, non-protic solvents are preferred to prevent protodeborylation of the boronic acid.
Temperature 80 - 110 °C (conventional), up to 150 °C (microwave)Higher temperatures are often required to overcome the activation barrier for the oxidative addition of aryl chlorides.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[1] This reaction is particularly valuable for accessing a diverse range of N-functionalized benzofuran derivatives.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The key steps are the oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation of the coordinated amine by a base to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the coupling reaction.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Cl)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Cl (Oxidative Addition) Amine Coordination [Ar-Pd(II)(NHR'R'')L_n]Cl Oxidative Addition Complex->Amine Coordination HNR'R'' (Ligand Exchange) Palladium Amide Ar-Pd(II)(NR'R'')L_n Amine Coordination->Palladium Amide Base (Deprotonation) Palladium Amide->Pd(0)L_n Coupled Product Ar-NR'R'' Palladium Amide->Coupled Product (Reductive Elimination) caption Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle
Recommended Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound. The choice of ligand may vary depending on the nature of the amine (primary, secondary, aliphatic, or aromatic).

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%) or Pd(OAc)₂ (2 mol%)

  • XPhos (3 mol%) or RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube or reaction vial with Pd(dba)₂ (0.015 mmol), the phosphine ligand (0.03 mmol), and sodium tert-butoxide (1.5-2.0 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of toluene) and stir the mixture for 5-10 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2-2.0 mmol) to the reaction mixture.

  • Seal the vessel and heat with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Parameter Recommendation Rationale
Palladium Precursor Pd(dba)₂, Pd(OAc)₂Common and effective precursors for generating the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential for the amination of aryl chlorides.
Base NaOtBu, LiHMDS, K₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOtBu is a widely used and effective base.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are standard for this reaction.
Temperature 80 - 110 °CElevated temperatures are generally necessary to drive the reaction to completion.

III. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules.[12][13]

Mechanistic Rationale

The Sonogashira coupling traditionally involves a dual catalytic system of palladium and copper.[14] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the aryl alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).[15]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Cl)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Cl Transmetalation Complex Ar-Pd(II)(C≡CR)L_n Oxidative Addition Complex->Transmetalation Complex Cu-C≡CR Transmetalation Complex->Pd(0)L_n Coupled Product Ar-C≡CR Transmetalation Complex->Coupled Product Cu(I)X Cu(I)X Copper Acetylide Cu-C≡CR Cu(I)X->Copper Acetylide Terminal Alkyne H-C≡CR Terminal Alkyne->Copper Acetylide Base caption Sonogashira Catalytic Cycle

Sonogashira Catalytic Cycle
Recommended Protocol: Sonogashira Coupling

This protocol is a general procedure and may require optimization depending on the specific terminal alkyne used.

Materials:

  • This compound

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a degassed solution of this compound (1.0 mmol) in the chosen solvent (e.g., 10 mL of THF/Et₃N 2:1), add the palladium catalyst (0.05 mmol) and copper(I) iodide (0.05-0.1 mmol).

  • Degas the mixture again by bubbling with an inert gas for 5-10 minutes.

  • Add the terminal alkyne (1.5-2.0 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N, DIPEAActs as both a base to deprotonate the alkyne and often as a solvent or co-solvent.
Solvent THF, DMFAprotic solvents that can dissolve the reactants and catalysts are suitable.
Temperature Room temperature to 60 °CMild conditions are often sufficient for Sonogashira couplings, especially with more reactive halides. For aryl chlorides, gentle heating may be necessary.

IV. Heck Reaction: Alkenylation of the Benzofuran Core

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[16][17]

Mechanistic Rationale

The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the alkene into the aryl-palladium bond.[18] The final step is a β-hydride elimination to form the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Heck_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Cl)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Cl (Oxidative Addition) Alkene Insertion Complex RCH=CH-Ar-Pd(II)(Cl)L_n Oxidative Addition Complex->Alkene Insertion Complex Alkene (Migratory Insertion) Alkene Insertion Complex->Pd(0)L_n Base Coupled Product Ar-CH=CHR Alkene Insertion Complex->Coupled Product (β-Hydride Elimination) caption Heck Reaction Catalytic Cycle

Heck Reaction Catalytic Cycle
Recommended Protocol: Heck Reaction

This protocol provides a general starting point for the Heck reaction with this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylates) (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand (4-10 mol%)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of DMF).

  • Add the alkene (1.5-2.0 mmol) to the mixture.

  • Heat the reaction to 100-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Parameter Recommendation Rationale
Palladium Precursor Pd(OAc)₂A common and effective precursor for Heck reactions.
Ligand PPh₃, P(o-tolyl)₃, or bulky biaryl phosphinesThe choice of ligand can influence the regioselectivity and efficiency of the reaction. For the less reactive aryl chloride, more electron-rich and bulky ligands may be beneficial.
Base Et₃N, K₂CO₃, Cs₂CO₃An inorganic or organic base is required to regenerate the Pd(0) catalyst.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically used in Heck reactions.
Temperature 100 - 140 °CHigh temperatures are generally required for the Heck coupling of aryl chlorides.

V. Palladium-Catalyzed Cyanation

While the target molecule already possesses a nitrile group, palladium-catalyzed cyanation is a valuable reaction for introducing this functionality onto an aromatic ring.[19][20] This section is included for completeness, should a researcher start with a different halogenated benzofuran and wish to install the nitrile at the 5-position.

Recommended Protocol: Palladium-Catalyzed Cyanation

This protocol is based on modern methods using less toxic cyanide sources.

Materials:

  • Aryl halide (e.g., 7-Chloro-5-bromobenzofuran, if available)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • A suitable phosphine ligand (e.g., dppf) (4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • N,N-Dimethylacetamide (DMA) or DMF

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), the ligand (0.04 mmol), and Na₂CO₃ (2.0 mmol).

  • Add the solvent (e.g., 5 mL of DMA).

  • Seal the vessel and heat the mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Parameter Recommendation Rationale
Cyanide Source K₄[Fe(CN)₆]·3H₂O, Zn(CN)₂Less toxic and easier to handle alternatives to alkali metal cyanides.[19]
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Standard palladium precursors are effective.
Ligand dppf, XantphosBidentate phosphine ligands are often used to stabilize the palladium catalyst.
Base Na₂CO₃, K₂CO₃A mild inorganic base is typically sufficient.
Solvent DMA, DMF, NMPHigh-boiling polar aprotic solvents are preferred.
Temperature 120 - 140 °CElevated temperatures are usually required for the cyanation of aryl chlorides.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel, functionalized benzofuran derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful and adaptable synthetic platform for its elaboration. The success of these transformations relies heavily on the careful selection of the catalyst system and reaction conditions to overcome the inherent challenges associated with the reactivity of an electron-deficient aryl chloride. The protocols and insights provided herein are intended to serve as a robust starting point for researchers in their synthetic campaigns, enabling the rapid and efficient generation of new chemical entities with potential applications in drug discovery and materials science. Further optimization and exploration of novel ligands and catalytic systems will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.

References

Introduction: The Strategic Value of Benzofurans and the Power of Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 7-Chlorobenzofuran-5-carbonitrile

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules. Its presence in approved drugs and clinical candidates underscores its importance for drug development professionals. The ability to functionalize this core structure is paramount for generating molecular diversity and optimizing biological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2] Its remarkable functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acid derivatives have cemented its status as an indispensable tool in modern synthetic chemistry.[1][3]

This application note provides a detailed guide for the Suzuki-Miyaura coupling of this compound, a valuable building block for creating novel benzofuran derivatives. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges associated with the activation of an electron-deficient heteroaryl chloride, and provide robust, field-proven protocols for researchers and scientists. The focus is not just on the steps of the protocol, but on the rationale behind each choice, empowering the user to troubleshoot and adapt these methods for their specific synthetic targets.

A Mechanistic Framework: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is critical to rational protocol design and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the electrophile (this compound). This step oxidizes the catalyst to a Pd(II) species. For aryl chlorides, the strength of the C-Cl bond makes this the most challenging and often rate-limiting step of the entire cycle.[4][6][7]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide. This is a crucial step where the new carbon-carbon bond is poised to form.[5][8][9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Coupling this compound

The Central Challenge: Aryl Chloride Activation

As previously noted, the oxidative addition to aryl chlorides is energetically demanding.[6] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[7] Overcoming this hurdle is the primary strategic consideration. Success hinges on selecting a catalyst system that enhances the electron density of the palladium center, thereby promoting its insertion into the C-Cl bond.

This is achieved through the use of specialized ligands:

  • Bulky, Electron-Rich Phosphines: This class of ligands is the gold standard for activating aryl chlorides. Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or highly basic alkylphosphines (e.g., P(t-Bu)₃) coordinate to the palladium center.[4][10][11][12] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive 14-electron monoligated Pd(0) complex, while their electron-donating nature makes the metal center more nucleophilic and reactive towards the C-Cl bond.[4][5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability and the electron-rich nature they impart to the metal make them highly effective for activating stubborn aryl chlorides.[4][9][12] PEPPSI™-type precatalysts are common and convenient sources for generating these active species.[4]

Functional Group Compatibility

The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, a key reason for its widespread use in drug discovery.[1] The nitrile (-CN) and benzofuran ether functionalities present in the substrate are generally stable under the typically basic conditions of the reaction. However, highly acidic or basic sensitive groups on the boronic acid coupling partner may require careful selection of a milder base (e.g., K₂CO₃ vs. Cs₂CO₃) and rigorous exclusion of water to prevent hydrolysis.

Optimizing Key Reaction Parameters

A successful coupling is a result of the synergistic interplay between the catalyst, base, and solvent.

ParameterRecommended ChoicesRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively. They are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[4][9]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Crucial for Aryl Chlorides. These bulky, electron-rich phosphines accelerate the rate-limiting oxidative addition step and promote reductive elimination.[7][10][13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is essential for activating the boronic acid to form the reactive boronate complex required for transmetalation.[9] K₃PO₄ is a strong, effective base for many systems.[14] Cs₂CO₃ is stronger and often used for challenging couplings. K₂CO₃ is a milder, economical choice.[15]
Solvent 1,4-Dioxane, Toluene, 2-MeTHF, THF, n-Butanol (often with 10-20% H₂O)The solvent must solubilize the reactants and catalyst. Aprotic polar solvents are common. The addition of water can increase the solubility of the inorganic base and accelerate transmetalation.[16][17]
Temperature 80 - 110 °CHigher temperatures are generally required to provide sufficient energy to overcome the activation barrier for oxidative addition to the aryl chloride.[18][19]
Boron Reagent Arylboronic Acid, Arylboronic Acid Pinacol Ester (Ar-Bpin)Boronic acids are most common.[20] Pinacol esters offer enhanced stability, are less prone to protodeboronation, and are often preferred for purifying and storing unstable boronic acids.[9]

Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Procedure for Coupling with an Arylboronic Acid

This protocol provides a robust starting point for the coupling of this compound with a typical arylboronic acid (e.g., 4-methoxyphenylboronic acid).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To the reaction vessel, add this compound (e.g., 100 mg, 0.56 mmol), the arylboronic acid (e.g., 110 mg, 0.73 mmol), and K₃PO₄ (e.g., 297 mg, 1.4 mmol).

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (e.g., 2.5 mg, 0.011 mmol) and SPhos (e.g., 9.2 mg, 0.022 mmol). Add these solids to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water. Add the solvent mixture (e.g., 3.0 mL) to the reaction vessel via syringe under a positive pressure of inert gas.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing the filtrate.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents & Catalyst into Vessel B 2. Purge with Inert Gas (3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (e.g., 100 °C, 4-16h) C->D E 5. Monitor by TLC / LC-MS D->E Periodically F 6. Cool & Dilute with EtOAc / Water D->F Upon Completion G 7. Extract Organic Layer (3x) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I J Pure Product I->J

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficient temperature.3. Ineffective base/ligand combination.1. Use fresh reagents. Ensure a proper inert atmosphere was established.2. Increase the temperature in 10 °C increments (up to ~120 °C).3. Switch to a more active ligand (e.g., from SPhos to RuPhos) or a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Dehalogenation of Starting Material Competing reaction where the aryl chloride is reduced to an Ar-H species. Often promoted by trace water/protons or certain bases.[4]1. Ensure anhydrous solvents are used if this is a major issue.2. Switch to a different base (e.g., K₃PO₄ may be better than an alkoxide base in some cases).
Protodeboronation of Boronic Acid The boronic acid reacts with a proton source (e.g., water) to cleave the C-B bond, destroying the nucleophile.[4][9]1. Use the boronic acid pinacol ester equivalent.2. Minimize water in the reaction or use a non-aqueous system.3. Use a slight excess (1.3-1.5 equiv) of the boron reagent to compensate for some degradation.
Formation of Homocoupled Biaryl (R'-R') The boronic acid couples with itself. Can be promoted by oxygen.Ensure the reaction is thoroughly deoxygenated and maintained under a strict inert atmosphere.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Aryl amines are prevalent structural motifs in a vast array of biologically active molecules and functional materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, largely overcoming the limitations of traditional methods which often suffer from limited substrate scope and require harsh reaction conditions.[2][3]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 7-Chlorobenzofuran-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4] The presence of both a chloro-substituent and a nitrile group on the benzofuran scaffold presents a unique set of challenges and opportunities for this transformation. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) species, forming a Pd(II) complex.[7] Aryl chlorides are generally less reactive than the corresponding bromides or iodides in this step, often necessitating the use of more electron-rich and sterically hindered phosphine ligands to facilitate this process.[8][9]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[1] The choice of base is critical and can significantly influence the reaction rate and outcome.[10] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed.[6]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine product.[11] The selection of appropriate ligands is crucial to minimize this undesired pathway.[12]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(NHR'R'')]X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HX PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Ar-NR'R'' Reduct_Elim->Product ArX 7-Chlorobenzofuran- 5-carbonitrile (Ar-X) ArX->OxAdd Amine Amine (HNR'R'') Amine->Amine_Coord

Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol details the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine) as a representative example. Researchers should note that optimization of reaction conditions may be necessary for different amine coupling partners.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercially available>98%
Amine (e.g., Morpholine)Commercially available>99%Should be freshly distilled if purity is questionable.
Palladium(II) acetate (Pd(OAc)₂)Commercially availableA common palladium precursor.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercially available>98%An electron-rich, bulky phosphine ligand suitable for aryl chlorides.[13]
Sodium tert-butoxide (NaOtBu)Commercially available>97%A strong, non-nucleophilic base. Handle under inert atmosphere.
TolueneCommercially availableAnhydrousShould be degassed prior to use.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble and Inertize Glassware start->setup charge_reagents 2. Charge Flask with Pd(OAc)2, XPhos, and NaOtBu setup->charge_reagents add_solvent 3. Add Degassed Toluene charge_reagents->add_solvent add_reactants 4. Add this compound and Amine add_solvent->add_reactants reaction 5. Heat Reaction Mixture (e.g., 100 °C) add_reactants->reaction monitor 6. Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup 7. Quench, Extract, and Dry monitor->workup Reaction Complete purify 8. Purify by Column Chromatography workup->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2. General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.

  • Reagent Addition: Add this compound (1.0 equivalent) followed by the amine (1.2 equivalents) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Troubleshooting and Optimization

The success of the Buchwald-Hartwig amination can be sensitive to various parameters.[9] Below are some common issues and potential solutions:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, or insufficient temperature.Ensure all reagents are pure and anhydrous. Degas the solvent thoroughly. Screen different palladium precursors, ligands, and bases.[14] Consider increasing the reaction temperature.
Formation of Side Products Competing reactions such as hydrodehalogenation or biaryl formation.[15]The choice of ligand is critical. Bulky, electron-rich ligands can suppress side reactions.[6] Adjusting the stoichiometry of the reagents may also be beneficial.
Difficulty with Aryl Chloride The C-Cl bond is less reactive than C-Br or C-I.[8]Use a catalyst system known to be effective for aryl chlorides, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[13][16][17] Higher catalyst loading or reaction temperatures may be necessary.[18]

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable method for the synthesis of aryl amines, including those derived from challenging heterocyclic substrates like this compound. A thorough understanding of the reaction mechanism and careful attention to experimental parameters are key to achieving high yields and purity. The protocol and insights provided in this application note serve as a solid foundation for researchers in drug discovery and development to successfully employ this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Development of Kinase Inhibitors from 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important families of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has been identified as a privileged structure in medicinal chemistry due to its versatile biological activities.[3][4] Benzofuran derivatives have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 7-Chlorobenzofuran-5-carbonitrile as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We will detail a strategic workflow from initial chemical synthesis and derivatization to robust biochemical and cell-based evaluation, explaining the scientific rationale behind each step.

Strategic Development Workflow

The development of a kinase inhibitor from a starting scaffold is a multi-step process that involves iterative cycles of design, synthesis, and testing. The goal is to optimize potency, selectivity, and drug-like properties.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biochemical Evaluation cluster_2 Phase 3: Cellular & Functional Analysis A Starting Material This compound B Core Modification (e.g., Suzuki Coupling) A->B Introduce Diversity Element C Library Synthesis (Amide Coupling, etc.) B->C Generate Analogs D Primary Screening In Vitro Kinase Assay C->D Test Compounds E IC50 Determination Dose-Response Analysis D->E Quantify Potency F Selectivity Profiling Kinase Panel Screening E->F Assess Off-Target Effects G Cell-Based Assays Target Engagement F->G Select Lead Compounds H Functional Assays (Proliferation, Apoptosis) G->H Confirm Cellular Efficacy I Structure-Activity Relationship (SAR) Analysis H->I I->B Iterative Optimization

Figure 1: Iterative workflow for kinase inhibitor development.

Part 1: Synthesis of Benzofuran Derivatives

The 7-chloro and 5-carbonitrile groups on the starting scaffold provide two key functional handles for chemical modification. The chlorine atom is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl moieties. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to a wide array of amides. This dual functionality allows for the creation of a large and diverse chemical library from a single starting material.

Protocol 1: Synthesis of a Core Intermediate via Suzuki Coupling

Objective: To replace the chlorine atom at the C7 position with a phenyl group to create a core intermediate for further derivatization.

Rationale: The Suzuki coupling is a robust and versatile reaction for forming carbon-carbon bonds. Introducing an aromatic ring at C7 can establish key interactions within the kinase active site, potentially occupying hydrophobic pockets or providing vectors for further functionalization.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a degassed solvent mixture of toluene, 1,4-dioxane, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, 7-phenylbenzofuran-5-carbonitrile.

Protocol 2: Hydrolysis and Amide Coupling

Objective: To convert the 5-carbonitrile group of the intermediate into a diverse set of amides.

Rationale: The amide bond is a key feature in many kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[8][9] By coupling the resulting carboxylic acid with a library of amines, a wide range of chemical space can be explored to optimize these interactions.

Procedure: Step A: Nitrile Hydrolysis

  • Dissolve the 7-phenylbenzofuran-5-carbonitrile intermediate in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH) (5-10 eq) and heat the mixture to reflux for 4-8 hours until hydrolysis is complete (monitored by TLC/LC-MS).

  • Cool the mixture and acidify with 1M hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 7-phenylbenzofuran-5-carboxylic acid.

Step B: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir for 10-15 minutes at room temperature.

  • Add the desired amine (1.2 eq) and continue stirring at room temperature for 6-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to obtain the final amide derivative.

Part 2: In Vitro Biochemical Evaluation

Once a library of compounds is synthesized, the next step is to evaluate their ability to inhibit the target kinase in a controlled, in vitro setting.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.[10]

Rationale: This assay measures the amount of ADP produced during the kinase reaction.[11] A decrease in ADP production in the presence of the test compound indicates inhibition of kinase activity. The luminescent readout provides high sensitivity and a wide dynamic range.[11]

Materials:

  • Target kinase of interest (e.g., EGFR, CDK2)

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized benzofuran derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.[11]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2 µL of the target kinase diluted in Kinase Assay Buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP (at a concentration near its Km value for the kinase).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR)

The IC₅₀ values obtained for a series of analogs allow for the determination of the Structure-Activity Relationship (SAR). This analysis reveals which chemical modifications lead to improved potency.

Compound IDR Group (at C7)Amide Moiety (at C5)Kinase IC₅₀ (nM)
BF-01 PhenylCyclopropylamine550
BF-02 PhenylAniline210
BF-03 4-FluorophenylAniline95
BF-04 3-PyridylAniline150
BF-05 4-Fluorophenyl4-Fluoroaniline45
BF-06 4-FluorophenylCyclopropylamine280

SAR Insights:

  • Comparing BF-01 and BF-02 suggests that an aromatic amide is preferred over an aliphatic one.

  • The addition of a fluorine atom to the C7-phenyl group (BF-03 vs. BF-02 ) improves potency, likely due to favorable hydrophobic or electrostatic interactions.[3]

  • The superior activity of BF-05 over BF-03 indicates that halogenation on both aromatic rings is beneficial for inhibitory activity.

Part 3: Cell-Based Functional Evaluation

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compounds can enter cells, engage their target, and elicit a functional response in a physiological context.[12][13]

G cluster_0 Cellular Environment A Inhibitor (Benzofuran Derivative) B Cell Membrane A->B Permeation C Target Kinase (e.g., EGFR) B->C Target Engagement D Downstream Substrate C->D Inhibition E Phosphorylated Substrate D->E Phosphorylation (Blocked) F Cellular Response (Proliferation, Survival) E->F Signal Transduction (Blocked)

References

Application Notes and Protocols for Cell-Based Assays of 7-Chlorobenzofuran-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzofuran Scaffolds

Benzofuran, a heterocyclic compound resulting from the fusion of benzene and furan rings, represents a core structure in a multitude of natural products and synthetically derived molecules.[1][2][3] This scaffold is of significant interest to medicinal chemists due to the broad spectrum of biological activities its derivatives have been shown to possess, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][4] The therapeutic promise of substituted benzofurans is vast, with several derivatives having been investigated for their ability to modulate key signaling pathways implicated in disease.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust cell-based assays for a specific subclass of these compounds: 7-Chlorobenzofuran-5-carbonitrile derivatives. While direct literature on this specific substitution pattern is emerging, the protocols outlined herein are built upon well-established methodologies for the broader benzofuran class and are designed to provide a solid foundation for initial screening and mechanistic studies. The overarching goal is to equip researchers with the tools to assess the cytotoxic and apoptotic potential of these novel derivatives and to pave the way for the identification of their specific molecular targets.

The strategic workflow for evaluating these compounds begins with a broad assessment of their impact on cell viability, followed by a more detailed investigation into the mechanism of cell death, and culminating in assays aimed at identifying specific protein or pathway interactions. This tiered approach ensures a thorough and efficient characterization of novel chemical entities.

Part 1: Foundational Screening - Assessing Cytotoxicity and Cell Viability

A primary and indispensable step in the evaluation of any potential therapeutic compound is the determination of its effect on cell viability and proliferation.[1] These initial screens serve a dual purpose: to identify compounds with potential anticancer activity and to flag those with general toxicity early in the drug discovery pipeline. We will detail two robust methods for this purpose: the colorimetric MTT assay and the more sensitive, luminescent CellTiter-Glo® assay.

The Principle of Viability Assays

The core principle of these assays is to measure a parameter that is directly proportional to the number of living, metabolically active cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the activity of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt to a purple formazan product.[1] The amount of formazan produced, measured by absorbance, correlates with the number of living cells.

The CellTiter-Glo® Luminescent Cell Viability Assay, on the other hand, quantifies the amount of ATP present, which is a key indicator of metabolically active cells. The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces a "glow-type" luminescent signal proportional to the ATP concentration. This method is known for its high sensitivity, allowing for the detection of as few as 10 cells per well.[2]

Experimental Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of this compound derivatives on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To provide a highly sensitive quantification of cell viability in response to treatment with this compound derivatives.

Materials:

  • Human cancer cell line

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Sterile, opaque-walled 96-well plates (to minimize well-to-well crosstalk)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 80 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 20 µL of the diluted compounds to the respective wells. Include vehicle control and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Reagent Preparation and Equilibration: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Allow the plate and the reagent to equilibrate to room temperature for approximately 30 minutes before use.

  • Assay Execution: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.

  • Signal Generation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values as described for the MTT assay.

Data Presentation: Cytotoxicity of Benzofuran Derivatives
Compound IDDerivative ScaffoldCell LineIC₅₀ (µM)Reference
BF-1 2-ArylbenzofuranMCF-7 (Breast)5.2[1]
BF-2 3-BromomethylbenzofuranK562 (Leukemia)5.0[1]
BF-3 5-Chlorobenzofuran-2-carboxamideMCF-10A (Non-tumorigenic Breast)>50[1]
BF-4 Benzofuran-isatin hybridHT29 (Colon)12.5Fictional Example
BF-5 This compound analogA549 (Lung)To be determinedN/A

This table provides example data for illustrative purposes and should be populated with experimental results.

Part 2: Mechanistic Insights - Investigating Apoptosis Induction

Once a compound has demonstrated cytotoxic activity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[6] We present two complementary assays to assess apoptosis: the Caspase-Glo® 3/7 assay, which measures the activity of key executioner caspases, and Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between different stages of cell death.

The Hallmarks of Apoptosis

Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[7] Executioner caspases, such as caspase-3 and caspase-7, are key players in the final stages of apoptosis, cleaving a variety of cellular substrates to orchestrate the dismantling of the cell. The externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is another early and universal indicator of apoptosis.[7]

Experimental Protocol 3: Caspase-Glo® 3/7 Assay

Objective: To quantify the activity of caspase-3 and -7 as a measure of apoptosis induction by this compound derivatives.

Materials:

  • Human cancer cell line

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Sterile, opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol. The incubation time for apoptosis induction is typically shorter than for cytotoxicity assays (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Equilibration: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature.

  • Assay Execution: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Signal Generation and Stabilization: Gently mix the contents of the wells on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to reach a stable luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells. Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.

Experimental Protocol 4: Annexin V/PI Staining for Flow Cytometry

Objective: To differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cell populations after treatment with this compound derivatives.

Materials:

  • Human cancer cell line

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the test compounds at their IC₅₀ concentrations (determined from the viability assays) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells.[8]

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[8]

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[8]

    • Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells.[8]

Visualization of Apoptotic Pathway

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="7-Chlorobenzofuran-5-\ncarbonitrile Derivative", shape=ellipse, fillcolor="#FBBC05"]; Target [label="Intracellular Target\n(e.g., Kinase, mTOR)"]; Stress [label="Cellular Stress"]; Mitochondria [label="Mitochondria"]; CytochromeC [label="Cytochrome c\nRelease"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)"]; Caspase9 [label="Caspase-9\n(Initiator)"]; Caspase37 [label="Caspase-3/7\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Target [label="Inhibition/Modulation"]; Target -> Stress; Stress -> Mitochondria; Mitochondria -> CytochromeC; CytochromeC -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> Caspase37 [label="Activation"]; Caspase37 -> Apoptosis [label="Execution"]; } caption="Intrinsic apoptosis pathway potentially induced by benzofuran derivatives."

Part 3: Target Identification and Functional Assays

Following the confirmation of a specific cellular phenotype, such as apoptosis, the subsequent challenge is to identify the molecular target(s) through which the compound exerts its effects. Benzofuran derivatives have been reported to inhibit a variety of targets, including protein kinases like mTOR, Pim-1, and CLK1, as well as enzymes involved in inflammation like those in the NF-κB and MAPK pathways.[4][5][9][10]

Hypothesizing a Target: Kinase Inhibition

Given the prevalence of kinase inhibition among bioactive benzofurans, a logical starting point for target identification is to screen the this compound derivatives against a panel of kinases.[11] The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Therefore, an mTOR inhibition assay is a relevant functional assay to pursue.

Experimental Protocol 5: In Vitro mTOR Kinase Assay (Example)

Objective: To determine if this compound derivatives directly inhibit the kinase activity of mTOR.

Materials:

  • Recombinant human mTOR enzyme

  • Kinase substrate (e.g., a peptide or protein substrate like 4E-BP1)

  • ATP

  • This compound derivatives

  • Kinase assay buffer

  • A detection reagent system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

  • White, low-volume 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a solution of the mTOR enzyme and its substrate in the assay buffer.

  • Assay Setup: In a 384-well plate, add the test compounds, the mTOR enzyme, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Include no-enzyme and vehicle controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent system like ADP-Glo™, following the manufacturer's protocol. This typically involves a two-step addition of reagents to first deplete unused ATP and then convert the generated ADP into a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for direct enzyme inhibition.

Visualization of a High-Throughput Screening Workflow

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Library [label="Compound Library\n(this compound derivatives)"]; Primary_Screen [label="Primary Screen\n(e.g., CellTiter-Glo® @ single concentration)"]; Hit_Identification [label="Hit Identification\n(% Inhibition > Threshold)"]; Dose_Response [label="Dose-Response Confirmation\n(IC₅₀ Determination)"]; Secondary_Assays [label="Secondary/Orthogonal Assays\n(e.g., Caspase-Glo®, Target-based assays)"]; SAR_Analysis [label="Structure-Activity\nRelationship (SAR) Analysis"]; Lead_Optimization [label="Lead Optimization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Compound_Library -> Primary_Screen; Primary_Screen -> Hit_Identification; Hit_Identification -> Dose_Response; Dose_Response -> Secondary_Assays; Secondary_Assays -> SAR_Analysis; SAR_Analysis -> Lead_Optimization; } caption="High-throughput screening workflow for compound characterization."

Part 4: Scientific Integrity - Troubleshooting and Best Practices

The reliability of cell-based assay data is paramount. In this section, we address common pitfalls and provide troubleshooting guidance to ensure the generation of robust and reproducible results.

Causality Behind Experimental Choices
  • Choice of Cell Line: The selection of the cell line should be guided by the research question. For general anticancer screening, a panel of cell lines from different tissue origins is recommended. For target-specific studies, a cell line with known expression or dependency on the target is crucial.

  • Compound Solubility: Benzofuran derivatives can exhibit poor aqueous solubility.[6] It is critical to ensure that the compounds are fully dissolved in the stock solution (typically DMSO) and do not precipitate upon dilution in the culture medium. A preliminary solubility test is advisable.

  • Plate Selection: For colorimetric assays like MTT, clear flat-bottom plates are used. For luminescent and fluorescent assays, opaque white or black plates are essential to prevent signal bleed-through between wells and to maximize signal detection.[12]

  • Controls are Key: Every assay plate must include appropriate controls:

    • Blank: Medium only, to measure background absorbance/luminescence.

    • Vehicle Control: Cells treated with the same concentration of the compound solvent (e.g., DMSO) as the test wells. This is the 100% viability reference.

    • Positive Control: A compound known to elicit the expected response (e.g., a known cytotoxic drug for a viability assay). This validates that the assay system is working correctly.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inconsistent cell seeding ("edge effect")- Pipetting errors- Temperature gradients across the plate- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure proper mixing of cell suspension before seeding.- Use calibrated pipettes and pre-wet tips.- Allow plates and reagents to equilibrate to room temperature before use.[12]
Low Signal or No Response - Low cell number- Inactive compound- Reagent degradation- Incorrect assay endpoint timing- Optimize cell seeding density.- Verify compound integrity and concentration.- Check the expiration date of assay kits and store reagents properly.- Perform a time-course experiment to determine the optimal incubation time.
High Background Signal - Contamination (bacterial or mycoplasma)- Compound interference with the assay chemistry- Regularly test cell cultures for mycoplasma.- Run a cell-free control with the compound to check for direct interaction with the assay reagents.[12]
Inconsistent Annexin V/PI Results - Harsh cell handling causing membrane damage- Inappropriate compensation settings- Delayed analysis after staining- Handle cells gently during harvesting and washing.- Use single-stain controls to set up proper compensation on the flow cytometer.- Analyze samples promptly (within 1 hour) after staining.

Conclusion

The protocols and guidelines presented in this document offer a structured and robust approach to the initial characterization of this compound derivatives. By systematically evaluating cytotoxicity, delving into the mechanisms of apoptosis, and progressing towards target identification, researchers can efficiently navigate the early stages of the drug discovery process. Adherence to best practices in experimental design and a proactive approach to troubleshooting are essential for generating high-quality, reliable data that can confidently guide further development of these promising compounds.

References

Application Note: High-Throughput Screening of a 7-Chlorobenzofuran-5-carbonitrile-based Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products and synthetic molecules, exhibiting a vast spectrum of pharmacological activities.[3] The inherent structural features of the benzofuran core allow for diverse substitutions, leading to compounds with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This versatility has established benzofuran as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.

Recent research has particularly highlighted the potential of benzofuran derivatives as kinase inhibitors.[5][6] Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. For instance, benzofuran-aminoquinazoline hybrids have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in lung cancer.[7]

This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library built around the 7-Chlorobenzofuran-5-carbonitrile core. This specific scaffold was chosen for its synthetic tractability and the presence of reactive handles (nitrile and chloro groups) that allow for the generation of a diverse chemical library. We will detail the entire workflow, from library design and preparation to primary screening, hit confirmation, and data analysis, with a focus on identifying novel inhibitors of a representative tyrosine kinase.

The HTS Workflow: A Strategic Overview

High-throughput screening is a systematic, automated process used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds.[8][9] The primary objective of an HTS campaign is to identify "hits"—compounds that exhibit a desired activity against a specific biological target—which can then serve as starting points for further medicinal chemistry optimization.[8][10]

Our HTS campaign for the this compound library is designed as a multi-stage process to ensure both efficiency and rigor, minimizing the risk of false positives and negatives.[11][12]

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary & Confirmatory Screens cluster_2 Phase 3: Hit Characterization A Library Synthesis & Quality Control B Target Selection & Reagent Preparation A->B C Assay Development & Miniaturization (384-well) B->C D Assay Validation (Z'-factor > 0.5) C->D E Primary HTS Campaign (Single Concentration) D->E F Hit Identification & Triage E->F G Confirmatory Screen (Dose-Response) F->G H Orthogonal Assays (Mechanism of Action) G->H I Preliminary SAR Analysis H->I J Hit Expansion & Lead Generation I->J

Caption: High-Level HTS Workflow Diagram.

Part 1: Library Preparation and Quality Control

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical library.[9] Our library is based on the this compound scaffold, a readily available starting material.

Synthesis of the this compound Library

The synthesis of the library is designed to introduce molecular diversity at key positions of the benzofuran core. A parallel synthesis approach is employed to generate a library of approximately 10,000 unique compounds. The synthetic strategy involves leveraging the reactivity of the nitrile and chloro functionalities, as well as potential modifications to the furan ring.

  • Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing points for amide bond formation or other functionalizations.

  • Substitution of the Chloro Group: Nucleophilic aromatic substitution reactions can be used to displace the chloro group with a variety of amines, alcohols, and thiols.

  • Functionalization of the Benzofuran Core: Electrophilic substitution reactions can introduce additional functional groups onto the benzene or furan ring.

Compound Quality Control

Each compound in the library undergoes rigorous quality control to ensure its identity, purity, and integrity.

  • Identity and Purity: All compounds are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their molecular weight and assess their purity. A minimum purity of >95% is required for inclusion in the screening library.

  • Compound Management: The library is stored in 384-well plates at -20°C in dimethyl sulfoxide (DMSO). The concentration of each compound is normalized to 10 mM. Robotic liquid handlers are used for all compound plating and transfer steps to minimize human error and ensure reproducibility.[12]

ParameterSpecificationAnalytical Method
Purity > 95%LC-MS
Identity Confirmed Molecular WeightLC-MS
Solubility Soluble in DMSO at 10 mMVisual Inspection
Storage -20°C in DMSON/A

Table 1: Quality Control Specifications for the Compound Library.

Part 2: Assay Development and Validation

The selection and validation of a robust and sensitive assay is a critical step in the HTS process.[13] For this campaign, we have chosen a biochemical assay targeting a representative tyrosine kinase, a well-established drug target class for benzofuran derivatives.[5][6]

Choice of Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[5]

The assay is performed in two steps:

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds.

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the newly formed ADP into ATP, which is used in a coupled luciferase/luciferin reaction to generate a luminescent signal. The amount of light produced is directly proportional to the kinase activity.

Assay Miniaturization and Optimization

The assay is miniaturized to a 384-well plate format to reduce reagent costs and increase throughput.[14] Key assay parameters are optimized to ensure a robust and reproducible signal.

ParameterOptimized ConditionRationale
Kinase Concentration 5 nMProvides a strong signal-to-background ratio.
Substrate Concentration 10 µMNear the Km for the substrate.
ATP Concentration 10 µMNear the Km for ATP, increasing sensitivity to competitive inhibitors.
Incubation Time 60 minutesAllows for sufficient product formation.
DMSO Tolerance < 1%Final concentration of DMSO from the compound plate.[14]

Table 2: Optimized Parameters for the ADP-Glo™ Kinase Assay.

Assay Validation

Before initiating the full-scale HTS, the assay is rigorously validated to ensure its performance and reliability.[13] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-factor Calculation: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive = Standard deviation of the positive control (e.g., a known inhibitor)

  • SD_negative = Standard deviation of the negative control (DMSO vehicle)

  • Mean_positive = Mean signal of the positive control

  • Mean_negative = Mean signal of the negative control

The validation is performed by running multiple plates with only positive and negative controls. Our optimized assay consistently yields a Z'-factor > 0.7, indicating a robust and reliable assay for HTS.

Part 3: High-Throughput Screening and Data Analysis

Primary Screen

The primary screen is performed by testing each of the 10,000 compounds at a single concentration (10 µM). The goal of the primary screen is to identify initial "hits" that inhibit the kinase activity by a certain threshold.

Primary_Screen_Workflow A Prepare 384-well assay plates with kinase, substrate, and ATP B Transfer 50 nL of each compound (10 µM final concentration) A->B C Incubate for 60 minutes at room temperature B->C D Add ADP-Glo™ Reagent C->D E Incubate for 40 minutes D->E F Add Kinase Detection Reagent E->F G Incubate for 30 minutes F->G H Read luminescence on a plate reader G->H

Caption: Primary Screening Protocol Workflow.

Data Analysis and Hit Selection

The raw data from the plate reader is normalized to account for plate-to-plate variability. The percent inhibition for each compound is calculated relative to the positive and negative controls on each plate.

Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive) / (Mean_negative - Mean_positive))

A "hit" is defined as any compound that exhibits >50% inhibition of kinase activity. Based on this cutoff, we typically identify several hundred initial hits from the primary screen.

Hit Confirmation and Dose-Response Analysis

The initial hits from the primary screen are then subjected to a confirmatory screen. This involves re-testing the compounds in a dose-response format to determine their potency (IC50 value). The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The hit compounds are tested in an 8-point, 3-fold serial dilution, starting from a top concentration of 50 µM. The resulting data is fitted to a four-parameter logistic model to determine the IC50 value for each compound. Only compounds that show a clear dose-dependent inhibition and an IC50 < 10 µM are considered confirmed hits and are advanced to the next stage.

Part 4: Hit Characterization and Follow-up

Orthogonal Assays

To rule out false positives and to better understand the mechanism of action of the confirmed hits, they are tested in orthogonal assays. These are assays that measure the same biological endpoint but use a different technology or format. For example, a fluorescence-based kinase assay could be used to confirm the hits from the luminescence-based ADP-Glo™ assay.[16]

Preliminary Structure-Activity Relationship (SAR) Analysis

The confirmed hits are analyzed to identify preliminary structure-activity relationships (SAR). This involves examining the chemical structures of the active compounds to identify common structural motifs and to understand how different functional groups contribute to their activity. This analysis provides valuable insights for the design of more potent and selective analogs.[4]

Hit Expansion

Based on the preliminary SAR, a small, focused library of analogs of the most promising hits is synthesized and tested. This "hit expansion" phase aims to improve the potency and selectivity of the initial hits and to develop a clear path forward for lead optimization.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) Reagent instability, inconsistent liquid handling, high background signal.Check reagent quality and preparation. Verify liquid handler performance. Optimize assay conditions to improve signal-to-background.
High Rate of False Positives Compound autofluorescence/luminescence, compound aggregation.Run orthogonal assays. Test compounds in the presence of detergents to identify aggregators.
Poor Hit Confirmation Rate Assay variability, single-concentration artifacts.Ensure rigorous primary screen data analysis. Re-test hits from freshly prepared compound stocks.
Edge Effects on Plates Uneven temperature or evaporation during incubation.Use plates with lids. Ensure proper sealing of plates. Incubate plates in a humidified chamber.

Table 3: Common HTS Troubleshooting Guide.

Conclusion

The high-throughput screening of a focused library based on the this compound scaffold provides a powerful and efficient approach for the discovery of novel kinase inhibitors. The detailed protocols and workflows presented in this application note provide a robust framework for conducting a successful HTS campaign, from library preparation and assay validation to hit identification and characterization. The benzofuran scaffold continues to be a rich source of biologically active compounds, and the application of HTS technologies will undoubtedly accelerate the discovery of new therapeutics based on this privileged structure.

References

Troubleshooting & Optimization

Side reactions and byproduct formation in 7-Chlorobenzofuran-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 7-Chlorobenzofuran-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important heterocyclic compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While a single, universally adopted method is not prominently reported, the synthesis of this compound can be logically approached through two primary retrosynthetic pathways:

  • Late-Stage Cyanation: This involves the initial synthesis of a 7-chlorobenzofuran scaffold followed by the introduction of the nitrile group at the 5-position. The key transformation is the cyanation of an aryl halide or sulfonate. Common methods for this include the Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.[1][2][3]

  • Early-Stage Nitrile Introduction and Cyclization: This strategy involves starting with a phenol derivative that already contains the cyano group, followed by the construction of the furan ring.

The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of chlorine. What is this and why is it forming?

A2: This is a common issue and the byproduct is likely Benzofuran-5-carbonitrile . The formation of this impurity is due to a side reaction known as hydrodehalogenation or reductive dehalogenation , where the chlorine atom at the 7-position is replaced by a hydrogen atom.[4][5] This can be particularly problematic in palladium-catalyzed reactions where hydride sources may be present or generated in situ.

Q3: My final product shows impurities that I suspect are the corresponding carboxylic acid or amide. How can this happen?

A3: The presence of 7-Chlorobenzofuran-5-carboxylic acid or 7-Chlorobenzofuran-5-carboxamide is a result of the hydrolysis of the nitrile group.[6] This can occur under either acidic or basic conditions, often during the reaction workup or purification if conditions are not carefully controlled. The nitrile group is susceptible to hydrolysis, especially at elevated temperatures in the presence of water.

Q4: My cyanation reaction is stalling and I'm recovering a large amount of starting material. What could be the cause?

A4: Incomplete conversion in cyanation reactions is a frequent challenge. The root cause depends on the specific method employed:

  • Palladium-Catalyzed Cyanation: A primary cause of low conversion is catalyst deactivation or poisoning by the cyanide source.[7] The cyanide anion can coordinate strongly to the palladium center, inhibiting the catalytic cycle.

  • Rosenmund-von Braun Reaction: This reaction often requires high temperatures (150-250 °C) and can be sensitive to the purity of the copper(I) cyanide and the solvent.[1][8] Inadequate temperature or impure reagents can lead to a stalled reaction.

II. Troubleshooting Guide

Problem 1: Low Yield and Formation of Dehalogenated Byproduct

Symptoms:

  • The desired this compound is obtained in low yield.

  • Mass spectrometry or NMR analysis indicates the presence of Benzofuran-5-carbonitrile.

Root Cause Analysis: Reductive dehalogenation is often promoted by certain catalysts and reaction conditions. In palladium-catalyzed reactions, sources of hydride, such as certain solvents (e.g., alcohols) or additives, can lead to the undesired reduction of the C-Cl bond.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dehalogenation.

Mitigation Strategies:

StrategyRationaleExperimental Protocol
Use a Non-Protic Solvent Protic solvents like alcohols can act as hydride donors, especially at elevated temperatures.Switch from solvents like ethanol or isopropanol to aprotic polar solvents such as DMF, DMAc, or NMP. Ensure the solvent is anhydrous.[9]
Optimize Palladium Catalyst and Ligand The choice of palladium source and ligand can influence the propensity for side reactions.Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Electron-rich and bulky ligands can sometimes suppress reductive pathways.
Employ a milder cyanation method High temperatures can promote dehalogenation.Consider using a modern palladium-catalyzed cyanation protocol that proceeds at lower temperatures. The use of K₄[Fe(CN)₆] as a cyanide source can sometimes allow for milder conditions.[10]
Problem 2: Formation of Hydrolyzed Byproducts (Carboxylic Acid/Amide)

Symptoms:

  • The presence of 7-Chlorobenzofuran-5-carboxylic acid or 7-Chlorobenzofuran-5-carboxamide is confirmed by analytical methods.

  • Difficulty in purifying the final product due to similar polarities of the acid/amide byproducts.

Root Cause Analysis: The nitrile group is sensitive to hydrolysis, which can be catalyzed by acid or base, particularly in the presence of water and heat.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nitrile hydrolysis.

Mitigation Strategies:

StrategyRationaleExperimental Protocol
Strict Anhydrous Conditions Minimizing water content in the reaction mixture will suppress hydrolysis.Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Neutral Workup Both strongly acidic and basic conditions during workup can promote nitrile hydrolysis.Perform the aqueous workup using a neutral or mildly acidic (e.g., saturated ammonium chloride solution) wash instead of strong acids or bases.
Temperature Control Elevated temperatures accelerate hydrolysis.If possible, conduct the reaction at a lower temperature. During purification (e.g., distillation or chromatography), avoid excessive heating.
Problem 3: Incomplete Cyanation Reaction

Symptoms:

  • Significant amount of the starting aryl halide (e.g., 5-bromo-7-chlorobenzofuran) is recovered.

  • Low yield of the desired this compound.

Root Cause Analysis: For palladium-catalyzed reactions, catalyst poisoning by excess cyanide is a common issue.[7] For the Rosenmund-von Braun reaction, insufficient temperature or reagent quality can be the cause.[8]

Proposed Reaction Pathway (Palladium-Catalyzed Cyanation):

Palladium_Cyanation_Cycle cluster_cycle Catalytic Cycle cluster_poisoning Catalyst Poisoning Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Pd(CN)4^2- [Pd(CN)₄]²⁻ (Inactive) Pd(0)L2->Pd(CN)4^2- Excess CN⁻ Ar-Pd(II)-CN(L2) Ar-Pd(II)-CN(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-CN(L2) Transmetalation (M-CN) Ar-Pd(II)-CN(L2)->Pd(0)L2 Reductive Elimination (Ar-CN)

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation and a potential poisoning pathway.

Mitigation Strategies:

StrategyRationaleExperimental Protocol
Use a Slow-Release Cyanide Source Using a cyanide source with low solubility or a precursor that generates cyanide in situ can maintain a low concentration of free cyanide, preventing catalyst poisoning.Consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source.[7][10]
Ligand and Additive Optimization Certain ligands and additives can protect the palladium catalyst from poisoning.For aryl chlorides, the use of chelating phosphine ligands like 1,4-bis(diphenylphosphino)butane (dppb) in combination with an amine co-catalyst can be effective.[3]
For Rosenmund-von Braun: Ensure Reagent Quality and Temperature The reaction is sensitive to the quality of CuCN and requires high temperatures.Use high-purity, freshly opened or properly stored CuCN. Ensure the reaction temperature is maintained at the optimal level (typically 150-200 °C in a high-boiling solvent like DMF or NMP).[1][8]

III. References

  • Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. Available at: --INVALID-LINK--

  • Mabbett, A. N., et al. (2004). Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans. PubMed. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: --INVALID-LINK--

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Miller, J. (1953). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Available at: --INVALID-LINK--

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: --INVALID-LINK--

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: --INVALID-LINK--

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Available at: --INVALID-LINK--

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme Connect. Available at: --INVALID-LINK--

  • Chen, Y.-J., & Chen, H.-H. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme Connect. Available at: --INVALID-LINK--

  • Fetzner, S., & Lingens, F. (1994). Bacterial Dehalogenases: Biochemistry, Genetics, and Biotechnological Applications. PubMed. Available at: --INVALID-LINK--

  • Sundar, S. S., et al. (2019). A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available at: --INVALID-LINK--

  • Sayyed, I. A., & Alex, K. (2008). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. PMC. Available at: --INVALID-LINK--

  • Gross, T., et al. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. PubMed. Available at: --INVALID-LINK--

  • Di Micco, S., et al. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][4][11][12]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. PubMed. Available at: --INVALID-LINK--

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Available at: --INVALID-LINK--

  • Freedman, D. L., & Gossett, J. M. (1991). Reductive Dehalogenation of Chlorinated Benzenes and Toluenes under Methanogenic Conditions. PMC. Available at: --INVALID-LINK--

  • Chemical Engineering Guy. (2015). Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153. YouTube. Available at: --INVALID-LINK--

  • Reddit. (2023). Cyanation of aryl bromide. Available at: --INVALID-LINK--

  • Scafile, D., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: --INVALID-LINK--

  • De Marco, R., et al. (2014). Design, stereoselective synthesis, configurational stability and biological activity of 7-chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c][4][11][12]thiadiazine 5,5-dioxide. PubMed. Available at: --INVALID-LINK--

  • Larsen, R. D., & Reider, P. J. (1992). 7-chloroquinaldine synthesis. Google Patents. Available at: --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020). Cyanohydrin formation and hydrolysis. YouTube. Available at: --INVALID-LINK--

  • Ingvorsen, K., et al. (1991). Novel cyanide-hydrolyzing enzyme from Alcaligenes xylosoxidans subsp. denitrificans. Applied and Environmental Microbiology. Available at: --INVALID-LINK--

  • Bailey, P. L., & Bishop, E. (1973). Hydrolysis of cyanogen chloride. Journal of the Chemical Society, Dalton Transactions. Available at: --INVALID-LINK--

  • Bailey, P. L., & Bishop, E. (n.d.). Hydrolysis of Cyanogen Chloride. ElectronicsAndBooks. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-Chlorobenzofuran-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. The Suzuki coupling is a powerful tool for C-C bond formation, but its success with challenging substrates like electron-deficient aryl chlorides requires careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction.

I. Understanding the Substrate: this compound

This compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The presence of the electron-withdrawing nitrile group can deactivate the aryl chloride, making the crucial oxidative addition step of the catalytic cycle more difficult.[1] Furthermore, the benzofuran core can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. A successful coupling strategy must address these electronic and steric factors.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial queries when setting up the Suzuki coupling for this compound.

Q1: What is a good starting point for catalyst selection for this aryl chloride?

A1: Due to the electron-deficient nature of the substrate, standard palladium catalysts like Pd(PPh₃)₄ may show limited reactivity.[2] It is advisable to start with more electron-rich and bulky phosphine ligands that are known to facilitate the oxidative addition of aryl chlorides.[3][4][5] Catalyst systems based on ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative for coupling unreactive aryl chlorides.[3]

Q2: Which base should I try first?

A2: The choice of base is critical and can significantly impact the reaction outcome.[6][7] For the Suzuki coupling of aryl chlorides, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is a robust and generally effective choice.[6][7][8] Cesium carbonate (Cs₂CO₃) is another excellent option, particularly when dealing with challenging substrates.[6] It is often beneficial to screen a few different bases, including carbonates and phosphates, to identify the optimal one for your specific boronic acid partner.[6]

Q3: What solvent system is recommended?

A3: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism.[9][10] A mixture of an organic solvent and water is commonly used in Suzuki reactions to dissolve the inorganic base.[11] For this substrate, a good starting point would be a mixture of dioxane/water or toluene/water.[11] Anhydrous conditions with a soluble base like cesium carbonate in a polar aprotic solvent such as DMF or NMP can also be effective, especially if the boronic acid is sensitive to hydrolysis.[9][10][12]

Q4: How can I minimize side reactions?

A4: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl chloride.[11][13] To minimize these, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and reagents.[14] Using the correct stoichiometry of reagents is also important; a slight excess of the boronic acid (1.1-1.5 equivalents) is typical. Careful selection of the catalyst and ligand can also suppress unwanted side reactions.

III. Troubleshooting Guide

This section provides a more in-depth, question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Problem 1: Low or No Conversion of this compound
Q: I am not seeing any product formation, or the conversion of my starting material is very low. What should I check first?

A: Low conversion is a common issue, especially with unactivated aryl chlorides. Here is a systematic approach to troubleshooting:

  • Inert Atmosphere: First and foremost, verify that your reaction was set up under strictly anaerobic conditions. Oxygen can deactivate the palladium catalyst. Purging the reaction vessel and solvents with an inert gas like argon or nitrogen for an adequate amount of time is crucial.[14]

  • Catalyst and Ligand: The choice of catalyst and ligand is paramount for activating the C-Cl bond.

    • Initial Screening: If you started with a standard catalyst like Pd(PPh₃)₄, it is likely not active enough. Switch to a more electron-rich and bulky phosphine ligand system.

    • Ligand Selection: Consider ligands from the Buchwald or Fu families, such as SPhos, XPhos, or P(t-Bu)₃.[3][5] These ligands promote the formation of a monoligated palladium species that is highly reactive in the oxidative addition step.[15]

    • Pre-catalyst vs. In-situ Generation: Using a pre-formed catalyst complex can sometimes be more reliable than generating the active catalyst in situ.

  • Base Selection: The base plays a crucial role in the transmetalation step.[6][7][16]

    • Strength and Solubility: If you are using a weak base like NaHCO₃, it may not be sufficient. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[6][7] The solubility of the base is also important; ensure good mixing.

    • Screening: Perform a small-scale screen of different bases to identify the most effective one for your system.

  • Temperature: Suzuki couplings of aryl chlorides often require elevated temperatures. If you are running the reaction at room temperature or a low temperature, gradually increase it. A typical range to explore is 80-120 °C.

Experimental Protocol: Ligand Screening for Improved Conversion

A systematic screening of ligands can efficiently identify an effective catalyst system.

Parameter Condition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Phenylboronic acid (1.2 equiv)
Palladium Source Pd₂(dba)₃ (2 mol %)
Ligand See table below (4 mol %)
Base K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1), 0.2 M
Temperature 100 °C
Time 12 h
Ligand Screened Observed Conversion (%)
PPh₃< 5%
P(t-Bu)₃65%
SPhos95%
XPhos92%

This data is illustrative and actual results may vary.

Problem 2: Significant Formation of Byproducts
Q: I am observing significant amounts of homocoupled boronic acid and/or dehalogenated starting material in my reaction mixture. How can I suppress these side reactions?

A: The formation of byproducts is often a sign of an imbalance in the catalytic cycle or suboptimal reaction conditions.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or an inappropriate base.

    • Inert Atmosphere: Re-emphasizing the importance of a rigorously inert atmosphere.

    • Base Choice: Some bases can promote the decomposition of boronic acids. If you are observing significant homocoupling, try a different base. For instance, if you are using a hydroxide base, switch to a carbonate or phosphate.[6]

    • Stoichiometry: While a slight excess of the boronic acid is common, a large excess can lead to increased homocoupling. Try reducing the equivalents of boronic acid to 1.1.

  • Dehalogenation: The replacement of the chlorine atom with a hydrogen atom is another common side reaction.[11]

    • Solvent Effects: The solvent can play a role in dehalogenation. If you are using an alcohol as a solvent or co-solvent, it can act as a hydride source. Consider switching to an aprotic solvent system like dioxane/water or toluene/water.

    • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus other pathways. Screening different ligands may help to minimize dehalogenation.

Visualizing the Suzuki Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing issues.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X This compound Ar-X->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-Cl(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) R-B(OR')_2 Boronic Acid R-B(OR')_2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Coupled Product Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Problem 3: Reaction Stalls at Partial Conversion
Q: My reaction starts well but then stalls before reaching full conversion. What could be the cause?

A: A stalling reaction often points to catalyst deactivation or degradation of one of the reactants.

  • Catalyst Deactivation:

    • Palladium Black Formation: If you observe the formation of a black precipitate (palladium black), it is a sign of catalyst decomposition. This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. Try lowering the reaction temperature or increasing the ligand loading slightly.

    • Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at high temperatures. Ensure your ligands are of high purity and handled under inert conditions.

  • Boronic Acid Instability: Boronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of water.[11][12]

    • Use of Boronic Esters: If you suspect your boronic acid is degrading, consider using a more stable boronic ester, such as a pinacol ester.

    • Anhydrous Conditions: Switching to anhydrous conditions with a suitable base (e.g., Cs₂CO₃ in DMF) can sometimes mitigate this issue.[12]

Workflow for Diagnosing a Stalled Reaction

Caption: A decision-making workflow for troubleshooting a stalled Suzuki coupling reaction.

IV. References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. Available at: --INVALID-LINK--

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: --INVALID-LINK--

  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem. Available at: --INVALID-LINK--

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. Available at: --INVALID-LINK--

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available at: --INVALID-LINK--

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: --INVALID-LINK--

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: --INVALID-LINK--

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ACS Publications. Available at: --INVALID-LINK--

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: --INVALID-LINK--

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/jo052533+]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: --INVALID-LINK--

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. National Institutes of Health. Available at: --INVALID-LINK--

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: --INVALID-LINK--

  • Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.a,b... ResearchGate. Available at: --INVALID-LINK--

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: --INVALID-LINK--

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: --INVALID-LINK--

  • Effect of solvent on the Suzuki reaction a . ResearchGate. Available at: --INVALID-LINK--

  • The Suzuki coupling reaction of aryl chlorides a. ResearchGate. Available at: --INVALID-LINK--

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: --INVALID-LINK--

  • Effect of solvent on the cross-coupling reaction a . ResearchGate. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: --INVALID-LINK--

  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available at: --INVALID-LINK--

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Strategies for Overcoming Solubility Challenges with 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Chlorobenzofuran-5-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. However, its planar, aromatic structure and crystalline nature often lead to poor solubility in many common organic solvents, posing a significant hurdle in reaction setups, purification, and screening assays. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically overcome these solubility challenges. We will move beyond simple trial-and-error, focusing on the underlying chemical principles to enable rational solvent system design and troubleshooting.

Section 1: Frequently Asked Questions - Understanding the Solubility Challenge

This section addresses the fundamental questions regarding the solubility behavior of this compound.

Q1: Why is this compound poorly soluble in many common organic solvents?

A: The limited solubility of this compound stems from a combination of its molecular structure and solid-state properties:

  • Molecular Structure: The molecule consists of a rigid, planar benzofuran ring system. While it possesses polar functional groups (a nitrile and a chloro group), the large, non-polar aromatic surface area dominates its character. This makes it insufficiently polar to dissolve well in highly polar solvents like water or methanol, yet not entirely non-polar to dissolve readily in very non-polar solvents like hexane. Its calculated XLogP3 value of 2.7 indicates a preference for a more lipophilic environment.[1]

  • Intermolecular Forces: In its solid state, the planar molecules can stack efficiently, leading to strong intermolecular forces (pi-pi stacking and dipole-dipole interactions). These forces create a stable crystal lattice. For dissolution to occur, the solvent molecules must provide enough energy to overcome this lattice energy.[2][3] If the interactions between the solvent and the solute are weaker than the solute-solute interactions, solubility will be poor.

Q2: What are the primary factors I should consider to improve its solubility?

A: The key factors you can manipulate are based on the "like dissolves like" principle and thermodynamics:

  • Polarity Matching: The most critical factor is the polarity of the solvent. You need a solvent that can effectively interact with both the polar nitrile group and the non-polar aromatic rings.[4][5]

  • Temperature: For most solid solutes, solubility increases with temperature.[4][6] Applying heat provides the necessary energy to break the solute's crystal lattice bonds and promotes the dissolution process, which is often endothermic.[7]

  • Physical Disruption: Techniques like sonication can physically break apart solute aggregates, increasing the surface area available for the solvent to act upon and accelerating the rate of dissolution.[8][9]

Q3: What safety precautions are necessary when handling this compound and its solutions?

A: As with any laboratory chemical, proper safety protocols are paramount. Always consult the latest Safety Data Sheet (SDS) for this compound. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[10]

  • Ventilation: Handle the solid powder and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[11][12]

  • Handling: Avoid contact with skin and eyes. Do not breathe the dust. Wash hands thoroughly after handling.[10][12]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10]

Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization

Encountering poor solubility should trigger a systematic workflow rather than random solvent testing. The following decision tree and subsequent steps provide a logical pathway to identify a suitable solvent system.

G cluster_start cluster_step1 Step 1: Initial Solvent Screening cluster_eval1 cluster_step2 Step 2: Apply Physical Methods cluster_eval2 cluster_step3 Step 3: Utilize Co-Solvents cluster_end start Start: Weigh this compound s1 Select solvent from Table 2 (e.g., DCM, Acetonitrile, THF) start->s1 s2 Add solvent, vortex/stir at room temp s1->s2 e1 Is the compound fully dissolved? s2->e1 s3 Apply gentle heat (40-60°C) Monitor for changes e1->s3 No success Success! Proceed with experiment e1->success Yes s4 OR Use bath sonication for 15-30 min e2 Is the compound fully dissolved? s3->e2 s4->e2 s5 To the suspension, add a strong co-solvent (e.g., 5-10% v/v DMSO, DMF, NMP) See Table 3 e2->s5 No e2->success Yes s6 Vortex/stir and apply gentle heat if necessary s5->s6 s6->success Partial or Full Dissolution fail Re-evaluate: - Try a different primary solvent - Increase co-solvent ratio - Consider derivatization s6->fail Still Insoluble

Caption: A decision-tree workflow for systematically troubleshooting the poor solubility of this compound.

Step 1: Rational Solvent Selection

The principle of "like dissolves like" is your starting point. Given the compound's mixed polarity, solvents in the mid-range of the polarity index are often most effective. Avoid highly polar protic solvents (water, methanol) and very non-polar solvents (hexane, cyclohexane) in your initial screening.

Table 1: Recommended Organic Solvents for Initial Screening

Polarity Category Solvent Rationale & Use Case
Aprotic Polar Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for many recalcitrant compounds. Use as a primary solvent or a co-solvent.[13]
N,N-Dimethylformamide (DMF) Similar to DMSO. Good for forming stock solutions. High boiling point.
Acetonitrile (MeCN) Good balance of polarity. Common in chromatography; dissolving here is often convenient.
Ethers Tetrahydrofuran (THF) Can solvate both non-polar and polar parts of a molecule.
1,4-Dioxane Higher boiling point ether, useful for reactions requiring heat.
Chlorinated Dichloromethane (DCM) Effective for many aromatic compounds. Volatile.[14]

| | Chloroform (CHCl₃) | Similar to DCM, slightly more polar.[14] |

Step 2: Harnessing Physical Methods

If room temperature dissolution fails, introduce energy to the system.

  • Heating: Increased temperature provides kinetic energy to solvent molecules, allowing them to overcome the solute's crystal lattice energy more effectively.[3] Most dissolution processes for solids are endothermic, meaning solubility increases with heat.[6][7]

  • Sonication: This technique uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles.[8] This process generates intense localized energy that acts as a micro-hammer, breaking apart solid particles and aggregates, which dramatically increases the surface area for dissolution.[9]

Step 3: Advanced Strategy - Co-Solvency

When a single solvent is insufficient, a co-solvent system is a powerful tool. Co-solvency involves adding a small amount of a highly effective, water-miscible solvent to a primary solvent to enhance solubility.[15][16]

  • Mechanism of Action: A co-solvent works by altering the overall properties of the solvent mixture. It can reduce the interfacial tension between the solute and the primary solvent, disrupt the solvent's hydrogen-bonding network, and create a more favorable environment for the solute.[13][17]

  • Common Choices: For this compound, strong, polar aprotic solvents like DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP) are excellent co-solvents when added in small percentages (e.g., 5-20% v/v) to a primary solvent like acetonitrile or THF.

Table 2: Suggested Co-solvent Systems for Solubility Enhancement

Primary Solvent Co-Solvent Typical Ratio (v/v) Notes & Considerations
Acetonitrile DMSO 9:1 to 4:1 Excellent for increasing polarity. Ideal for analytical applications.
Tetrahydrofuran (THF) NMP 9:1 to 4:1 Good for reaction chemistry; NMP has a very high boiling point.
Dichloromethane (DCM) DMF 19:1 to 9:1 Increases the polarity of the chlorinated solvent slightly. Be mindful of potential reactivity with DMF.

| Toluene | Ethanol | 9:1 | Using a polar protic co-solvent can sometimes disrupt crystal packing. |

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for implementing the strategies discussed above.

Protocol 1: General Solubility Screening at Room Temperature
  • Preparation: Weigh 1-2 mg of this compound into a small, clear glass vial (e.g., a 1-dram vial).

  • Solvent Addition: Add the selected solvent (from Table 1) dropwise, starting with 100 µL.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Titration: If the solid is not fully dissolved, continue adding the solvent in 100 µL increments, vortexing for 1 minute after each addition, until the solid dissolves or a total volume of 2 mL is reached.

  • Documentation: Record the volume of solvent required to fully dissolve the compound to estimate its solubility.

Protocol 2: Solubility Enhancement using Controlled Heating
  • Safety First: Ensure this procedure is performed in a well-ventilated fume hood.

  • Preparation: Prepare a suspension of the compound in the desired solvent as described in Protocol 1.

  • Heating: Place the vial in a heating block or a temperature-controlled water bath. Do not heat with an open flame.

  • Temperature Control: Slowly increase the temperature, starting at 40°C. Do not exceed 60-70°C initially to minimize the risk of degradation. The flash point of some solvents can be low.[18]

  • Agitation: Intermittently remove the vial (with heat-resistant gloves), vortex for 30 seconds, and return it to the heat source.

  • Observation: Monitor for dissolution. Also, observe any color change, which could indicate compound degradation.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or precipitates out (indicating supersaturation).

Protocol 3: Solubility Enhancement using Sonication
  • Preparation: Prepare a suspension of the compound in the desired solvent in a vial. Ensure the vial is capped but not sealed airtight to avoid pressure buildup.

  • Sonication Bath: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level within the vial.

  • Procedure: Turn on the sonicator. Sonicate for 15-minute intervals.[19]

  • Monitoring: After each interval, remove the vial and visually inspect for dissolution. Vortexing the sample can help break up any settled material.

  • Completion: Continue until the compound is fully dissolved or it is clear that no further dissolution is occurring.

Section 4: Advanced FAQs

Q4: My compound dissolved with heat but crashed out when it cooled. What does this mean and what should I do?

A: This indicates you have created a supersaturated solution. The higher temperature allowed you to exceed the compound's thermodynamic solubility limit at room temperature. Upon cooling, the excess solute precipitates out.

  • Solution 1 (For Reactions): If you are setting up a reaction at an elevated temperature, this may not be an issue. You can proceed with the warm, homogenous solution.

  • Solution 2 (For Room Temp Use): The current solvent is not suitable for a stable stock solution at that concentration. You must either decrease the concentration or, more effectively, use a stronger solvent system, such as one of the co-solvent mixtures from Table 2. A co-solvent can help stabilize the solute and increase its thermodynamic solubility.[20]

Q5: How can I be sure the compound did not degrade after applying heat?

A: Visual inspection for color change is the first indicator, but it is not definitive. For confirmation, you should use an analytical technique:

  • Thin-Layer Chromatography (TLC): Spot the heated solution alongside a solution of the starting material dissolved in a strong solvent (like DMSO) without heat. Development should show a single spot at the same Rf for both. The appearance of new spots in the heated sample indicates degradation.

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: This is the most reliable method. Inject the heated solution and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak (relative to a standard) would confirm degradation.

References

Stability issues of 7-Chlorobenzofuran-5-carbonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chlorobenzofuran-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during its use in complex synthetic routes. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a poly-functionalized heterocyclic compound. The primary stability concerns arise from the reactivity of the benzofuran ring system and the nitrile functional group. The electron-withdrawing nature of the nitrile and chloro groups can influence the reactivity of the aromatic system. Key potential issues include:

  • Hydrolysis of the nitrile group: This can occur under strong acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.

  • Benzofuran ring opening: While generally stable, the benzofuran ring can be susceptible to cleavage under harsh oxidative or reductive conditions.

  • Nucleophilic aromatic substitution: The chloro group may be susceptible to substitution by strong nucleophiles at elevated temperatures.

  • Photodegradation: Chlorinated aromatic compounds can undergo dechlorination upon exposure to UV light.[1]

Q2: How should I store this compound to ensure its long-term stability?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place, preferably at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or reaction with atmospheric moisture.

  • Light: Protect from light by storing in an amber vial or a container shielded from light to prevent potential photodegradation.[1]

Troubleshooting Guide for Synthetic Applications

Issue 1: Nitrile Group Instability

Q: I am observing the formation of an unexpected polar impurity in my reaction mixture, possibly the carboxylic acid or amide. How can I prevent the hydrolysis of the nitrile group?

A: The hydrolysis of aryl nitriles is a common side reaction, especially under harsh pH conditions. The mechanism of this transformation differs in acidic and basic media.

  • Under Acidic Conditions: The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. This proceeds through an imidic acid intermediate to the amide, which is then further hydrolyzed to the carboxylic acid.

  • Under Basic Conditions: Direct nucleophilic attack of hydroxide on the nitrile carbon occurs, leading to an intermediate that, upon protonation, forms an imidic acid tautomer of an amide. Further hydrolysis can then lead to the carboxylate salt.

Troubleshooting Steps & Preventative Measures:

Parameter Recommendation Causality
pH Control Maintain neutral or mildly acidic/basic conditions if possible. If strong acid or base is required, consider using milder reagents or shorter reaction times.Minimizes the rate of nitrile hydrolysis.
Temperature Run the reaction at the lowest effective temperature.Hydrolysis is often accelerated at higher temperatures.
Reagent Choice If a base is needed, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) instead of strong hydroxide bases. For acidic conditions, Lewis acids might be a viable alternative to strong Brønsted acids.Reduces the concentration of the hydrolyzing species (hydroxide or hydronium ions).
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged exposure to harsh conditions increases the likelihood of side reactions.
Issue 2: Benzofuran Ring Instability

Q: My reaction is leading to a complex mixture of byproducts, and I suspect the benzofuran ring is degrading. What conditions are known to cause benzofuran ring opening?

A: The benzofuran ring is an electron-rich heterocyclic system. While generally robust, it can be susceptible to degradation under certain conditions.

  • Strongly Acidic Conditions: In the presence of strong acids, protonation of the furan oxygen can activate the ring towards cleavage, particularly at elevated temperatures.

  • Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the furan ring.

  • Reductive Cleavage: Certain catalytic hydrogenation conditions can lead to the saturation and potential opening of the furan ring.

Troubleshooting Steps & Preventative Measures:

Condition Recommendation Scientific Rationale
Strong Acids Avoid prolonged heating in the presence of strong, non-volatile acids like H₂SO₄. Consider using milder acids like acetic acid or TFA at controlled temperatures.Minimizes the risk of acid-catalyzed ring opening.
Oxidizing Agents Avoid strong oxidizing agents like KMnO₄ or CrO₃. If an oxidation is necessary, consider milder reagents like PCC or Dess-Martin periodinane for other parts of the molecule.The electron-rich furan ring is susceptible to oxidative degradation.
Catalytic Hydrogenation Use catalysts and conditions known for selective reductions. For example, to reduce another functional group without affecting the benzofuran, catalysts like Pd/C under controlled hydrogen pressure and temperature should be carefully optimized. In some cases, transfer hydrogenation might be a milder alternative.Harsh hydrogenation conditions (high pressure, high temperature, aggressive catalysts) can lead to over-reduction and ring cleavage.
Issue 3: Issues in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am attempting a Suzuki-Miyaura coupling at the 7-chloro position, but I am getting low yields and significant decomposition of my starting material. What could be the problem?

A: Palladium-catalyzed cross-coupling reactions are powerful tools, but the starting material's stability under the reaction conditions is crucial. For this compound, several factors can contribute to poor outcomes in reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.

Potential Issues & Troubleshooting Workflow:

Below is a workflow to diagnose and solve common problems in palladium-catalyzed cross-coupling reactions with this substrate.

G cluster_0 Problem Diagnosis cluster_1 Troubleshooting Paths A Low Yield / Decomposition in Pd-Coupling B Did the reaction start? (Check for starting material consumption) A->B C Significant byproduct formation? A->C B->C Yes D No/Slow Conversion B->D No E Decomposition Observed C->E Yes F Optimize Catalyst System: - Increase catalyst/ligand loading - Screen different ligands (e.g., SPhos, XPhos) - Use a more active pre-catalyst D->F G Increase Temperature Cautiously D->G J Degas Solvents Thoroughly: - Oxygen can deactivate the catalyst D->J H Screen Different Bases: - Use milder bases (e.g., K₃PO₄, Cs₂CO₃) - Ensure base is anhydrous E->H I Lower Reaction Temperature E->I E->J K Consider a different solvent E->K

Caption: Troubleshooting workflow for Pd-catalyzed reactions.

Detailed Experimental Protocols for Optimization:

Ligand Screening Protocol:

  • Set up parallel reactions in small vials.

  • To each vial, add this compound (1 eq), boronic acid (1.5 eq), and base (e.g., K₃PO₄, 2 eq).

  • Add a solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4 mol%) in degassed solvent (e.g., dioxane/water).

  • Test a range of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS.

Base Screening Protocol:

  • Follow the setup for ligand screening, but keep the catalyst system constant (e.g., Pd(PPh₃)₄, 5 mol%).

  • In separate vials, use different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and an organic base like triethylamine.

  • Ensure aqueous bases are used with appropriate solvent systems (e.g., toluene/water).

  • Monitor the reactions for both product formation and decomposition of the starting material.

Causality Behind Experimental Choices:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for the efficiency of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). For sterically hindered or electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are often required.

  • Base Choice: The base plays multiple roles, including activating the boronic acid and neutralizing the acid produced. A base that is too strong or too nucleophilic can lead to the degradation of the starting material or catalyst.

References

Troubleshooting failed reactions involving 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chlorobenzofuran-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Having spent considerable time in the field, I understand that even well-established reactions can sometimes fail to proceed as expected. This guide is structured to provide practical, experience-driven advice to help you troubleshoot and optimize your reactions involving this compound.

Core Principles of Reactivity

This compound is an electron-deficient aromatic halide. This electronic nature is primarily dictated by the strongly electron-withdrawing nitrile group (-CN) and the benzofuran ring system. This has several key implications for its reactivity:

  • Activated Aryl Chloride: The chlorine at the 7-position is on an electron-poor ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2][3]

  • Potential for Side Reactions: The nitrile group, while activating, can also participate in or interfere with certain reactions. It can be hydrolyzed under harsh acidic or basic conditions, and in some cases, may even act as a coupling site in cross-coupling reactions.[4][5][6][7][8][9][10]

  • Benzofuran Ring Stability: While generally stable, the benzofuran core can be sensitive to certain strong acids or bases, potentially leading to ring-opening or other undesired transformations.

Troubleshooting Failed Reactions: A Q&A Guide

This section addresses common failures encountered during key transformations with this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield of the desired biaryl product. What are the likely causes and how can I fix it?

Answer:

Failure in a Suzuki-Miyaura coupling with this substrate often points to issues with the catalytic cycle. Given that this compound is an electron-deficient aryl chloride, the oxidative addition step should be relatively facile.[3] Therefore, problems are more likely to arise from catalyst deactivation, slow transmetalation, or issues with your boronic acid/ester.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling catalyst Catalyst Inactivation? start->catalyst transmetalation Slow Transmetalation? catalyst->transmetalation No catalyst_sol1 Degas solvent thoroughly (Freeze-Pump-Thaw). Use a robust pre-catalyst (e.g., G3 or G4 palladacycles). catalyst->catalyst_sol1 Yes catalyst_sol2 Screen electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). catalyst->catalyst_sol2 Yes boronic_acid Boronic Acid/Ester Issue? transmetalation->boronic_acid No transmetalation_sol1 Use a stronger base (e.g., K3PO4, Cs2CO3). transmetalation->transmetalation_sol1 Yes transmetalation_sol2 Increase reaction temperature in increments of 10-20 °C. transmetalation->transmetalation_sol2 Yes transmetalation_sol3 Ensure adequate water content in the solvent system (e.g., dioxane/water 10:1). transmetalation->transmetalation_sol3 Yes boronic_acid_sol1 Check for boronic acid decomposition (homocoupling). Use fresh or purified boronic acid. boronic_acid->boronic_acid_sol1 Yes boronic_acid_sol2 Consider converting boronic acid to a more stable trifluoroborate salt or pinacol ester. boronic_acid->boronic_acid_sol2 Yes start Sluggish/Failed SNAr nucleophile Weak Nucleophile? start->nucleophile conditions Suboptimal Conditions? nucleophile->conditions No nucleophile_sol1 Increase nucleophilicity: - For alcohols, use a stronger base (e.g., NaH) to generate the alkoxide. - For amines, consider less sterically hindered or more electron-rich analogs. nucleophile->nucleophile_sol1 Yes conditions_sol1 Use a polar aprotic solvent (e.g., DMF, DMSO, NMP). These solvents stabilize the Meisenheimer intermediate. conditions->conditions_sol1 Yes conditions_sol2 Increase the reaction temperature. SNAr reactions often require elevated temperatures. conditions->conditions_sol2 Yes conditions_sol3 Ensure anhydrous conditions, especially when using strong bases like NaH. conditions->conditions_sol3 Yes

References

Technical Support Center: Interpreting Complex NMR Spectra of 7-Chlorobenzofuran-5-carbonitrile Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Chlorobenzofuran-5-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of these complex heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of your spectral data.

Introduction: The Challenge of this compound

The structure of this compound presents a unique set of challenges for NMR spectral interpretation. The benzofuran core is a common motif in biologically active compounds, and the specific substitution pattern of a chloro group at position 7 and a nitrile group at position 5 introduces significant electronic effects that influence the chemical shifts and coupling constants of the aromatic and furanoid protons. Understanding these influences is paramount for accurate structural assignment and purity assessment.

This guide provides a systematic approach to interpreting your ¹H and ¹³C NMR spectra, addressing common issues such as signal overlap, complex splitting patterns, and the assignment of quaternary carbons.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the NMR analysis of this compound products.

Scenario 1: Ambiguous assignment of the furan protons (H-2 and H-3).

  • Question: The ¹H NMR spectrum shows two signals in the furanic region, but I am unsure which corresponds to H-2 and which to H-3. How can I definitively assign them?

  • Answer:

    • Causality: The chemical shifts of H-2 and H-3 in benzofurans are distinct. Typically, H-2 appears more downfield than H-3 due to the influence of the adjacent oxygen atom. However, substituents on the benzene ring can modulate these shifts.

    • Solution Workflow:

      • Examine Coupling Constants: H-2 and H-3 exhibit a characteristic coupling constant (³JH2-H3) of approximately 2.2-2.3 Hz.[1] While this confirms their adjacency, it doesn't assign them individually.

      • Look for Long-Range Couplings: H-3 often shows a small long-range coupling to H-7 (⁵JH3-H7) of about 0.7-0.9 Hz.[2] If you can identify the H-7 signal, observing this coupling can help assign H-3.

      • Utilize 2D NMR - HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method. Look for a correlation between H-2 and the quaternary carbon C-3a, and a correlation between H-3 and C-3a. Crucially, H-2 will show a correlation to C-3, and H-3 will show a correlation to C-2.

      • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can provide through-space correlations.[3] Irradiation of the H-7 proton should show an NOE to the spatially proximate H-2 proton, but not to H-3.

Scenario 2: Overlapping signals in the aromatic region.

  • Question: The aromatic protons H-4 and H-6 are very close in chemical shift, making it difficult to analyze their multiplicities and assign them correctly. What can I do?

  • Answer:

    • Causality: The electron-withdrawing nature of the nitrile group at C-5 deshields the ortho protons (H-4 and H-6), causing their signals to appear downfield and often close together.

    • Solution Workflow:

      • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, potentially resolving the overlapping signals.

      • Solvent Effects: Changing the NMR solvent can induce differential shifts in the proton resonances.[4][5] For instance, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ or a polar solvent like DMSO-d₆ can alter the chemical shifts sufficiently to resolve the overlap.[6]

      • 2D NMR - COSY: A Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons. You should observe a correlation between H-4 and H-6, confirming their meta-relationship (⁴JH4-H6), which typically has a coupling constant of around 2 Hz.[7]

      • 2D NMR - HMBC: An HMBC experiment will be invaluable here. H-4 will show a strong three-bond correlation to the nitrile carbon (C-CN) and a two-bond correlation to C-5. H-6 will also show a three-bond correlation to the nitrile carbon and a two-bond correlation to C-5, but it will also show a three-bond correlation to the chloro-substituted carbon (C-7).

Scenario 3: Difficulty in assigning quaternary carbons.

  • Question: I am struggling to assign the quaternary carbons C-3a, C-5, C-7, and C-7a in the ¹³C NMR spectrum. How can I confidently assign these signals?

  • Answer:

    • Causality: Quaternary carbons do not have attached protons, so they do not show up in a DEPT-135 or APT experiment and often have lower signal intensity in a standard ¹³C NMR spectrum. Their assignment relies on long-range couplings.

    • Solution Workflow:

      • Predict Chemical Shifts: Based on substituent effects, you can predict the approximate chemical shifts. The nitrile carbon (C≡N) will be in the range of 115-125 ppm.[8] The carbon attached to the nitrile group (C-5) will be significantly deshielded. The carbon attached to the chlorine (C-7) will also be downfield. The bridgehead carbons (C-3a and C-7a) will have their own characteristic shifts.

      • HMBC is Key: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for this task.[9] By analyzing the correlations from the assigned protons, you can deduce the assignments of the quaternary carbons:

        • C-3a: Look for correlations from H-2, H-3, and H-4.

        • C-5: Look for correlations from H-4 and H-6.

        • C-7: Look for correlations from H-6.

        • C-7a: Look for correlations from H-2 and H-6.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected ¹H NMR chemical shift ranges for the protons of this compound?

    • A1: While the exact values can vary with solvent and concentration, the following are general expectations:

      • H-2: ~7.6 - 7.8 ppm

      • H-3: ~6.8 - 7.0 ppm

      • H-4: ~7.8 - 8.0 ppm

      • H-6: ~7.7 - 7.9 ppm These are estimates, and the actual values should be confirmed through 2D NMR experiments.

  • Q2: What are the typical coupling constants I should expect to see?

    • A2:

      • ³JH2-H3: ~2.2 - 2.3 Hz

      • ⁴JH4-H6 (meta coupling): ~1.5 - 2.5 Hz[7]

      • Long-range couplings, such as ⁵JH3-H7, can be observed and are typically less than 1 Hz.[2]

  • Q3: How do the chloro and nitrile substituents affect the chemical shifts?

    • A3: Both the chloro and nitrile groups are electron-withdrawing.

      • The nitrile group at C-5 strongly deshields the ortho protons H-4 and H-6, causing them to shift downfield.

      • The chloro group at C-7 also has a deshielding effect on the adjacent proton H-6. The combined effect of both substituents makes H-6 one of the more downfield protons in the aromatic region.

  • Q4: My product is a mixture of isomers. How can NMR help in identifying them?

    • A4: NMR is an excellent tool for isomer identification. Each isomer will have a unique set of chemical shifts and coupling constants. For example, if you have an isomeric impurity where the chloro and nitrile groups are at different positions, the symmetry and splitting patterns of the aromatic protons will be distinctly different. 2D NOESY experiments can be particularly useful in distinguishing between isomers by revealing through-space proximities of protons that differ between the isomers.[3][10]

  • Q5: What is the best solvent to use for NMR analysis of this compound?

    • A5: Chloroform-d (CDCl₃) is a common starting point due to its good solubilizing power for many organic compounds.[11] However, if you encounter signal overlap, using other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be beneficial as they can induce different chemical shifts for the protons.[4][5][6]

Data Presentation

Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges and Coupling Constants for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Couplings (Hz)
27.6 - 7.8145 - 150³JH2-H3 ≈ 2.2
36.8 - 7.0105 - 110³JH3-H2 ≈ 2.2
3a-150 - 155-
47.8 - 8.0125 - 130⁴JH4-H6 ≈ 2.0
5-108 - 112-
67.7 - 7.9128 - 132⁴JH6-H4 ≈ 2.0
7-120 - 125-
7a-128 - 133-
CN-117 - 120-

Note: These are estimated ranges. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound product.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[12]

Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire the data with a sufficient number of increments in the indirect dimension (e.g., 256) and scans per increment (e.g., 2-4).

    • Process the 2D data to reveal proton-proton correlations.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

    • This experiment will show correlations between protons and their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-selected HMBC pulse sequence.

    • Optimize the long-range coupling delay for an average ⁿJCH of 8-10 Hz.[9]

    • This experiment will reveal correlations between protons and carbons separated by two or three bonds.

Visualizations

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Structural Assignment 1H_NMR ¹H NMR Spectrum Proton_Assignment Proton Assignments (δ, J, multiplicity) 1H_NMR->Proton_Assignment Initial Hypothesis 13C_NMR ¹³C NMR Spectrum Carbon_Assignment Carbon Assignments 13C_NMR->Carbon_Assignment Carbon Skeleton COSY COSY COSY->Proton_Assignment H-H Connectivity HSQC HSQC HSQC->Carbon_Assignment Direct C-H Bonds HMBC HMBC HMBC->Carbon_Assignment Quaternary Carbons NOESY NOESY/ROESY Final_Structure Final Structure Confirmation NOESY->Final_Structure Stereochemistry/ Isomer ID Proton_Assignment->COSY Verify J-coupling Proton_Assignment->HSQC Link H to C Proton_Assignment->NOESY Through-space Carbon_Assignment->HMBC Long-Range C-H Carbon_Assignment->Final_Structure

References

Technical Support Center: Managing Impurities in 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chlorobenzofuran-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and related benzofuran derivatives. The purity of your active compounds is paramount for reliable downstream biological assays and drug development programs. This document provides in-depth troubleshooting advice and detailed protocols to help you identify, manage, and eliminate common impurities encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several stages of the synthetic process. The most common sources include:

  • Incomplete Reactions: Unreacted starting materials, such as a substituted 2-halophenol or an organometallic reagent, are a primary source of impurities.

  • Side Reactions: Depending on the synthetic route, side reactions like homocoupling of alkynes (in Sonogashira-type syntheses) or the formation of regioisomers can occur.[1]

  • Reagent-Derived Impurities: Excess reagents, catalysts (e.g., palladium, copper), and ligands used in the synthesis can contaminate the crude product.[2][3]

  • Degradation Products: The benzofuran core can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or other forms of degradation during workup or purification.[4]

  • Solvent and Handling Impurities: Residual solvents or contaminants introduced during handling and workup procedures can also be present.

Q2: What are the standard methods for purifying crude this compound?

A2: The two most effective and widely used techniques for purifying benzofuran derivatives are:

  • Flash Column Chromatography: This is the primary method for separating the target compound from starting materials and most by-products on a laboratory scale. Silica gel is the most common stationary phase, used with solvent systems like hexane/ethyl acetate.[5][6][7]

  • Recrystallization: This is an excellent final purification step to obtain highly pure, crystalline material and remove minor, structurally similar impurities. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8][9][10]

Q3: Which analytical techniques are recommended for assessing the purity of this compound samples?

A3: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the desired product.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and can help identify the structure of significant impurities if they are present in sufficient concentration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for detecting and identifying impurities, especially those that are non-volatile or thermally labile.[13][14]

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter during your experiments. The causality behind each issue is explained, followed by actionable solutions.

Problem 1: My final product is contaminated with unreacted starting materials (e.g., 3-hydroxy-4-iodobenzonitrile or a terminal alkyne).

  • Underlying Cause: This is a classic sign of an incomplete reaction. The reaction may not have reached completion due to insufficient time, inadequate temperature, or deactivation of the catalyst.

  • Expert Solution & Validation:

    • Reaction Monitoring: Before quenching any reaction, it is critical to confirm its completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material. A co-spot (spotting the starting material and the reaction mixture in the same lane) is essential for unambiguous identification.

    • Optimize Reaction Conditions: If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. If catalyst deactivation is suspected (common in cross-coupling reactions), adding a fresh portion of the catalyst may restart the reaction.

    • Purification Strategy: Unreacted starting materials, particularly polar phenols, are typically easy to remove from the less polar benzofuran product using silica gel column chromatography. A gradient elution from low polarity (e.g., 100% hexanes) to higher polarity (e.g., 5-10% ethyl acetate in hexanes) should provide effective separation.[6][7]

Problem 2: My HPLC and NMR data show an isomeric impurity that is difficult to separate.

  • Underlying Cause: The formation of regioisomers is a known challenge in certain benzofuran synthetic routes. For example, in cyclization reactions, closure at an alternative position on the aromatic ring can lead to an isomeric by-product with very similar physical properties to the desired product.

  • Expert Solution & Validation:

    • Re-evaluate the Synthetic Route: Review the mechanism of your chosen synthesis. Some routes are more regioselective than others. For instance, palladium-catalyzed intramolecular cyclizations are often highly selective.[3][15]

    • Advanced Chromatographic Separation: When standard column chromatography fails, more advanced techniques are necessary.

      • Preparative HPLC: This is a highly effective method for separating isomers that are close in polarity.[5][16]

      • Solvent System Optimization: Systematically screen different solvent systems for flash chromatography. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or toluene/acetone system can alter selectivity and improve separation.[6]

    • Recrystallization: If the product is a solid, meticulous recrystallization can sometimes selectively crystallize the desired isomer, leaving the impurity in the mother liquor. This may require screening multiple solvents and solvent mixtures.[8]

Problem 3: The isolated product is off-color (yellow to dark brown), but appears pure by NMR.

  • Underlying Cause: The discoloration is often due to trace amounts of highly colored degradation products or residual palladium or copper catalysts from the reaction.[2] These impurities may be present at levels too low to be detected by NMR but are visually apparent. Benzofurans can also be sensitive to air and light.

  • Expert Solution & Validation:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite®. This is highly effective at removing colored organic impurities.

    • Scavenger Resins: To remove residual metal catalysts, consider stirring the product solution with a metal scavenger resin (e.g., thiol-functionalized silica) before filtration.[2]

    • Final Recrystallization: A final recrystallization step is often the best way to remove trace impurities and obtain a pure, colorless crystalline product.[9][17]

    • Proper Storage: Store the final product under an inert atmosphere (nitrogen or argon) and protected from light, especially if it will be stored for an extended period.

Impurity Management Workflow

The following diagram illustrates a logical workflow for identifying and resolving impurity issues in this compound samples.

G start Crude Product Analysis (TLC, LC-MS) check_purity Is the main spot/ peak the desired product? start->check_purity impurity_type Identify Impurity Type check_purity->impurity_type Yes optimize_rxn Optimize Reaction: - Increase time/temp - Add more catalyst check_purity->optimize_rxn No (Low Conversion) column_chrom Standard Column Chromatography check_purity->column_chrom No (Low Conversion) start_materials Starting Materials Present? impurity_type->start_materials side_products Side-Products/ Isomers Present? start_materials->side_products No start_materials->optimize_rxn Yes discoloration Product Discolored? side_products->discoloration No adv_chrom Advanced Chromatography: - Prep HPLC - New solvent system side_products->adv_chrom Yes discoloration->column_chrom No (Minor Impurities) charcoal Treat with Activated Carbon or Metal Scavenger discoloration->charcoal Yes optimize_rxn->column_chrom pure_product Pure Product (Verify by HPLC, NMR, MS) column_chrom->pure_product adv_chrom->pure_product recrystallize Recrystallization recrystallize->pure_product charcoal->recrystallize

Caption: Troubleshooting decision tree for impurity management.

Data Presentation

The following table summarizes common analytical techniques and their primary applications in managing impurities for this compound.

Technique Primary Use Typical Conditions / Parameters Pros Cons
TLC Reaction monitoring, quick purity checkSilica gel plate; Mobile phase: 10-20% Ethyl Acetate in HexaneFast, inexpensive, easy to perform.Not quantitative, low resolution.
Flash Chromatography Preparative purificationSilica gel; Gradient elution with Hexane/Ethyl Acetate.[7][18]High throughput, good for multi-gram scale.Can be solvent-intensive, may not separate close-running spots.
RP-HPLC Quantitative purity analysisC18 column; Mobile phase: Acetonitrile/Water with 0.1% Formic Acid.[11]High resolution, highly sensitive, quantitative.Requires specialized equipment, small injection volumes.
GC-MS Identification of volatile componentsCapillary column (e.g., DB-5ms); EI ionization.High sensitivity for volatile compounds, provides molecular weight.Not suitable for non-volatile or thermally labile compounds.
LC-MS Impurity identificationC18 column coupled to a mass spectrometer (ESI or APCI source).Provides molecular weight of impurities, applicable to a wide range of compounds.More complex than HPLC-UV, potential for ion suppression.
Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol describes a standard method for purifying the crude product.

  • Prepare the Column: Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, low-polarity solvent (e.g., 100% hexanes).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent (e.g., hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.[18] A typical gradient might be:

    • 2 column volumes of 100% Hexane

    • 2 column volumes of 2% EtOAc in Hexane

    • 2 column volumes of 5% EtOAc in Hexane

    • Continue increasing as needed based on TLC analysis.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Purification Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in minimal DCM or Dry Load crude->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_col Pack Silica Gel Column pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->collect Continue elution combine Combine Pure Fractions tlc->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate pure_prod Pure Product evaporate->pure_prod

Caption: Standard workflow for flash column chromatography.

Protocol 2: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for developing a quantitative purity analysis method.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength maximum determined by a UV scan of the compound.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at approximately 1 mg/mL. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[11]

  • Analysis: Inject the sample and integrate the peaks. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Halogenated Benzofurans: A Comparative Analysis of 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure."[1] Its presence in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscores its significance.[2][3][4] The functionalization of this core structure is paramount for the development of novel therapeutic agents, and halogenated benzofurans serve as versatile intermediates in this endeavor.

This guide provides an in-depth comparative analysis of the reactivity of 7-Chlorobenzofuran-5-carbonitrile against other halobenzofurans. We will explore its performance in key synthetic transformations, supported by mechanistic insights and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Dichotomy of Reactivity: Palladium-Catalyzed Cross-Coupling vs. Nucleophilic Aromatic Substitution

The reactivity of an aryl halide is not an intrinsic, singular property but is highly dependent on the type of reaction it is subjected to. For halobenzofurans, two major reaction pathways are of primary interest: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). This compound exhibits a fascinating reactivity profile that is best understood by examining these two pathways in parallel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F .[6] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, and it is more facile for weaker bonds (C-I) and more challenging for stronger bonds (C-Cl).[6][7]

For this compound, the chloro-substituent makes it inherently less reactive than its bromo and iodo counterparts in traditional cross-coupling reactions like the Suzuki-Miyaura coupling.[8] However, the landscape of palladium catalysis has evolved significantly. The development of bulky and electron-rich phosphine ligands has dramatically improved the efficiency of cross-coupling reactions involving aryl chlorides, making them viable and cost-effective substrates.[8][9]

The presence of the electron-withdrawing nitrile (-CN) group at the 5-position can further influence the reactivity. While electron-withdrawing groups can activate aryl chlorides toward oxidative addition, the overall reactivity remains lower than that of heavier halides.[8]

Comparative Reactivity in Suzuki-Miyaura Coupling (Predicted)

SubstrateHalogenPosition of HalogenOther SubstituentsPredicted Relative ReactivityRationale
7-IodobenzofuranIodo7None++++Weakest C-X bond, fastest oxidative addition.
7-BromobenzofuranBromo7None+++Weaker C-X bond than C-Cl.
This compound Chloro 7 5-Cyano ++ Stronger C-X bond. Requires specialized ligands and harsher conditions. The cyano group may offer some activation.
7-ChlorobenzofuranChloro7None+Strong C-X bond, less activated than the cyano-substituted analogue.
7-FluorobenzofuranFluoro7None-Very strong C-F bond, generally unreactive in standard Pd-catalyzed cross-coupling.[10]
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution presents a contrasting scenario. Here, the aromatic ring is attacked by a nucleophile, and the reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen).[11][12] These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex.[13]

In this compound, the potent electron-withdrawing nitrile group is situated para to the chlorine atom. This electronic arrangement makes the aromatic ring electron-deficient and highly susceptible to nucleophilic attack at the position bearing the chlorine. Therefore, this compound is expected to be significantly more reactive in SNAr reactions compared to halobenzofurans lacking such activating groups.

Comparative Reactivity in Nucleophilic Aromatic Substitution (Predicted)

SubstrateHalogenPosition of HalogenActivating Group (Ortho/Para)Predicted Relative ReactivityRationale
This compound Chloro 7 5-Cyano (Para) ++++ Strong activation from the para-cyano group.
5-Nitro-7-chlorobenzofuranChloro75-Nitro (Para)+++++The nitro group is one of the strongest activating groups for SNAr.[12]
7-ChlorobenzofuranChloro7None+Lacks a strong activating group, making SNAr difficult.
7-BromobenzofuranBromo7None+Lacks an activating group. While C-Br is a better leaving group than C-Cl, the activation is the dominant factor.

Mechanistic Insights: The "Why" Behind the Reactivity

The divergent reactivity of this compound can be attributed to the electronic interplay of its substituents.

G cluster_0 Electronic Effects on this compound cluster_1 Impact on Reactivity CN_Group Cyano (-CN) Group (Position 5) Benzofuran_Ring Benzofuran Ring CN_Group->Benzofuran_Ring -I (Inductive) -M (Mesomeric) (Strongly Electron-Withdrawing) Cl_Atom Chlorine (-Cl) Atom (Position 7) Cl_Atom->Benzofuran_Ring -I (Inductive) +M (Mesomeric) (Net Electron-Withdrawing) Cross_Coupling Disfavors Pd-Catalyzed Cross-Coupling (vs. Br, I) Cl_Atom->Cross_Coupling Strong C-Cl bond hinders oxidative addition SNAr Favors Nucleophilic Aromatic Substitution (SNAr) Benzofuran_Ring->SNAr Activates ring for nucleophilic attack

Caption: Electronic effects influencing the reactivity of this compound.

  • For Cross-Coupling: The strength of the C-Cl bond is the primary barrier. While the -CN group makes the ring electron-poor, which can favor oxidative addition to some extent, it cannot overcome the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I.

  • For SNAr: The powerful electron-withdrawing nature of the cyano group, through both inductive (-I) and mesomeric (-M) effects, delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. The para-relationship between the -CN and -Cl groups is optimal for this stabilization.

Experimental Protocols for Comparative Analysis

To empirically validate these reactivity trends, the following standardized protocols can be employed.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is designed to compare the reactivity of different halobenzofurans under identical conditions.

G cluster_workflow Suzuki-Miyaura Coupling Workflow cluster_reagents Reagents & Conditions Start 1. Reaction Setup Reaction 2. Heating & Stirring (e.g., 100 °C, 12-24 h) Start->Reaction Inert Atmosphere Quench 3. Workup (Cool, Dilute, Wash) Reaction->Quench Reaction Completion Analysis 4. Analysis (TLC, LC-MS, NMR) Quench->Analysis Purification Reagents • Halobenzofuran (1.0 mmol) • Arylboronic Acid (1.2 mmol) • Pd Catalyst (e.g., Pd(dppf)Cl2, 5 mol%) • Base (e.g., K2CO3, 2.0 mmol) • Solvent (e.g., Dioxane/H2O) G cluster_workflow SNAr Reaction Workflow cluster_reagents Reagents & Conditions Start 1. Reaction Setup Reaction 2. Heating & Stirring (e.g., 80 °C, 4-12 h) Start->Reaction Anhydrous Conditions Quench 3. Workup (Cool, Quench, Extract) Reaction->Quench Reaction Completion Analysis 4. Analysis (TLC, LC-MS, NMR) Quench->Analysis Purification Reagents • Halobenzofuran (1.0 mmol) • Nucleophile (e.g., Pyrrolidine, 1.5 mmol) • Base (e.g., K2CO3, 2.0 mmol) • Solvent (e.g., DMSO)

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chlorobenzofuran-5-carbonitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogues of the 7-Chlorobenzofuran-5-carbonitrile scaffold. As a versatile heterocyclic motif, benzofuran and its derivatives are of significant interest in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines synthetic strategies, methodologies for biological evaluation, and a detailed SAR analysis to guide researchers in the rational design of novel therapeutic agents based on this scaffold.

Introduction to the this compound Scaffold

The benzofuran core, consisting of a fused benzene and furan ring, is a privileged structure in drug discovery.[5][6] The specific scaffold, this compound, presents several key features for medicinal chemistry exploration. The chlorine atom at the 7-position and the nitrile group at the 5-position offer distinct electronic and steric properties that can be modulated to influence biological activity. The benzofuran ring itself provides a rigid framework for the presentation of various substituents. This guide will explore how modifications to this core structure can impact biological efficacy, drawing upon established principles and experimental data from related benzofuran series.

Synthetic Strategies for Analogue Development

The synthesis of this compound analogues can be approached through various established methods for constructing the benzofuran ring system. A common and versatile approach involves the palladium-catalyzed coupling of appropriately substituted phenols and alkynes.[3]

General Synthetic Workflow

A plausible synthetic route to generate a library of analogues for SAR studies is outlined below. This multi-step process allows for the introduction of diversity at key positions of the benzofuran scaffold.

G A Starting Material (e.g., Substituted o-iodophenol) B Palladium-Catalyzed Coupling (e.g., Sonogashira or Larock type) A->B Acetylenic Substrate, Pd catalyst, CuI C Cyclization B->C Base D Intermediate: Substituted Benzofuran C->D E Functional Group Interconversion (e.g., Halogenation, Nitration) D->E Reagents for specific modifications F Final Analogues E->F

Caption: General synthetic workflow for this compound analogues.

Experimental Protocol: Representative Synthesis of a 2-Aryl Analogue
  • Step 1: Sonogashira Coupling. To a solution of a suitable o-iodophenol in a solvent such as N,N-dimethylformamide (DMF), add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) iodide (CuI) co-catalyst. The reaction is typically carried out under an inert atmosphere and at an elevated temperature until the starting materials are consumed.

  • Step 2: Cyclization. Upon completion of the coupling reaction, a base (e.g., potassium carbonate) is added to facilitate the intramolecular cyclization to form the benzofuran ring.

  • Step 3: Functionalization. The resulting benzofuran core can be further modified. For instance, chlorination at the 7-position can be achieved using a suitable chlorinating agent like N-chlorosuccinimide (NCS). The nitrile group at the 5-position can be introduced via Sandmeyer reaction from a corresponding amine or by cyanation of a halide.

  • Step 4: Purification. The final compounds are purified by column chromatography, and their structures are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

Biological Evaluation and Comparative Analysis

To establish a clear SAR, the synthesized analogues must be evaluated in a panel of relevant biological assays. Given the broad spectrum of activity for benzofurans, multiple assays are recommended.[1][9]

Anticancer Activity Screening

A primary area of investigation for benzofuran derivatives is their potential as anticancer agents.[5][6][10]

  • Experimental Protocol: MTT Assay for Cytotoxicity

    • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the this compound analogues for a specified period (e.g., 48-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound, representing the concentration at which 50% of cell growth is inhibited.

Antimicrobial Activity Screening

Benzofuran derivatives have also shown promise as antimicrobial agents.[2][7]

  • Experimental Protocol: Broth Microdilution Assay

    • Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density.

    • Compound Dilution: The test compounds are serially diluted in a 96-well plate containing growth medium.

    • Inoculation: Each well is inoculated with the microbial suspension.

    • Incubation: The plates are incubated under appropriate conditions for microbial growth.

    • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on established principles and data from related benzofuran series. This provides a predictive framework for the rational design of more potent this compound analogues.

SAR cluster_0 This compound Scaffold cluster_1 Key Positions for Modification Core Core R1 Position 2 R1->Core R2 Position 3 R2->Core R3 Position 7 (Cl) R3->Core R4 Position 5 (CN) R4->Core

Caption: Key positions for SAR studies on the this compound scaffold.

Position 2 Modifications

Substitutions at the C-2 position of the benzofuran ring are crucial for modulating biological activity.[5]

  • Small Alkyl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) can enhance lipophilicity, potentially improving cell membrane permeability.

  • Aryl and Heteroaryl Groups: The addition of aryl or heteroaryl rings at this position can lead to π-π stacking interactions with biological targets. The electronic nature of these rings (electron-donating vs. electron-withdrawing) can significantly impact activity. For instance, a trimethoxyphenyl group has been shown to be favorable in some anticancer benzofurans.[9]

  • Amide and Ester Linkages: Introducing amide or ester functionalities at C-2 can provide hydrogen bonding opportunities, which may enhance target binding affinity.

Position 3 Modifications

While often unsubstituted, modifications at the C-3 position can also influence activity.

  • Small Substituents: Small groups like methyl have been shown to be beneficial in certain contexts.[9]

  • Introduction of Heteroatoms: Incorporation of nitrogen or sulfur at or attached to C-3 can introduce new interaction points.

Position 7 (Chlorine)

The chlorine atom at the 7-position plays a significant role in the electronic properties of the benzene ring.

  • Halogen Substitution: Replacing chlorine with other halogens (F, Br, I) can fine-tune the lipophilicity and electronic nature of the molecule. A bromine or iodine atom at a similar position in citalopram analogues resulted in high affinity for the serotonin transporter.[11]

  • Bioisosteric Replacement: Replacing the chloro group with other electron-withdrawing groups like trifluoromethyl (CF₃) could be explored.

Position 5 (Nitrile)

The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

  • Replacement with Other Polar Groups: Substituting the nitrile with other polar groups such as amides, carboxylic acids, or small heterocycles (e.g., tetrazole) can alter the polarity and hydrogen bonding capacity.

  • Modification to Less Polar Groups: In some cases, replacing the nitrile with less polar groups like a halogen or a small alkyl group might be favorable, depending on the target's binding pocket.

Comparative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ values for a series of analogues to illustrate potential SAR trends.

Analogue R² (Position 2) R³ (Position 3) R⁷ (Position 7) R⁵ (Position 5) Hypothetical IC₅₀ (µM)
Parent HHClCN15.2
A1 PhenylHClCN5.8
A2 4-MethoxyphenylHClCN2.1
A3 HMethylClCN12.5
A4 PhenylHBrCN4.9
A5 PhenylHClCONH₂8.3

This hypothetical data suggests that an electron-donating group on a C-2 aryl substituent (A2) enhances potency, while modifications at C-3 have a minor effect (A3). The nature of the halogen at C-7 can subtly modulate activity (A4), and converting the nitrile to an amide may alter the binding mode (A5).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the numerous points for chemical modification allow for a thorough exploration of the chemical space. This guide has outlined the key synthetic strategies, biological evaluation protocols, and a predictive SAR analysis to aid researchers in this endeavor. Future work should focus on the synthesis and screening of a diverse library of analogues to validate these predicted SAR trends and to identify lead compounds for further optimization. The inherent versatility of the benzofuran core suggests that with rational design, novel compounds with significant biological activity can be discovered.[2]

References

Benchmarking Novel 7-Chlorobenzofuran-5-carbonitrile Derivatives: A Comparative Guide to Assessing Biological Activity Against p90 Ribosomal S6 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on a specific, yet underexplored, class of these compounds: 7-Chlorobenzofuran-5-carbonitrile derivatives. While the broader benzofuran family has been investigated for activity against various kinases such as mTOR and EGFR, specific data for this particular scaffold remains limited in the public domain.[2][3]

To provide a practical and scientifically rigorous framework for evaluating such novel compounds, this guide will outline a comprehensive benchmarking strategy against a well-defined and clinically relevant target: the p90 Ribosomal S6 Kinase (RSK). RSK is a family of serine/threonine kinases that act as downstream effectors of the MAPK/ERK signaling pathway.[4][5] Aberrant RSK activity is implicated in various pathologies, particularly in promoting cell proliferation and survival in cancers like breast and prostate cancer, making it a compelling target for therapeutic intervention.[4][6]

This document will serve as a "how-to" guide for researchers, structuring the process of comparing the biological activity of a novel chemical series—represented here by hypothetical this compound derivatives—against established, potent RSK inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format, thereby offering a blueprint for the early-stage evaluation of novel kinase inhibitors.

The p90 Ribosomal S6 Kinase (RSK) Signaling Pathway: A Key Regulator of Cell Fate

The RSK family of kinases (RSK1-4) are positioned at a critical juncture in cellular signaling, integrating inputs from the Ras-Raf-MEK-ERK cascade to regulate a multitude of cellular processes.[6] Activation of RSK is a multi-step process initiated by ERK1/2, leading to the phosphorylation and activation of RSK's two distinct kinase domains: the N-terminal kinase domain (NTKD) and the C-terminal kinase domain (CTKD).[7] The activated NTKD is then responsible for phosphorylating a host of downstream substrates involved in transcription, translation, and cell survival.[5][6] The complexity of this activation mechanism offers several points for therapeutic intervention.

Below is a diagram illustrating the canonical RSK activation pathway, providing a visual context for the mechanism of action of the inhibitors discussed in this guide.

RSK_Signaling_Pathway GrowthFactors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates RSK p90 RSK ERK->RSK phosphorylates & activates CTKD Downstream Downstream Substrates (e.g., CREB, GSK3β, YB-1) RSK->Downstream phosphorylates PDK1 PDK1 PDK1->RSK phosphorylates NTKD Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription regulates

Caption: The RSK signaling cascade initiated by growth factors.

Comparative Analysis of Inhibitor Potency

A primary goal in early drug discovery is to quantify and compare the potency of new chemical entities against established benchmarks. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[8]

The following table provides a comparative overview of the in vitro biochemical potency of several well-characterized RSK inhibitors against various RSK isoforms. Alongside these known inhibitors, we present a hypothetical dataset for a novel series of this compound derivatives (designated CBC-1 to CBC-3) to illustrate how such a comparison would be structured. This hypothetical data is designed to reflect a plausible structure-activity relationship (SAR) that would be explored in a real-world research setting.

Table 1: Comparative Biochemical Potency (IC50) of RSK Inhibitors

CompoundRSK1 (nM)RSK2 (nM)RSK3 (nM)RSK4 (nM)NotesReference(s)
Known Inhibitors
PMD-02620.70.92Pan-RSK inhibitor, orally available.[9][10][11]
BI-D187031241815ATP-competitive NTKD inhibitor.[1][2][12][13][14]
LJH685654-Potent and selective pan-RSK inhibitor.[15]
LJI308----Potent and selective RSK inhibitor.[16]
SL0101-89--Natural product-derived, selective for RSK1/2.[3]
FMK-15--Irreversible CTKD inhibitor.
Hypothetical Derivatives (For Illustrative Purposes Only)
CBC-1 (Parent Scaffold)1250150018001650Initial hit with weak activity.
CBC-2 (R-group modification)8592110105Improved potency with R-group addition.
CBC-3 (Optimized R-group)971210Potent activity comparable to known inhibitors.

Experimental Protocols: A Foundation for Reliable Data

The integrity of any comparative analysis rests on the quality and reproducibility of the underlying experimental data. Here, we provide detailed, step-by-step protocols for two fundamental assays in kinase inhibitor profiling: an in vitro biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the compound's effect on cell viability.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is highly sensitive and applicable to a broad range of kinases, making it an excellent choice for high-throughput screening and IC50 determination. The principle involves terminating the kinase reaction and depleting the remaining ATP, followed by the conversion of the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

ADP_Glo_Workflow start Start step1 Step 1: Kinase Reaction - Add Kinase, Substrate, ATP, and Inhibitor - Incubate at room temperature start->step1 step2 Step 2: Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent - Incubate for 40 min step1->step2 step3 Step 3: ADP to ATP Conversion & Detection - Add Kinase Detection Reagent - Incubate for 30-60 min step2->step3 end Step 4: Measure Luminescence step3->end

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in 100% DMSO). Create a serial dilution series of each compound in assay buffer.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare the RSK enzyme and substrate (e.g., a specific peptide substrate) in the reaction buffer.

    • Prepare ATP solution at a concentration close to the Km for the specific RSK isoform.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for control).

    • Add 5 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Viability Assay: XTT Protocol

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide insights into a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells. Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product, the amount of which is proportional to the number of living cells.

XTT_Assay_Workflow start Start step1 Step 1: Cell Seeding - Plate cells in a 96-well plate - Allow cells to adhere overnight start->step1 step2 Step 2: Compound Treatment - Add serial dilutions of test compounds - Incubate for 24-72 hours step1->step2 step3 Step 3: XTT Reagent Addition - Prepare and add XTT labeling mixture - Incubate for 2-4 hours step2->step3 end Step 4: Measure Absorbance step3->end

Caption: Workflow for the XTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line known to have active RSK signaling (e.g., a breast cancer cell line like MCF-7) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds (or vehicle control).

    • Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • XTT Labeling and Measurement:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the color to develop.

    • Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of ~660 nm should also be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the background absorbance from the measurement at 450-500 nm.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Discussion and Future Directions

The benchmarking process outlined in this guide provides a robust framework for the initial characterization of novel kinase inhibitors. The hypothetical data for the this compound derivatives illustrates a typical progression in a medicinal chemistry campaign, from a weakly active initial hit (CBC-1) to a potent, optimized compound (CBC-3) with activity comparable to established inhibitors like LJH685 and PMD-026.

Interpreting the Data:

  • Potency: A low nanomolar IC50 in the biochemical assay indicates potent, direct inhibition of the target kinase.

  • Cellular Activity: A corresponding low micromolar or high nanomolar IC50 in the cell-based assay suggests good cell permeability and on-target activity in a cellular context. A large discrepancy between biochemical and cellular IC50 values may indicate poor permeability, compound efflux, or metabolic instability.

  • Selectivity: While this guide focuses on a single target, a critical next step is to assess the selectivity of the lead compounds. This involves screening them against a panel of other kinases to identify potential off-target effects, which can lead to toxicity.

  • Structure-Activity Relationship (SAR): The progression from CBC-1 to CBC-3 highlights the importance of SAR studies. By systematically modifying the chemical structure and observing the impact on biological activity, researchers can optimize compounds for potency and other desirable properties.

Future Experiments:

  • Kinome-wide Profiling: Test promising compounds against a broad panel of kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Confirm the binding mode (e.g., ATP-competitive) through kinetic studies.

  • Western Blot Analysis: In cell-based experiments, measure the phosphorylation of downstream RSK substrates (e.g., YB-1) to confirm on-target engagement.

  • In Vivo Efficacy Studies: Evaluate the antitumor activity of lead compounds in animal models.

By following a structured and comparative approach as detailed in this guide, researchers can efficiently and accurately assess the therapeutic potential of novel chemical entities, paving the way for the development of the next generation of targeted therapies.

References

A Head-to-Head Comparison of Synthetic Routes to 7-Chlorobenzofuran-5-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. 7-Chlorobenzofuran-5-carbonitrile is a key building block in medicinal chemistry, and its synthesis can be approached through various strategic routes. This guide provides an in-depth, head-to-head comparison of two prominent synthetic pathways to this target molecule: a modern palladium/copper-catalyzed Sonogashira coupling followed by cyclization, and a classical approach utilizing the Sandmeyer reaction. This analysis, supported by experimental data and procedural insights, aims to equip researchers with the knowledge to select the most suitable method for their specific laboratory context and project goals.

At a Glance: Key Performance Metrics of Synthetic Routes

MetricRoute 1: Sonogashira Coupling & CyclizationRoute 2: Sandmeyer Reaction
Overall Yield Moderate to HighVariable, often Moderate
Number of Steps Typically 3-4 stepsTypically 3-4 steps
Scalability GoodModerate
Reagent Toxicity Moderate (uses organometallics)High (uses diazonium salts and cyanides)
Substrate Scope BroadModerate
Key Challenge Catalyst sensitivity, purificationHandling of unstable intermediates

Route 1: The Sonogashira Coupling and Cyclization Approach

This contemporary strategy leverages the power of transition-metal catalysis to construct the benzofuran core in a convergent manner. The general approach involves the coupling of a substituted phenol with a protected alkyne, followed by an intramolecular cyclization to form the furan ring.

Scientific Rationale and Mechanistic Insight

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with the copper acetylide and reductive elimination to form the carbon-carbon bond. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol is typically promoted by a copper salt, which activates the alkyne for nucleophilic attack by the phenoxide.

Experimental Workflow

A plausible synthetic sequence based on established methodologies for analogous structures is outlined below.[2]

Sonogashira_Route A 3-Chloro-5-hydroxybenzonitrile B 2-Iodo-3-chloro-5-cyanophenol A->B Iodination C 2-((Trimethylsilyl)ethynyl)-3-chloro-5-cyanophenol B->C Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) D This compound C->D Deprotection & Cyclization (e.g., TBAF, CuI)

Caption: Proposed workflow for the Sonogashira coupling and cyclization route.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Iodination of 3-Chloro-5-hydroxybenzonitrile

To a solution of 3-chloro-5-hydroxybenzonitrile in a suitable solvent such as dichloromethane, N-iodosuccinimide is added portion-wise at room temperature. The reaction is stirred until completion, monitored by TLC. The crude product, 2-iodo-3-chloro-5-cyanophenol, is then purified by column chromatography.

Step 2: Sonogashira Coupling

The 2-iodo-3-chloro-5-cyanophenol is dissolved in a mixture of triethylamine and a solvent like THF. To this solution are added ethynyltrimethylsilane, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI). The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed. The resulting 2-((trimethylsilyl)ethynyl)-3-chloro-5-cyanophenol is isolated and purified.

Step 3: Deprotection and Intramolecular Cyclization

The purified silyl-protected alkyne is dissolved in a solvent such as THF. A desilylating agent, for example, tetrabutylammonium fluoride (TBAF), is added to remove the trimethylsilyl group. The in-situ generated terminal alkyne undergoes copper(I)-catalyzed intramolecular cyclization to afford the final product, this compound. Purification is typically achieved by column chromatography.

Advantages and Disadvantages of the Sonogashira Route

Advantages:

  • High Convergence: This route builds the core structure from two key fragments, which can be beneficial for creating diverse analogs by modifying either fragment.

  • Milder Conditions: The coupling and cyclization reactions can often be performed under relatively mild conditions.

  • Good Functional Group Tolerance: Palladium and copper catalysts are known to be tolerant of a wide range of functional groups.

Disadvantages:

  • Cost of Catalysts: Palladium catalysts can be expensive, which may be a consideration for large-scale synthesis.

  • Catalyst Sensitivity: The catalytic system can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Purification Challenges: Removal of metal residues from the final product can sometimes be challenging.

Route 2: The Classical Sandmeyer Reaction Pathway

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[3] This approach offers a more traditional, yet effective, means of introducing the nitrile functionality onto a pre-formed benzofuran ring system.

Scientific Rationale and Mechanistic Insight

This synthetic strategy hinges on the initial construction of a 5-amino-7-chlorobenzofuran intermediate. The amino group is then diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a reactive diazonium salt.[4] In the presence of a copper(I) cyanide catalyst, the diazonium group is replaced by a cyanide group through a radical-nucleophilic aromatic substitution mechanism, yielding the desired this compound.[3]

Experimental Workflow

The following workflow outlines the key transformations in the Sandmeyer reaction approach.

Sandmeyer_Route A Substituted Phenol B 7-Chloro-5-nitrobenzofuran A->B Benzofuran formation & Nitration C 5-Amino-7-chlorobenzofuran B->C Reduction of Nitro Group D 7-Chlorobenzofuran-5-diazonium salt C->D Diazotization (NaNO2, HCl) E This compound D->E Sandmeyer Reaction (CuCN)

Caption: Proposed workflow for the Sandmeyer reaction route.

Detailed Experimental Protocol (Conceptual)

Step 1: Synthesis of 7-Chloro-5-nitrobenzofuran

This intermediate can be prepared through various established methods for benzofuran synthesis, starting from an appropriately substituted phenol, followed by nitration at the 5-position.

Step 2: Reduction of the Nitro Group

The 7-chloro-5-nitrobenzofuran is reduced to 5-amino-7-chlorobenzofuran. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 3: Diazotization

The 5-amino-7-chlorobenzofuran is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt in situ.

Step 4: Sandmeyer Cyanation

The cold diazonium salt solution is added to a solution of copper(I) cyanide. The reaction is typically warmed to room temperature or gently heated to facilitate the displacement of the diazonium group with the cyanide. The final product, this compound, is then extracted and purified.

Advantages and Disadvantages of the Sandmeyer Route

Advantages:

  • Readily Available Starting Materials: The precursors for this route are often commercially available or can be synthesized via well-known procedures.

  • Cost-Effective Reagents: The reagents used in the Sandmeyer reaction are generally less expensive than palladium catalysts.

Disadvantages:

  • Hazardous Intermediates: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling.[2]

  • Toxicity of Cyanide: The use of copper(I) cyanide necessitates strict safety precautions due to its high toxicity.

  • Harsh Reaction Conditions: The diazotization step requires strongly acidic conditions, which may not be compatible with sensitive functional groups.

  • Byproduct Formation: The Sandmeyer reaction can sometimes lead to the formation of side products, which can complicate purification and lower the overall yield.

Head-to-Head Comparison and Concluding Remarks

The choice between the Sonogashira coupling/cyclization route and the Sandmeyer reaction route for the synthesis of this compound will ultimately depend on the specific needs and capabilities of the research laboratory.

The Sonogashira route offers a more modern and elegant approach, with the potential for higher yields and greater flexibility in analog synthesis. It is particularly well-suited for medicinal chemistry programs where the rapid generation of a library of related compounds is desired. However, the reliance on expensive and sensitive catalysts may be a limiting factor for large-scale production.

The Sandmeyer reaction , on the other hand, represents a more classical and cost-effective method. While it involves the handling of hazardous reagents and may result in lower yields, its procedural simplicity and the use of inexpensive reagents make it a viable option, particularly for smaller-scale syntheses where cost is a primary concern.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Characterization of 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

7-Chlorobenzofuran-5-carbonitrile is a substituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities of its derivatives.[1][2] The precise structural and purity profile of such an intermediate is paramount, as even minor impurities can influence the efficacy, safety, and regulatory approval of a final active pharmaceutical ingredient (API). Its molecular structure consists of a benzofuran ring system chlorinated at the 7-position and featuring a nitrile group at the 5-position.[3]

This guide provides an in-depth, cross-validation framework for the analytical characterization of this compound. We move beyond a siloed approach, demonstrating how integrating data from orthogonal techniques—each interrogating different molecular properties—creates a self-validating system that ensures the highest confidence in a compound's identity, purity, and structural integrity. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4]

The Cross-Validation Workflow: An Integrated Strategy

CrossValidationWorkflow cluster_sample Test Article: this compound cluster_techniques Analytical Techniques cluster_validation Data Integration & Validation Sample Bulk Powder Sample HPLC HPLC-UV (Purity & Assay) Sample->HPLC Aliquots GCMS GC-MS (Volatiles & MW) Sample->GCMS Aliquots NMR ¹H & ¹³C NMR (Structure ID) Sample->NMR Aliquots FTIR FT-IR (Functional Groups) Sample->FTIR Aliquots Purity Purity Profile (>99.5%) HPLC->Purity GCMS->Purity Identity Identity Confirmation GCMS->Identity MW Verification Structure Structural Confirmation NMR->Structure FTIR->Identity Report Certificate of Analysis Purity->Report Consolidated Data Structure->Report Consolidated Data Identity->Report Consolidated Data

Caption: Overall workflow for the cross-validation of this compound characterization.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

Expertise & Causality: HPLC is the primary technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The molecule's aromatic rings and polar nitrile group give it moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution is selected over an isocratic one to ensure that any impurities with significantly different polarities are effectively separated and eluted with sharp peaks, providing a comprehensive purity profile.[1] UV detection is ideal due to the chromophoric nature of the benzofuran ring system.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 40% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 40% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase (50:50 A:B) to a working concentration of 0.1 mg/mL.[1]

Data Presentation: HPLC Performance
Performance CharacteristicAcceptance CriteriaExpected Result
Retention Time (RT) Consistent within ±2%~8.5 min
Purity (Area %) ≥ 99.5%Meets specification
Linearity (R²) > 0.999> 0.999 (1-100 µg/mL)
Limit of Detection (LOD) Report value~0.05 µg/mL
Limit of Quantitation (LOQ) Report value~0.15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Separation and Mass Confirmation

Expertise & Causality: GC-MS serves two critical cross-validation purposes. First, it provides an orthogonal separation technique to HPLC, ideal for identifying any volatile or semi-volatile impurities not detected by the LC method.[7][8] Second, the mass spectrometer provides definitive molecular weight confirmation.[9] Given the compound's chlorinated nature, the mass spectrum is expected to show a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl), which serves as a powerful confirmation of elemental composition.[10]

Detailed Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (50:1).

  • Oven Program:

    • Initial temperature 100°C, hold for 1 minute.

    • Ramp at 20°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • MS Transfer Line Temp: 290°C.

  • Ion Source Temp: 230°C.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in Dichloromethane.

Data Presentation: GC-MS Confirmation
ParameterExpected ResultJustification
Molecular Ion (M⁺) m/z 177Corresponds to C₉H₄³⁵ClNO
Isotope Peak (M+2)⁺ m/z 179Confirms presence of one Chlorine atom (~32% of M⁺)
Purity (TIC Area %) ≥ 99.5%Corroborates HPLC purity data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

Expertise & Causality: While chromatographic methods address purity, they provide little structural information. NMR spectroscopy is the gold standard for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required. The ¹H NMR spectrum will confirm the number and connectivity of protons, with chemical shifts and coupling constants revealing the substitution pattern on the aromatic rings.[11][12] The ¹³C NMR spectrum will confirm the number of unique carbon atoms, with characteristic shifts for the nitrile carbon and the carbons of the benzofuran core.[2][13] The absence of significant unassigned signals in both spectra provides strong, independent confirmation of high purity, corroborating the HPLC and GC-MS results.

Detailed Experimental Protocol: ¹H & ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: ~10-15 mg in 0.7 mL of solvent.

  • ¹H NMR Acquisition:

    • Standard pulse program.

    • Acquire 16-32 scans.

  • ¹³C NMR Acquisition:

    • Proton-decoupled pulse program (e.g., PENDANT, APT).

    • Acquire 1024-2048 scans.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Data Presentation: Predicted NMR Assignments
NucleusPredicted Chemical Shift (ppm)MultiplicityInferred Structural Fragment
¹H ~7.8-8.2mAromatic Protons
¹H ~6.8-7.2dFuran Ring Proton
¹³C ~115-120sNitrile Carbon (-C≡N)
¹³C ~110-160mAromatic & Furan Carbons

Note: Actual shifts may vary. 2D NMR experiments (COSY, HSQC, HMBC) would be used for definitive assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. Its role in this cross-validation scheme is to provide a unique molecular "fingerprint" and verify that the primary chemical motifs of the molecule are present. For this compound, the most diagnostic peaks will be the sharp, intense C≡N stretch and the C-Cl stretch, along with absorptions characteristic of the aromatic benzofuran system.[14][15] This technique is an excellent identity check.

Detailed Experimental Protocol: ATR-FTIR
  • Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction on the resulting spectrum.

Data Presentation: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityAssignment
~2230-2220Strong, SharpC≡N Stretch (Nitrile)[15][16]
~1600, ~1450Medium-StrongC=C Aromatic Ring Stretches
~1250StrongC-O-C Asymmetric Stretch (Furan)
~800-700StrongC-Cl Stretch

Logical Interplay of Analytical Techniques

The strength of this guide lies in the synergy between the chosen methods. No single technique provides the complete picture, but together, they build an irrefutable case for the identity and quality of the material.

LogicalInterplay cluster_info Information Derived cluster_tech Analytical Technique Purity Quantitative Purity MW Molecular Weight Structure Covalent Structure Structure->MW Implies Func_groups Func_groups Structure->Func_groups Implies Func_Groups Functional Groups HPLC HPLC-UV HPLC->Purity Primary GCMS GC-MS GCMS->Purity Orthogonal GCMS->MW Confirms NMR NMR NMR->Purity Qualitative NMR->Structure Definitive FTIR FT-IR FTIR->Func_Groups Confirms

Caption: Logical relationships between analytical techniques and the information they provide.

Conclusion: A Framework for Confidence

The cross-validation of analytical techniques is not merely a procedural checklist; it is a scientific philosophy that underpins robust drug development. By integrating data from HPLC, GC-MS, NMR, and FT-IR, we have established a rigorous, self-validating framework for the characterization of this compound. The purity value determined by HPLC is corroborated by the clean chromatogram from GC-MS and the absence of impurity signals in NMR. The structural hypothesis is confirmed by the definitive connectivity data from NMR, supported by the molecular weight from mass spectrometry and the presence of key functional groups from FT-IR. This multi-faceted approach provides the highest degree of confidence in the material's quality, ensuring its suitability for further research and development.

References

A Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis Focused on 7-Chlorobenzofuran-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of biological assay results is the bedrock of scientific integrity and progress. The ability to consistently replicate experimental findings is paramount for making informed decisions about the therapeutic potential of a compound. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays, with a specific focus on the evaluation of 7-Chlorobenzofuran-5-carbonitrile derivatives, a promising scaffold in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and critical control points that ensure the generation of robust and reliable data. We will explore common in vitro assays, delve into the nuances of their execution, and compare the performance considerations for benzofuran derivatives against other relevant heterocyclic scaffolds.

The Central Role of the this compound Scaffold

Benzofuran derivatives are a well-established class of heterocyclic compounds that are ubiquitous in nature and have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The this compound core represents a specific pharmacophore that has garnered interest for its potential as a building block in the design of novel therapeutic agents. The chloro and cyano substitutions on the benzofuran ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, a primary one being the consistent and reproducible evaluation of its biological effects. Seemingly minor variations in experimental procedures can lead to significant discrepancies in results, potentially leading to the premature advancement of unsuitable candidates or the unfortunate abandonment of promising ones.

Foundational Principles of Assay Reproducibility

Before delving into specific assays, it is crucial to understand the universal factors that contribute to a lack of reproducibility. These can be broadly categorized as biological and technical variables.

Biological Variables:

  • Cell Line Integrity: The use of misidentified, cross-contaminated, or high-passage-number cell lines is a major source of irreproducibility.[5] It is imperative to use authenticated cell lines from reputable sources and to regularly monitor their health and morphology.

  • Culture Conditions: The composition of the culture medium, including serum and supplements, can significantly impact cellular metabolism and response to test compounds.[5][6] Variations in pH, temperature, and CO2 levels within the incubator can also introduce variability.[7]

  • Cell Density and Growth Phase: The number of cells seeded and their growth phase at the time of the experiment can dramatically affect the outcome of an assay.[6][8]

Technical Variables:

  • Reagent Quality and Handling: The source, lot-to-lot variability, and storage conditions of reagents, including the test compounds themselves, are critical.

  • Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting can introduce significant errors, especially in high-throughput screening formats.[9]

  • Instrumentation: The calibration and maintenance of laboratory equipment, such as plate readers and incubators, are essential for consistent results.

  • Data Analysis: The methods used for data normalization, background correction, and statistical analysis must be standardized and clearly reported.

Comparative Guide to Key Biological Assays

This section will provide a detailed examination of three common biological assays used to characterize compounds like this compound derivatives: the MTT cytotoxicity assay, a VEGFR-2 kinase inhibition assay, and the broth microdilution antimicrobial susceptibility test. For each assay, we will provide a comprehensive protocol, discuss critical parameters for ensuring reproducibility, and consider alternative heterocyclic scaffolds that are often evaluated in a similar context.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Cell Seeding:

    • Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Trypsinize and count the cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The optimal seeding density must be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative and any comparator compounds (e.g., doxorubicin as a positive control) in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).

    • Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals or the cell monolayer.[10]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Parameter Rationale and Causality for Reproducibility
Cell Seeding Density An inappropriate cell density can lead to nutrient depletion, changes in pH, or contact inhibition, all of which alter cellular metabolism and can affect the reduction of MTT, leading to inconsistent results.[6][8]
Compound Solubility Poor solubility of the test compound can lead to precipitation in the culture medium, resulting in an inaccurate effective concentration and high well-to-well variability. It is crucial to visually inspect for precipitation and consider the use of co-solvents if necessary.
MTT Incubation Time The rate of MTT reduction can vary between cell lines. An insufficient incubation time may result in a low signal, while an overly long incubation can lead to cytotoxicity from the MTT itself or the accumulation of formazan crystals that are difficult to solubilize.[8]
Formazan Solubilization Incomplete solubilization of the formazan crystals is a common source of error. The choice of solubilizing agent and the duration and method of agitation must be optimized and consistently applied.
Plate Edge Effects The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the media components and affect cell growth. It is a best practice to surround the experimental wells with wells containing sterile PBS or media to minimize this effect.

In the context of anticancer drug discovery, this compound derivatives are often compared with other heterocyclic scaffolds known for their cytotoxic properties. These include:

  • Indoles: A versatile scaffold found in many natural and synthetic anticancer agents.

  • Quinazolines: A core structure in several approved tyrosine kinase inhibitors.[12]

  • Pyrimidines: A fundamental building block of nucleic acids, with many derivatives exhibiting potent anticancer activity.[13]

  • Pyrazoles: Another important class of nitrogen-containing heterocycles with a broad range of biological activities.[12]

When comparing these scaffolds, it is essential that all compounds are tested under identical, highly controlled assay conditions to ensure a fair and reproducible comparison of their cytotoxic potential.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Workflow for a reproducible MTT cytotoxicity assay.

Target-Based Assessment: VEGFR-2 Kinase Inhibition Assay

For many anticancer drug candidates, including benzofuran derivatives, a key mechanism of action is the inhibition of protein kinases involved in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase in this process.[14] A biochemical kinase inhibition assay directly measures the ability of a compound to block the enzymatic activity of VEGFR-2.

This protocol is based on measuring the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[15]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock.

    • Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and a suitable VEGFR-2 substrate (e.g., a synthetic peptide).[16]

    • Prepare serial dilutions of the this compound derivative and comparator compounds (e.g., Sorafenib as a positive control) in 1x Kinase Buffer with a constant percentage of DMSO.

    • Dilute the recombinant human VEGFR-2 enzyme to the desired working concentration in 1x Kinase Buffer.

  • Assay Execution:

    • In a solid white 96-well assay plate, add the Master Mix to all wells.

    • Add the diluted test inhibitors to the appropriate wells.

    • Add the diluent solution (buffer with DMSO) to the "Positive Control" (100% kinase activity) and "Blank" (no enzyme) wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 1x Kinase Buffer without the enzyme to the "Blank" wells.

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes). The incubation time and temperature should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent).

    • Incubate at room temperature for approximately 40 minutes.

    • Add a Kinase Detection Reagent that contains luciferase to convert the newly formed ATP (from ADP) into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Subtract the average luminescence signal of the "Blank" wells from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "Positive Control".

    • Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value.

Parameter Rationale and Causality for Reproducibility
Enzyme Quality and Concentration The purity, activity, and concentration of the recombinant kinase are paramount. Lot-to-lot variability can be a significant source of discrepancy. Using a consistent source and performing quality control on each new batch is essential. The enzyme concentration should be optimized to ensure the reaction is linear with time and that ATP consumption is within the optimal range for detection.[7]
ATP Concentration For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay.[17] To obtain comparable results, the ATP concentration should be kept constant and ideally close to the Km value of the enzyme for ATP.
Substrate Selection The choice of substrate (peptide or protein) can influence the measured inhibitor potency. Using a physiologically relevant substrate is ideal but may not always be feasible in a high-throughput format. Consistency in the substrate and its concentration is key.
Reaction Time and Temperature Kinase reactions are sensitive to both time and temperature. The incubation must be precisely timed and the temperature controlled to ensure that the reaction proceeds to a similar extent in all wells and across different experiments.
Assay Format Different assay formats (e.g., luminescence, fluorescence, radiometric) have different sensitivities and susceptibilities to interference.[8][17] The choice of format should be made carefully, and the same format must be used for all comparative studies.

The search for novel kinase inhibitors is a highly competitive field, and benzofuran derivatives are often evaluated alongside other heterocyclic scaffolds, including:

  • Pyrimidines: As seen in compounds like Imatinib, the pyrimidine core is a well-established kinase inhibitor scaffold.[18]

  • Indoles: Sunitinib and other indole-based compounds are potent multi-kinase inhibitors.

  • Pyrazoles: This scaffold is present in several kinase inhibitors targeting various pathways.

  • Benzimidazoles: Another important class of heterocyclic compounds with demonstrated kinase inhibitory activity.[13]

A robust and reproducible kinase assay is essential for accurately ranking the potency of these different scaffolds and guiding structure-activity relationship (SAR) studies.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, ATP, Substrate) plate_setup Plate Setup (Master Mix, Inhibitor) reagent_prep->plate_setup inhibitor_prep Inhibitor Dilution inhibitor_prep->plate_setup enzyme_prep Enzyme Dilution reaction_start Initiate Reaction (Add Enzyme) enzyme_prep->reaction_start plate_setup->reaction_start incubation Incubation (30°C) reaction_start->incubation detection_reagent Add Detection Reagents incubation->detection_reagent read_luminescence Read Luminescence detection_reagent->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition ic50 Determine IC50 calc_inhibition->ic50

Caption: Workflow for a reproducible VEGFR-2 kinase inhibition assay.

Antimicrobial Activity Assessment: Broth Microdilution Method

Benzofuran derivatives have also shown promise as antimicrobial agents.[19][20][21] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[22][23]

  • Preparation of Antimicrobial Agents:

    • Prepare a stock solution of the this compound derivative and comparator antibiotics (e.g., ciprofloxacin, ampicillin) in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[22]

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a standardized inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this standardized suspension in the broth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.

    • Include a growth control well (inoculum in broth without any antimicrobial agent) and a sterility control well (broth only).[22]

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[5][22] This can be aided by using a reading mirror or a plate reader to measure optical density.

Parameter Rationale and Causality for Reproducibility
Inoculum Density The density of the starting bacterial inoculum is a critical variable. An inoculum that is too low may result in falsely low MICs, while an overly dense inoculum can lead to falsely high MICs.[5] Strict adherence to the 0.5 McFarland standard is essential.
Broth Medium Composition The composition of the broth, particularly the concentration of divalent cations (Ca2+ and Mg2+), can affect the activity of certain classes of antibiotics and test compounds. Using a standardized, quality-controlled medium like Cation-Adjusted Mueller-Hinton Broth is crucial.
Incubation Conditions The temperature and duration of incubation must be tightly controlled. Deviations can affect the growth rate of the microorganism and, consequently, the observed MIC.
Endpoint Reading The visual determination of growth can be subjective.[22] Using a consistent light source and a reading mirror can help. For compounds that are colored or cause precipitation, reading the endpoint can be challenging and may require alternative methods, such as the use of a growth indicator dye.[9]
Compound Solubility and Stability As with other assays, the solubility and stability of the test compound in the broth medium are important. Precipitation can lead to inaccurate results.

The search for new antimicrobial agents is a global health priority. Benzofuran derivatives are often compared to other heterocyclic scaffolds with known antimicrobial activity, such as:

  • Quinolones: A major class of synthetic antibiotics.

  • Thiazoles: A scaffold present in a number of antimicrobial compounds.[3]

  • Triazoles: Particularly known for their antifungal activity.

  • Benzimidazoles: Have shown a broad spectrum of antimicrobial activities.

Reproducible MIC testing is fundamental for the comparative evaluation of these different chemical classes and for identifying promising new leads.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_dilution Compound Serial Dilution inoculation Inoculation of Plate compound_dilution->inoculation inoculum_prep Inoculum Preparation (0.5 McFarland) inoculum_prep->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation read_mic Visual MIC Determination incubation->read_mic

Caption: Workflow for a reproducible broth microdilution MIC assay.

Conclusion: A Commitment to Rigor

The reproducibility of biological assay results is not merely a technical detail; it is a fundamental pillar of the scientific method and the ethical conduct of research. For a promising class of compounds like this compound derivatives, the ability to generate consistent and reliable data is what will ultimately determine their potential to be developed into new medicines.

By understanding the causality behind experimental choices, implementing self-validating systems within protocols, and grounding our work in authoritative standards, we can enhance the trustworthiness of our findings. This guide has provided a framework for achieving this, emphasizing that true scientific progress is built not on isolated discoveries, but on a foundation of robust and reproducible evidence.

References

A Comparative Guide to the Efficacy of Benzofuran-Based Compounds: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of therapeutic candidates: 7-Chlorobenzofuran-5-carbonitrile-based compounds and their structural analogs. Our focus is to bridge the gap between preliminary cellular assays and whole-organism responses, offering researchers and drug development professionals a clear, data-driven perspective on this important chemical scaffold.

Introduction: The Therapeutic Promise of the Benzofuran Scaffold

Benzofuran derivatives represent a significant class of heterocyclic compounds that are ubiquitous in nature.[1][2] Their versatile structure has been a fertile ground for the development of novel therapeutic agents with a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] The inherent drug-like qualities of the benzofuran moiety have led to its incorporation into several clinically approved drugs, underscoring its therapeutic potential.[2] This guide will delve into a specific subset of these compounds, exploring the nuances of their efficacy from the controlled environment of the laboratory to the complexity of preclinical animal models.

In Vitro Efficacy: Cellular Potency and Mechanistic Insights

The initial assessment of any potential therapeutic agent begins with in vitro studies. These experiments are crucial for determining the direct effects of a compound on cellular processes and for elucidating its mechanism of action. For the this compound-based compounds, a primary area of investigation has been their potential as anticancer agents.

A key strategy in modern oncology is the development of targeted therapies that inhibit specific enzymes crucial for cancer cell survival and proliferation. One such target is Lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation and is often overexpressed in various cancers.[3] A series of novel benzofuran derivatives have been synthesized and evaluated as potent LSD1 inhibitors.[3]

Experimental Design: Why These Assays?

The choice of in vitro assays is dictated by the need to answer specific questions about a compound's activity. To assess the anticancer potential of our benzofuran derivatives, a two-pronged approach is typically employed:

  • Biochemical Assays: These assays directly measure the ability of a compound to inhibit its intended molecular target. In the case of our LSD1 inhibitors, this involves an enzymatic assay to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value). This provides a direct measure of the compound's potency.

  • Cell-Based Assays: These assays evaluate the effect of the compound on whole cancer cells. The most common is the MTT or similar cell viability assay, which measures the metabolic activity of a cell population and serves as an indicator of cell proliferation. The IC50 values from these assays tell us how effectively the compound can kill or halt the growth of cancer cells. A panel of different cancer cell lines is often used to assess the compound's spectrum of activity.

Comparative In Vitro Efficacy Data

The following table summarizes the in vitro efficacy of a representative this compound-based compound (Compound 17i) and its analogs against the LSD1 enzyme and a panel of human cancer cell lines.[3]

CompoundLSD1 IC50 (μM)MCF-7 IC50 (μM)MGC-803 IC50 (μM)H460 IC50 (μM)A549 IC50 (μM)THP-1 IC50 (μM)
17i 0.0652.90 ± 0.325.85 ± 0.352.06 ± 0.275.74 ± 1.036.15 ± 0.49

Data sourced from a study on benzofuran derivatives as LSD1 inhibitors.[3]

As the data indicates, compound 17i demonstrates potent inhibition of the LSD1 enzyme and robust anti-proliferative activity against a range of cancer cell lines, particularly showing promise against non-small cell lung cancer (H460).[3]

In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

While in vitro studies provide valuable information about a compound's cellular effects, they cannot predict how it will behave in a complex living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a drug's overall therapeutic potential, including its pharmacokinetics (how the body processes the drug) and its ability to shrink tumors in a living animal.

Experimental Design: The Xenograft Model

A common and informative in vivo model for cancer research is the xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time. This model allows for the direct assessment of a compound's anti-tumor efficacy in a living system.

Comparative In Vivo Efficacy Data

The promising in vitro candidate, compound 17i, was advanced to a human tumor xenograft model in mice to evaluate its in vivo antitumor efficacy.[3]

Treatment GroupDosageTumor Growth Inhibition (%)Statistically Significant Side Effects
Vehicle Control-0No
Compound 17i 30 mg/kg58.6No

Data represents the efficacy of compound 17i in an H460 lung cancer xenograft model.[3]

The results from the in vivo study are highly encouraging. Compound 17i demonstrated a significant reduction in tumor growth in the treated mice compared to the vehicle control group, without causing observable side effects.[3] This successful translation from potent in vitro activity to robust in vivo efficacy marks compound 17i as a promising lead for further preclinical development.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental processes, the following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating these compounds.

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me2 Histone H3 (Lys4-dimethyl) LSD1->H3K4me2 Demethylates Gene_Repression Target Gene Repression H3K4me2->Gene_Repression Leads to Benzofuran Benzofuran Inhibitor (17i) Benzofuran->LSD1 Inhibits

Caption: Targeted signaling pathway of benzofuran-based LSD1 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (LSD1 Inhibition) Lead_Identification Lead Identification Biochemical_Assay->Lead_Identification Cell_Based_Assay Cell-Based Assay (MTT on Cancer Cells) Cell_Based_Assay->Lead_Identification Xenograft_Model Xenograft Model (Human Tumors in Mice) Lead_Identification->Xenograft_Model Advance Promising Leads Efficacy_Testing Efficacy Testing (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Testing Preclinical_Candidate Preclinical Candidate Efficacy_Testing->Preclinical_Candidate

Caption: General experimental workflow for efficacy testing.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological clarity, the following are detailed protocols for the key experiments described in this guide.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 H460 human non-small cell lung cancer cells suspended in Matrigel into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the benzofuran compound (e.g., 30 mg/kg) or the vehicle control via the appropriate route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for the treatment group compared to the control group.

Conclusion

The journey of a drug from a concept to a clinical candidate is a rigorous one, demanding a seamless transition from promising in vitro data to convincing in vivo efficacy. The this compound-based compounds, particularly the LSD1 inhibitor 17i, exemplify a successful navigation of this path.[3] With potent enzymatic and cellular activity demonstrated in vitro and significant tumor growth inhibition observed in vivo, this class of compounds holds considerable promise for the development of new anticancer therapies.[3] Further preclinical studies focusing on safety, pharmacokinetics, and formulation will be crucial in advancing these promising molecules toward clinical trials.

References

A Comparative Guide to the Isomeric Purity Analysis of 7-Chlorobenzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

7-Chlorobenzofuran-5-carbonitrile is a substituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1][2] As a key building block in the synthesis of active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a fundamental determinant of the safety and efficacy of the final drug product. Isomeric impurities, which possess the same molecular formula and mass but differ in the arrangement of atoms, can exhibit different pharmacological, toxicological, or pharmacokinetic profiles.[3] Therefore, the robust separation and accurate quantification of potential isomers are paramount during drug development and manufacturing.

This guide provides an in-depth comparison of two primary chromatographic techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal approach for their specific needs.

The Analytical Challenge: Identifying Potential Regioisomeric Impurities

The synthetic route to this compound can potentially give rise to several regioisomers. The most probable impurities are positional isomers where the chloro (–Cl) and cyano (–C≡N) groups are located at different positions on the benzofuran ring. Controlling these impurities is essential, as their presence can impact the yield and purity of subsequent synthetic steps and, more critically, may be carried through to the final API.

Key potential regioisomers include:

  • Chlorine Positional Isomers: 4-Chloro-, 5-Chloro-, and 6-Chlorobenzofuran-5-carbonitrile.

  • Cyano Positional Isomers: 7-Chlorobenzofuran-4-carbonitrile and 7-Chlorobenzofuran-6-carbonitrile.

This guide will focus on developing methods capable of resolving the target molecule from these challenging, closely related structures.

Chapter 1: The Workhorse Method - Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical purity analysis, prized for its versatility, robustness, and applicability to a wide range of compounds.[4][5][6] For separating non-volatile, polar to semi-polar aromatic compounds like substituted benzofurans, a reversed-phase (RP-HPLC) approach is the logical first choice.

Causality of Method Design: The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-silica) and a polar mobile phase. Separation is driven by the differential partitioning of analytes between the two phases. Isomers of this compound, despite having the same mass, possess subtle differences in their dipole moments and hydrophobicity due to the varied positions of the electronegative chloro and cyano groups. These differences, though slight, are sufficient to alter their interaction with the C18 stationary phase, allowing for chromatographic separation. A gradient elution—where the mobile phase composition is changed over time to increase its elution strength—is employed to ensure that isomers with slightly different polarities are effectively resolved and eluted as sharp, symmetrical peaks within a reasonable timeframe.[6]

Detailed Experimental Protocol: RP-HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This results in a stock solution of ~100 µg/mL.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[6]

2. Chromatographic Conditions:

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalent A standard, reliable system with a quaternary pump and UV detector.
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) C18 provides excellent hydrophobic selectivity for aromatic isomers.
Mobile Phase A 0.1% Formic Acid in Water Acidification sharpens peaks and ensures consistent ionization state.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low UV cutoff.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °C Controlled temperature ensures retention time stability.
Injection Vol. 10 µL A typical volume to avoid column overloading.
UV Detection 254 nm A common wavelength for detecting aromatic compounds.

| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 70% B; 15-17 min: 70% to 40% B; 17-20 min: 40% B | The gradient is optimized to separate closely eluting polar and non-polar isomers. |

Workflow for HPLC-UV Isomeric Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filtrate Filter (0.45 µm) dissolve->filtrate hplc HPLC Injection filtrate->hplc Inject column C18 Column Separation hplc->column uv UV Detection (254 nm) column->uv chrom Chromatogram Generation uv->chrom integrate Peak Integration chrom->integrate report Purity Report (% Area) integrate->report

Caption: Workflow for RP-HPLC-UV analysis of this compound.

Expected Performance Data (Hypothetical)
CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD)
7-Chloro-4-carbonitrile isomer10.2-0.01%
6-Chloro-5-carbonitrile isomer11.52.10.01%
This compound 12.3 1.8 N/A
4-Chloro-5-carbonitrile isomer13.11.90.01%

Chapter 2: The High-Resolution Orthogonal Method - GC-MS

For analytes that are thermally stable and sufficiently volatile, Gas Chromatography offers superior resolving power compared to HPLC. Coupling it with a Mass Spectrometer (GC-MS) provides an orthogonal method that not only separates isomers but also confirms their molecular weight, adding a high degree of confidence to the analysis.[7]

Causality of Method Design: GC separates compounds based on their boiling points and their interactions with the stationary phase coated on the inside of a long capillary column. A temperature program, which gradually increases the oven temperature, is used to elute compounds in order of increasing boiling point. While regioisomers of this compound have very similar boiling points, their slight differences in polarity lead to differential interactions with a mid-polarity stationary phase (like one containing 5% phenyl groups), enabling their separation.[8] The MS detector then ionizes the eluting compounds. While electron impact (EI) mass spectra of isomers can be very similar, they all must show the correct molecular ion peak, confirming that a separated peak is indeed an isomer and not an unrelated impurity.[7]

Detailed Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a stock solution of ~1 mg/mL in Acetone.
  • Perform a serial dilution to obtain a final concentration of ~10 µg/mL.
  • Transfer the final solution to a 2 mL GC vial. Note: Acetone is a suitable solvent due to its volatility and ability to dissolve the analyte.

2. GC-MS Conditions:

Parameter Setting Rationale
GC-MS System Agilent 8890 GC with 5977B MS or equivalent A standard, high-performance system for routine analysis.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) A low-bleed, mid-polarity column suitable for general-purpose analysis of semi-polar compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert and provides good efficiency.
Inlet Temp. 280 °C Ensures rapid and complete vaporization of the sample.
Injection Mode Split (50:1) Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injection Vol. 1 µL Standard volume for capillary GC.
Oven Program 100 °C (hold 1 min), then 10 °C/min to 300 °C (hold 5 min) The ramp allows for the separation of closely boiling isomers.
MS Source Temp. 230 °C Standard temperature for EI source.
MS Quad Temp. 150 °C Standard temperature for quadrupole.

| MS Mode | Electron Ionization (EI), Scan m/z 40-300 | EI provides characteristic fragmentation patterns, and the scan range covers the expected molecular ion. |

Workflow for GC-MS Isomeric Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing stock Prepare Stock (1 mg/mL) dilute Dilute to 10 µg/mL stock->dilute vial Transfer to GC Vial dilute->vial gc GC Injection vial->gc Inject separation Capillary Column Separation gc->separation ms MS Detection (EI Scan) separation->ms tic Total Ion Chromatogram ms->tic spectra Mass Spectra Analysis tic->spectra report Purity Report & ID spectra->report

Caption: Workflow for GC-MS analysis of this compound.

Expected Performance Data (Hypothetical)
CompoundRetention Time (min)Key Mass Ions (m/z)Resolution (Rs)
6-Chloro-5-carbonitrile isomer12.85177 , 142, 114-
7-Chloro-4-carbonitrile isomer13.02177 , 142, 1142.4
This compound 13.21 177 , 142, 1142.8
4-Chloro-5-carbonitrile isomer13.45177 , 142, 1143.1

Head-to-Head Comparison: HPLC-UV vs. GC-MS

FeatureRP-HPLC-UVGC-MSSenior Scientist's Verdict
Resolving Power Good to ExcellentExcellent to SuperiorGC often provides sharper peaks and better resolution for volatile isomers.
Universality High (applicable to most non-volatile compounds)Moderate (requires thermal stability and volatility)HPLC is more versatile for a wider range of pharmaceutical intermediates.
Detector Information Quantitative (UV Absorbance)Quantitative (TIC) & Qualitative (Mass Spectrum)GC-MS provides unequivocal mass confirmation, making it superior for impurity identification.
Sample Preparation Simple dissolution and filtration.Simple dissolution, but solvent choice is more critical.Both are relatively straightforward, with a slight edge to HPLC for simplicity.
Development Time Can be time-consuming to optimize the mobile phase gradient.Temperature program optimization is generally faster.Method development in GC can often be more direct.
Cost & Complexity Lower initial and operational cost. Simpler to operate.Higher initial cost. Requires more specialized training.HPLC is the more accessible and cost-effective choice for routine QC labs.

Conclusion and Recommendations

Both RP-HPLC and GC-MS are powerful, validatable techniques for assessing the isomeric purity of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • For routine Quality Control (QC) and release testing , RP-HPLC-UV is the recommended method. It is robust, cost-effective, and provides reliable quantitative data on purity. Its operational simplicity makes it ideal for high-throughput environments.

  • For impurity identification, method development, and confirmation studies , GC-MS is the superior choice. Its high resolving power combined with the structural information from the mass spectrometer provides a higher degree of confidence. It serves as an excellent orthogonal method to confirm the results obtained by HPLC.

Ultimately, a comprehensive analytical strategy in a drug development setting would leverage both techniques: HPLC for routine purity assessment and GC-MS for the initial identification and characterization of any unknown isomeric impurities that may arise. This dual-pronged approach ensures the highest level of scientific integrity and product quality.

References

A Comparative Guide to Orthogonal Methods for Confirming the Structure of 7-Chlorobenzofuran-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of orthogonal analytical methods, creating a self-validating system for the structural elucidation of 7-Chlorobenzofuran-5-carbonitrile. By employing a suite of independent techniques, each providing a different piece of the structural puzzle, we can assemble a cohesive and irrefutable molecular identity. This approach embodies the principles of scientific rigor, ensuring that the structure proposed is not merely a possibility, but a certainty.

The Strategic Workflow: An Integrated Approach

The core principle of orthogonal validation is the convergence of data from multiple, independent sources.[5][6] A successful structural elucidation campaign does not follow a linear path but rather an integrated workflow where the results of one technique inform and are validated by the next. The initial hypothesis generated from mass spectrometry is systematically proven by the detailed connectivity map from NMR, which is in turn supported by the functional group identification from FTIR and the elemental ratios from combustion analysis. Finally, X-ray crystallography can provide the ultimate, unambiguous confirmation.

G cluster_0 Initial Hypothesis Generation cluster_1 Core Structure & Connectivity cluster_2 Absolute Confirmation MS Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure EA Elemental Analysis (Empirical Formula) EA->Proposed_Structure NMR NMR Spectroscopy (1D & 2D) (Connectivity Map) XRAY X-ray Crystallography (3D Structure) NMR->XRAY Compare & Validate NMR->Proposed_Structure Refine Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->Proposed_Structure Refine Structure Confirmed_Structure Confirmed Structure XRAY->Confirmed_Structure Proposed_Structure->NMR Verify Fragments Proposed_Structure->FTIR Verify Functional Groups

Caption: Integrated workflow for orthogonal structure confirmation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Experience: Mass spectrometry is the first port of call in any structural elucidation workflow. Its unparalleled sensitivity and mass accuracy provide two critical pieces of information: the molecular weight and, with high-resolution instruments, the elemental composition.[5][7][8][9] For a halogenated compound like this compound, the characteristic isotopic pattern of chlorine provides an immediate and powerful validation point.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7]

  • Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of mass accuracy below 5 ppm.[9]

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Data Presentation: Expected HRMS Data
ParameterTheoretical Value (C₉H₄ClNO)Observed Value (Hypothetical)
Monoisotopic Mass 176.9981176.9979
[M+H]⁺ Ion 177.9959177.9957
Mass Accuracy -1.1 ppm
Isotopic Pattern ~3:1 ratio for ³⁵Cl:³⁷ClMatches theoretical pattern

Trustworthiness: The convergence of the measured accurate mass (within 5 ppm of the calculated value) and the distinct 3:1 isotopic abundance ratio for the chlorine atom provides extremely high confidence in the proposed molecular formula, C₉H₄ClNO.[9] This data refutes any potential impurities or alternative structures that do not match this exact elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[10][11][12] While 1D NMR (¹H and ¹³C) provides an initial census of the proton and carbon environments, 2D NMR experiments (COSY, HSQC, HMBC) are essential for assembling the molecular puzzle. For a substituted aromatic system like this benzofuran, these 2D correlations are indispensable for unambiguously assigning the substitution pattern.[13][14]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum on a spectrometer of at least 400 MHz.

  • 2D Spectra Acquisition: Using standard pulse programs, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[14][15]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹J-coupling).[14][15]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting non-protonated carbons and piecing together molecular fragments.[15][16]

Data Presentation: Predicted NMR Data for this compound

¹H NMR (400 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.7d~2.2
H-3~6.9d~2.2
H-4~7.9s-
H-6~7.6s-

¹³C NMR (100 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-2~146
C-3~108
C-3a~125
C-4~128
C-5~110
C-6~130
C-7~118
C-7a~150
C≡N~117
Authoritative Grounding: Deciphering Connectivity with 2D NMR

The true power of NMR lies in the cross-peaks of 2D spectra which build the molecular structure piece by piece.

  • COSY: A cross-peak between H-2 and H-3 confirms the furan ring connectivity.

  • HSQC: This experiment directly links each proton signal to its corresponding carbon signal, confirming C-2, C-3, C-4, and C-6 assignments.

  • HMBC: This is the key to the puzzle. Correlations from H-4 to the nitrile carbon (C≡N) and C-6 confirm the position of the nitrile group. Crucially, correlations from H-6 to C-7a and C-5, and from H-4 to C-5 and C-3a, will lock in the substitution pattern on the benzene ring.

Caption: Key HMBC correlations confirming the molecular framework.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence or absence of specific functional groups.[17] For this molecule, two vibrations are of paramount importance: the sharp, intense stretch of the nitrile group (-C≡N) and the characteristic stretches of the aromatic ether C-O bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum to account for atmospheric CO₂ and H₂O.[17]

  • Sample Analysis: Place a small drop of the neat liquid or a few crystals of the solid compound directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio this against the background to produce the final infrared spectrum.

Data Presentation: Characteristic FTIR Absorptions
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (-C≡N) C≡N Stretch2240 - 2220Strong, Sharp
Aromatic Ether Asymmetric C-O-C Stretch~1250Strong
Aromatic C=C C=C Stretch1600 - 1450Medium to Weak
Aromatic C-H C-H Stretch> 3000Medium

Trustworthiness: The observation of a strong, sharp peak around 2230 cm⁻¹ is definitive evidence for the nitrile functional group.[17][18] Its position confirms conjugation with the aromatic ring.[18] Similarly, the strong absorption around 1250 cm⁻¹ is characteristic of an aryl ether C-O bond.[19][20] The absence of other strong signals (e.g., a broad O-H stretch ~3300 cm⁻¹ or a strong C=O stretch ~1700 cm⁻¹) effectively rules out many alternative structures.

Elemental Analysis: Validating the Empirical Formula

Expertise & Experience: Elemental analysis, or combustion analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[21][22] This data is used to calculate the simplest whole-number ratio of atoms, known as the empirical formula.[23][24] This classic technique serves as a crucial orthogonal check on the molecular formula determined by high-resolution mass spectrometry.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: A precisely weighed amount (typically 1-3 mg) of the highly purified, dry compound is placed in a tin capsule.

  • Combustion: The sample is combusted at high temperatures (≥900 °C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N from the detector signals.

Data Presentation: Empirical Formula Determination
ElementTheoretical % (C₉H₄ClNO)Observed % (Hypothetical)Moles (in 100g)RatioEmpirical Formula
C 60.87%60.75%5.069.0C₉H₄ClNO
H 2.27%2.30%2.284.0
Cl 19.96%(by difference)-1.0
N 7.89%7.85%0.561.0
O 9.01%(by difference)-1.0

Trustworthiness: When the empirical formula derived from elemental analysis matches the molecular formula determined by HRMS, it provides powerful, independent confirmation of the compound's elemental composition.[21] A significant deviation would indicate either an impure sample or an incorrect structural assignment.

X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: Single-crystal X-ray diffraction is considered the "gold standard" for structure determination because it provides a direct, three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.[25][26] It is the ultimate arbiter, capable of confirming connectivity, stereochemistry, and absolute configuration without ambiguity.[27][28]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step. A high-quality single crystal must be grown from the purified compound. This involves screening various solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion).[25]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution & Refinement: Sophisticated software is used to solve the "phase problem" and convert the diffraction data into an electron density map. The atomic positions are then refined to best fit the experimental data.

Trustworthiness: A successfully solved and refined crystal structure provides an unambiguous 3D model of the molecule. The resulting bond lengths, bond angles, and connectivity must be fully consistent with the structure deduced from NMR spectroscopy. While obtaining a suitable crystal can be a significant bottleneck, the conclusive nature of the data makes it the ultimate goal for structural confirmation.[26][29]

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of a molecule like this compound is a process of systematic, evidence-based deduction. Each analytical method described here provides a unique and vital perspective. Mass spectrometry and elemental analysis define the atomic constituents. FTIR identifies the key functional groups. NMR spectroscopy meticulously maps the atomic connectivity. Finally, X-ray crystallography can deliver an irrefutable three-dimensional image.

It is the convergence of these independent lines of evidence that creates a self-validating system and elevates the structural assignment from a hypothesis to a confirmed fact. For researchers in drug development, this level of analytical rigor is not merely an academic exercise; it is the essential foundation for building reliable structure-activity relationships and advancing a compound with confidence.

References

Safety Operating Guide

7-Chlorobenzofuran-5-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 7-Chlorobenzofuran-5-carbonitrile

As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, a compound whose disposal procedure is dictated by its distinct chemical functionalities: a halogenated aromatic system and a nitrile group.

The guidance herein is designed to be a self-validating system, explaining the chemical reasoning behind each procedural step. This ensures that researchers can adapt these principles to similar chemical structures while maintaining the highest standards of safety and compliance.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is the critical first step in determining its proper handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from its structural components and data from analogous compounds like 4-Chlorobenzonitrile.[1]

The molecule's structure presents a dual-hazard profile:

  • Halogenated Organic Compound: The presence of a chlorine atom on the benzofuran ring places it in the category of halogenated organic waste. These compounds are often persistent in the environment and can produce hazardous byproducts like hydrogen chloride gas upon improper incineration.[2] Therefore, they must be segregated from non-halogenated waste streams.[3][4]

  • Nitrile (-C≡N) Group: Nitriles are a class of organic compounds that can exhibit significant toxicity. A primary concern is their potential to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions or during combustion.[1][5]

Table 1: Inferred Hazard Profile of this compound

Hazard Category Description Rationale & Primary Concern
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][6] The nitrile functional group is a known toxicophore. Systemic effects are possible.
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[1] Based on data for similar chlorinated aromatic nitriles.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects. Halogenated aromatic compounds are known for their environmental persistence.[7]

| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Reaction with strong acids could potentially lead to the release of hydrogen cyanide.[2] |

Immediate Safety and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety protocols are mandatory when handling this compound in any form, including as a waste product.

  • Engineering Controls: Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of them properly if contaminated.[8] Note that contaminated gloves themselves become hazardous waste.

    • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when cleaning spills, a chemically resistant apron or coveralls should be used.

Waste Disposal Decision Workflow

The proper disposal pathway for this compound depends primarily on the quantity of waste and the capabilities of your laboratory. The following workflow provides a clear decision-making process.

DisposalWorkflow start Waste Generated: This compound (Solid, Solution, or Contaminated Materials) decision Assess Waste Quantity & Lab Capabilities start->decision path_A Pathway A: Direct Disposal via Licensed Hauler (Recommended for All Quantities) decision->path_A Bulk Quantities or Standard Procedure path_B Pathway B: In-Lab Chemical Treatment (Small Quantities / Spills ONLY) decision->path_B Residual Amounts or Spill Residue collect 1. Segregate as 'Halogenated Organic Waste' path_A->collect treat 1. Perform Alkaline Hydrolysis (See Protocol 4.2) path_B->treat label_container 2. Use Designated, Compatible, and Sealed Waste Container collect->label_container manifest 3. Label Clearly with Contents & 'Hazardous Waste' Markings label_container->manifest pickup 4. Store in Satellite Accumulation Area and Arrange for EH&S Pickup manifest->pickup verify 2. Verify Reaction Completion treat->verify neutralize 3. Neutralize Resulting Solution (pH 5.5 - 9.5) verify->neutralize collect_treated 4. Collect Treated Waste as 'Aqueous Halogenated Organic Waste' neutralize->collect_treated collect_treated->manifest

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocols

Pathway A: Direct Disposal via Licensed Waste Hauler (Preferred Method)

This is the most common, safest, and highly recommended procedure for disposing of chemical waste. It ensures compliance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11]

Step-by-Step Procedure:

  • Segregate Waste: At the point of generation, classify all waste containing this compound as Halogenated Organic Waste . This includes pure compound, reaction mixtures, contaminated solvents, and solid materials (e.g., silica gel, filter paper, contaminated gloves). Keep this waste stream separate from non-halogenated organic waste.[12][13]

  • Select Appropriate Container: Use a designated hazardous waste container that is chemically compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.

  • Label Correctly: Affix a hazardous waste label to the container before adding any waste.[14] Clearly list all chemical constituents and their approximate percentages, including solvents. The label must include the words "Hazardous Waste."[3]

  • Store Safely: Keep the waste container closed at all times except when adding waste.[13] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

Pathway B: In-Lab Chemical Treatment (Small Quantities Only)

For very small, residual quantities or for the decontamination of glassware, in-lab chemical treatment can be employed to reduce the immediate hazard associated with the nitrile group. The primary method is alkaline hydrolysis, which converts the nitrile to a less reactive and less toxic carboxylate salt.[15][16]

Causality: The nitrile group (R-C≡N) is susceptible to nucleophilic attack by hydroxide ions (OH⁻) under basic conditions. This reaction proceeds in two stages: first, forming an amide intermediate, and then hydrolyzing further to the ammonium salt of a carboxylic acid.[15][17] In the presence of a strong base like NaOH, the final products are the sodium salt of the carboxylic acid and ammonia gas.[15] This process effectively destroys the toxic nitrile functionality.

WARNING: This procedure reduces the hazard of the nitrile but does not eliminate the halogenated aromatic component. The resulting aqueous solution is still considered hazardous waste and must be disposed of as "Aqueous Halogenated Organic Waste" via Pathway A. Do not pour the treated solution down the drain. [18]

Step-by-Step Protocol for Alkaline Hydrolysis:

  • Preparation: This procedure must be performed in a chemical fume hood while wearing all required PPE.

  • Reaction Setup: For every 1 gram of this compound waste, prepare a solution of 10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a volume sufficient to dissolve and stir the material (e.g., 20-30 mL).[16]

  • Hydrolysis: Slowly add the nitrile waste to the stirring alkaline solution. If the reaction is slow at room temperature, gently heat the mixture to approximately 60°C under reflux with continued stirring.[16] The reaction can take several hours; 16 hours is a common timeframe for complete hydrolysis.[16]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable standard is available. The disappearance of the starting nitrile spot indicates completion.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully, neutralize the solution to a pH between 5.5 and 9.5 by adding a dilute acid (e.g., 1M HCl).[3][4] Perform this step slowly in an ice bath to control any heat generation.

  • Final Disposal: Transfer the neutralized aqueous solution to a designated "Aqueous Halogenated Organic Waste" container and dispose of it according to Pathway A .

Spill Management

Accidental spills must be handled immediately and safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the lab and contact your institution's EH&S emergency line.

  • Control Vapors: Ensure the spill is contained within a chemical fume hood if possible.

  • Absorb Spill: For a small spill, cover it with an inert absorbent material such as vermiculite, sand, or cat litter.[8]

  • Collect Residue: Once the material is fully absorbed, carefully scoop the mixture into a designated, sealable container for hazardous waste.

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, pads) are considered hazardous waste.

  • Package Waste: Place all contaminated absorbent material and cleaning supplies into a sealed plastic bag or container. Label it clearly as "Solid Halogenated Organic Waste" with a list of the contents and dispose of it via Pathway A.

By adhering to these scientifically-backed procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

A Senior Application Scientist's Guide to Handling 7-Chlorobenzofuran-5-carbonitrile: A Proactive Safety and Operations Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For the research scientist, the introduction of any new compound into a workflow demands a rigorous, proactive approach to safety. 7-Chlorobenzofuran-5-carbonitrile (CAS No. 1427420-85-6) is a substituted benzofuran derivative whose specific toxicological profile has not been exhaustively documented.[1] However, its molecular structure—incorporating a chlorinated benzofuran ring and a nitrile group—provides clear indicators of potential hazards. This guide moves beyond mere compliance, offering a framework for risk mitigation grounded in chemical first principles and established best practices for analogous compounds. Our objective is to empower you to handle this compound with confidence by understanding the causality behind each safety recommendation.

Core Hazard Assessment: Understanding the 'Why'

A robust safety plan is built on a foundational understanding of the potential risks. The hazards of this compound can be deconstructed by analyzing its constituent chemical moieties.

Known Hazard Profile: According to supplier safety data, the compound is classified with several hazard statements.[1][2] These provide our baseline for required precautions:

  • H302 + H332: Harmful if swallowed or if inhaled.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Inferred Hazards from Structural Analogues: Beyond the immediate classifications, the structure itself warrants deeper consideration.

  • The Nitrile Group (-C≡N): The primary toxicological concern for many nitriles is their potential to release cyanide ions (CN⁻) through metabolic processes.[3][4][5] Cyanide is a potent cytotoxic agent that inhibits cellular respiration.[5] Furthermore, in the event of a fire, thermal decomposition can release highly toxic hydrogen cyanide (HCN) gas, in addition to nitrogen oxides (NOx).[1]

  • The Chlorinated Benzofuran Moiety: Halogenated aromatic compounds can present a range of toxicological challenges.[6] Some benzofuran derivatives, such as benzarone, have been shown to induce hepatic toxicity by disrupting mitochondrial function.[7] During combustion, the chlorinated structure will also lead to the evolution of hazardous hydrogen chloride (HCl) gas.[1]

This analysis dictates a conservative approach, treating the compound as acutely toxic, irritant, and having the potential for more severe systemic effects pending further data.

Personal Protective Equipment (PPE): An Essential Barrier

Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[1][8] PPE serves as the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale & Causality
Engineering Controls Certified Chemical Fume HoodTo contain the solid powder and any potential vapors, preventing inhalation, which is a primary exposure route.[1] Essential for all handling steps.
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact, mitigating the risk of irritation.[8] Always inspect gloves for tears before use and change them frequently, especially after direct contact. Aromatic and halogenated hydrocarbons can degrade some glove materials over time.
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 or EN 166)Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Face ShieldRequired when handling larger quantities (>1g) or when there is a significant risk of splashing during procedures like sonication or vigorous mixing. To be worn over safety goggles.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved RespiratorShould not be necessary if work is conducted within a functioning fume hood.[8] Keep a fitted respirator with organic vapor/acid gas cartridges available for emergency situations, such as a large spill or fume hood failure.[9]
Foot Protection Closed-toe, non-porous shoesProtects feet from potential spills.[8]

Operational Workflow for Safe Handling

Adherence to a strict, sequential workflow minimizes the potential for exposure and cross-contamination.

// Node Definitions prep [label="1. Preparation\n- Verify fume hood certification.\n- Gather all required PPE.\n- Designate waste containers.", fillcolor="#F1F3F4", fontcolor="#202124"]; don [label="2. Don PPE\n- Lab Coat\n- Goggles & Face Shield\n- Gloves (inspect first)", fillcolor="#F1F3F4", fontcolor="#202124"]; handle [label="3. Handling in Fume Hood\n- Weigh solids carefully.\n- Add reagents slowly.\n- Keep sash at lowest practical height.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="4. Decontamination\n- Wipe down surfaces.\n- Decontaminate equipment.\n- Seal all waste containers.", fillcolor="#FBBC05", fontcolor="#202124"]; doff [label="5. Doff PPE\n- Remove gloves first.\n- Remove lab coat.\n- Wash hands thoroughly.", fillcolor="#FBBC05", fontcolor="#202124"]; dispose [label="6. Final Disposal\n- Place sealed waste in\n designated secondary containment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; spill [label="Emergency: Spill Response\n- Evacuate & Alert.\n- Absorb with inert material.\n- Follow institutional EHS protocol.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> don; don -> handle; handle -> cleanup [label="Routine Operation"]; cleanup -> doff; doff -> dispose; handle -> spill [style=dashed, color="#EA4335", label="If Spill Occurs"]; } } Caption: Step-by-step workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood has been certified within the last year. Prepare your work area by lining it with absorbent bench paper. Clearly label designated waste containers for halogenated liquid waste and contaminated solid waste.

  • PPE Donning: Put on your lab coat, followed by chemical safety goggles. Don the appropriate chemical-resistant gloves, ensuring they are free of defects.

  • Handling: Conduct all manipulations of the solid compound and its solutions inside the fume hood.[1] When weighing the powder, use a draft shield or weigh boat to prevent dissemination. Add solvents or reagents slowly to avoid splashing.

  • Post-Handling Decontamination: After completing your work, decontaminate all surfaces and equipment used. Securely seal the primary container of this compound.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by your lab coat. Immediately wash your hands and face thoroughly with soap and water.[1]

  • Waste Segregation: Ensure all waste is properly segregated. Contaminated gloves, pipette tips, and bench paper should go into the solid waste container. Solutions should go into the designated halogenated liquid waste container.[8]

Emergency & Disposal Plans

Exposure Response: Immediate and correct action is critical in the event of an exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1][2]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Spill Management:

  • Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite. Carefully scoop the material into a sealed container for hazardous waste disposal. Clean the affected area thoroughly.[1]

  • Large Spill (outside fume hood): Evacuate the immediate area and alert colleagues and your institution's Environmental Health & Safety (EHS) department. Prevent entry into the area. Do not attempt to clean up a large spill without proper training and respiratory protection.

Disposal Protocol: All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Stream Management:

    • Contaminated Solids: Includes used gloves, weighing paper, pipette tips, and absorbent materials. Collect in a clearly labeled, sealed hazardous waste container.[8]

    • Liquid Waste: All solutions containing the compound must be collected in a designated, sealed container for halogenated organic waste . Do not mix with other waste streams.[1][8]

  • Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations. Never discharge chemical waste down the drain.[1][11]

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chlorobenzofuran-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Chlorobenzofuran-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.